molecular formula C13H15N3O4S B1671911 Glymidine CAS No. 339-44-6

Glymidine

Cat. No.: B1671911
CAS No.: 339-44-6
M. Wt: 309.34 g/mol
InChI Key: QFWPJPIVLCBXFJ-UHFFFAOYSA-N
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Description

Glymidine is a sulfonamide that is N-(pyrimidin-2-yl)benzenesulfonamide which is substituted at position 5 of the pyrimidine ring by a 2-methoxyethoxy group. It is a hypoglycemic drug used for the treatment of diabetes mellitus. It has a role as a hypoglycemic agent. It is a member of pyrimidines, a sulfonamide and a diether. It is a conjugate acid of a this compound(1-).
Glycodiazine is used with diet to lower blood glucose by increasing the secretion of insulin from pancreas and increasing the sensitivity of peripheral tissues to insulin. The mechanism of action of glycodiazine in lowering blood glucose appears to be dependent on stimulating the release of insulin from functioning pancreatic beta cells, and increasing sensitivity of peripheral tissues to insulin. Glycodiazine likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. Membrane depolarization stimulates calcium ion influx through voltage-sensitive calcium channels. This increase in intracellular calcium ion concentration induces the secretion of insulin. It is used for the concomitant use with insulin for the treatment of noninsulin-dependent (type 2) diabetes mellitus.
This compound is a sulfapyrimidine derivative,also known as glycodiazine, with antihyperglycemic activity. Like sulfonylureas, this compound is able to lower blood glucose levels by increasing the release of insulin from pancreatic beta cells and increasing the sensitivity of peripheral tissues to insulin.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for diabetes mellitus.
was MH 1975-92 (see under SULFONAMIDES 1975-90);  GLIDIAZINE & GLYCODIAZINE were see this compound 1975-92;  use SULFONAMIDES to search this compound 1975-92;  a sulfonamide hypoglycemic agent which stimulates insulin secretion
See also: this compound Sodium (active moiety of).

Properties

IUPAC Name

N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N3O4S/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWPJPIVLCBXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COCCOC1=CN=C(N=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023108
Record name Glycodiazine
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Molecular Weight

309.34 g/mol
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Physical Description

Solid
Record name Glycodiazine
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Solubility

1.24e-01 g/L
Record name Glycodiazine
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CAS No.

339-44-6
Record name Glymidine
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Record name Glymidine
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Record name Glymidine
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Record name N-[5-(2-methoxyethoxy)-2-pyrimidinyl]benzenesulphonamide
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Record name Glycodiazine
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Melting Point

220-223
Record name Glymidine
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Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Glymidine on K-ATP Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glymidine (also known as glycodiazine) is a member of the sulfonylurea class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells, leading to an increase in insulin secretion. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to elucidate the action of this compound and other sulfonylureas on K-ATP channels.

The K-ATP Channel: Structure and Function

The K-ATP channel is a hetero-octameric complex composed of two distinct subunits:

  • Kir6.2: The inwardly rectifying potassium channel subunit, which forms the pore of the channel.

  • SUR1: The sulfonylurea receptor, an ATP-binding cassette (ABC) transporter that acts as the regulatory subunit.[1]

In pancreatic β-cells, the K-ATP channel couples the cell's metabolic state to its electrical activity.[2] When blood glucose levels are low, intracellular ATP concentrations are also low, and the K-ATP channels are open. This allows for the efflux of potassium ions, which hyperpolarizes the cell membrane and prevents insulin secretion. Conversely, when glucose levels rise, the subsequent increase in intracellular ATP leads to the closure of K-ATP channels.[3]

This compound's Mechanism of Action

Binding to the Sulfonylurea Receptor 1 (SUR1)

This compound, like other sulfonylureas, exerts its effect by binding to the SUR1 subunit of the K-ATP channel.[4] While the precise, high-resolution binding site of this compound has not been detailed to the same extent as for glibenclamide, it is understood to bind to a complex site involving multiple transmembrane domains and intracellular loops of SUR1. Cryo-electron microscopy studies on glibenclamide have revealed a binding pocket lodged in the transmembrane bundle of the SUR1-ABC core, near the first nucleotide-binding domain.[3]

Inhibition of K-ATP Channel Activity and Insulin Secretion

The binding of this compound to SUR1 induces a conformational change in the K-ATP channel complex, leading to its closure. This inhibition of the outward potassium current causes depolarization of the β-cell membrane. The membrane depolarization, in turn, activates voltage-gated Ca²⁺ channels. The influx of extracellular calcium raises the intracellular calcium concentration, which triggers the exocytosis of insulin-containing secretory granules, resulting in increased insulin release into the bloodstream.

The following diagram illustrates the signaling pathway from this compound binding to insulin secretion:

Glymidine_Action This compound This compound SUR1 SUR1 Subunit (of K-ATP Channel) This compound->SUR1 Binds to KATP_Channel K-ATP Channel Closure SUR1->KATP_Channel Induces K_Efflux ↓ K+ Efflux KATP_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization VGCC Voltage-Gated Ca²⁺ Channel Opening Depolarization->VGCC Ca_Influx ↑ Ca²⁺ Influx VGCC->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion ↑ Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Signaling pathway of this compound-induced insulin secretion.

Quantitative Data and Comparative Analysis

SulfonylureaGenerationIC50 for Kir6.2/SUR1 Inhibition (approx.)Selectivity for Pancreatic vs. Cardiovascular K-ATP Channels
This compound (Glycodiazine) FirstNot AvailableNot Available
Glibenclamide Second~4 nMLow (also potently inhibits SUR2A/B)
Glipizide SecondNot specified, but high affinityHigh (selective for SUR1)
Gliclazide Second~184 nMHigh (selective for SUR1)
Glimepiride Second/Third~3.0 nMModerate (less affinity for SUR2A/B than glibenclamide)

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of sulfonylureas like this compound with K-ATP channels.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique directly measures the flow of ions through K-ATP channels in the membrane of a single pancreatic β-cell, allowing for the characterization of channel inhibition by this compound.

Patch_Clamp_Workflow cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Isolate_Cells Isolate pancreatic β-cells or use a suitable cell line (e.g., INS-1) Plate_Cells Plate cells onto coverslips for recording Isolate_Cells->Plate_Cells Position_Pipette Position glass micropipette filled with intracellular solution onto a cell Plate_Cells->Position_Pipette Form_Seal Form a high-resistance 'giga-seal' Position_Pipette->Form_Seal Rupture_Membrane Rupture the cell membrane to achieve whole-cell configuration Form_Seal->Rupture_Membrane Record_Baseline Record baseline K-ATP currents Rupture_Membrane->Record_Baseline Apply_this compound Apply varying concentrations of this compound Record_Baseline->Apply_this compound Record_Inhibition Record inhibition of K-ATP currents Apply_this compound->Record_Inhibition Analyze_Currents Analyze current recordings to quantify inhibition Record_Inhibition->Analyze_Currents Plot_Curve Plot dose-response curve (% inhibition vs. [this compound]) Analyze_Currents->Plot_Curve Determine_IC50 Determine the IC50 value Plot_Curve->Determine_IC50

Workflow for a whole-cell patch-clamp experiment.

Methodology:

  • Cell Preparation: Isolate primary pancreatic β-cells from rodents or use a suitable insulin-secreting cell line (e.g., INS-1, MIN6) cultured on glass coverslips.

  • Solutions:

    • Extracellular (bath) solution (in mM): 137 NaCl, 5.6 KCl, 1.8 CaCl₂, 0.5 MgCl₂, 10 HEPES (pH 7.4 with NaOH).

    • Intracellular (pipette) solution (in mM): 110 K-aspartate, 30 KCl, 5 EDTA, 0.5 EGTA, 10 HEPES (pH 7.2 with KOH). ATP is omitted to maximize baseline K-ATP channel activity.

  • Recording:

    • Mount the coverslip in a recording chamber on an inverted microscope.

    • Using a micromanipulator, approach a single β-cell with a glass micropipette (resistance 2-5 MΩ) filled with the intracellular solution.

    • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief, strong suction pulse to rupture the membrane patch, establishing the whole-cell configuration.

    • Hold the cell at a constant membrane potential (e.g., -70 mV) and apply voltage steps to elicit K-ATP currents.

    • After recording a stable baseline current, perfuse the bath with solutions containing increasing concentrations of this compound.

    • Record the steady-state current at each this compound concentration.

  • Data Analysis:

    • Measure the amplitude of the K-ATP current at each this compound concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percentage of inhibition as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of this compound to the SUR1 subunit by measuring its ability to compete with a radiolabeled sulfonylurea (e.g., [³H]glibenclamide) for binding to membranes prepared from β-cells or SUR1-expressing cells.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Counting cluster_analysis Data Analysis Homogenize Homogenize β-cells or SUR1-expressing tissue Centrifuge Centrifuge to pellet membranes Homogenize->Centrifuge Resuspend Resuspend membranes in assay buffer Centrifuge->Resuspend Incubate Incubate membranes with [³H]glibenclamide and varying concentrations of unlabeled this compound Resuspend->Incubate Filter Rapidly filter the mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Count Measure radioactivity on filters using scintillation counting Wash->Count Plot_Competition Plot % specific binding vs. log[this compound] Count->Plot_Competition Determine_IC50 Determine the IC50 value Plot_Competition->Determine_IC50 Calculate_Ki Calculate the Ki value using the Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize pancreatic islets or a β-cell line (e.g., RIN-m5F) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a series of tubes or a microplate, add a constant amount of membrane protein, a fixed concentration of [³H]glibenclamide (e.g., 0.5-1 nM), and a range of concentrations of unlabeled this compound.

    • Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled glibenclamide, e.g., 1 µM).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific [³H]glibenclamide binding against the logarithm of the this compound concentration to generate a competition curve.

    • Fit the curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SUR1 ATPase Activity Assay

This assay measures the ATP hydrolytic activity of the SUR1 subunit and can be used to investigate whether this compound modulates this function.

Methodology:

  • Protein Purification: Purify recombinant SUR1 protein, typically expressed in an insect or mammalian cell system.

  • ATPase Assay:

    • The assay measures the rate of ATP hydrolysis by quantifying the amount of inorganic phosphate (Pi) released.

    • Incubate the purified SUR1 with a known concentration of MgATP in a reaction buffer at 37°C.

    • Perform parallel reactions in the presence of varying concentrations of this compound.

    • At different time points, take aliquots of the reaction mixture and stop the reaction.

    • Measure the concentration of free phosphate using a colorimetric method, such as the malachite green assay.

  • Data Analysis:

    • Calculate the rate of ATP hydrolysis (e.g., in nmol Pi/min/mg protein).

    • Compare the ATPase activity in the presence and absence of this compound to determine its effect.

    • Kinetic parameters such as Km and Vmax can be determined by measuring the reaction rate at different ATP concentrations.

Conclusion

This compound's therapeutic effect in type 2 diabetes is primarily mediated by its inhibitory action on pancreatic β-cell K-ATP channels. By binding to the SUR1 subunit, it triggers a cascade of events that culminates in increased insulin secretion. While sharing a common mechanism with other sulfonylureas, subtle differences in binding affinities and selectivity for SUR subtypes likely contribute to variations in their clinical profiles. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the molecular pharmacology of this compound and other K-ATP channel modulators, which is crucial for the development of more targeted and effective therapies for metabolic disorders.

References

The Historical Development of Glymidine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the historical development of Glymidine (also known as this compound sodium or glycodiazine), an early sulfonylurea oral antidiabetic agent. This document is intended for researchers, scientists, and drug development professionals interested in the evolution of sulfonylurea drugs and the specific history of this compound.

Introduction and Discovery

This compound emerged during a period of significant progress in the oral treatment of diabetes mellitus. Following the discovery of the hypoglycemic effects of certain sulfonamides in the 1940s and 1950s, the class of sulfonylurea drugs was developed, offering a new therapeutic option for patients with what is now known as type 2 diabetes.[1][2]

This compound sodium was first reported in 1964.[3] It was developed and originally marketed by Bayer and Schering and was introduced for clinical use in Europe in the mid to late 1960s.[3] As an early oral antidiabetic medication, it provided an alternative to insulin injections for some patients.[3] While historically significant, this compound is no longer in widespread clinical use, having been largely superseded by newer generations of sulfonylureas and other classes of antidiabetic drugs with improved safety and efficacy profiles. It is now primarily available for research purposes.

Chemical Properties

This compound is a sulfapyrimidine derivative. Its chemical structure is distinct from the more common sulfonylurea structure, though it is classified within this therapeutic class due to its mechanism of action.

PropertyValue
IUPAC Name N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide
Chemical Formula C13H15N3O4S
Molar Mass 309.34 g·mol−1
CAS Number 339-44-6
DrugBank Accession Number DB01382

Mechanism of Action

Similar to other sulfonylureas, this compound's primary mechanism of action is the stimulation of insulin release from the pancreatic β-cells. This action is dependent on the presence of functioning β-cells. The signaling pathway is initiated by the binding of this compound to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels on the surface of pancreatic β-cells.

This binding leads to the closure of the K-ATP channels, which in turn causes depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the β-cell. The resulting increase in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.

Some evidence also suggests that this compound may have extrapancreatic effects, such as inhibiting hepatic lipolysis (the breakdown of fats in the liver).

Glymidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Pancreatic β-cell Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to Kir6_2 K-ATP Channel (Kir6.2) SUR1->Kir6_2 Inhibits Depolarization Membrane Depolarization Kir6_2->Depolarization Leads to VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx VGCC->Ca_influx Mediates Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling pathway of this compound in pancreatic β-cells.

Preclinical and Clinical Development

Preclinical Studies

Detailed preclinical data for this compound is sparse in the readily available literature. However, based on its classification as a sulfonylurea, it would have undergone a standard battery of preclinical tests to assess its efficacy, safety, and pharmacokinetic profile in animal models. These studies would have been crucial for establishing the initial dose-response relationship and identifying potential toxicities before human trials.

Clinical Studies

This compound was introduced into clinical practice in Europe in the mid to late 1960s for the management of type 2 diabetes mellitus.

Efficacy

Efficacy ParameterThis compoundSulfonylureas (General Class)
Mean HbA1c Reduction Data not availableApproximately 1.0-1.5%
Fasting Plasma Glucose Reduction Data not availableSignificant reduction
Postprandial Glucose Reduction Data not availableSignificant reduction

Note: Data for the general class of sulfonylureas is provided for context, as specific clinical trial data for this compound is not available in the searched literature.

Pharmacokinetics

Pharmacokinetic ParameterValue for this compound
Bioavailability High
Absorption Rapidly and almost completely absorbed from the GI tract
Protein Binding ~90%
Elimination Half-life Approximately 3.8 to 4 hours
Cmax Data not available
Tmax Data not available
AUC Data not available

Note: While some qualitative pharmacokinetic data for this compound is available, specific quantitative parameters (Cmax, Tmax, AUC) from dedicated pharmacokinetic studies could not be located in the searched literature.

Safety and Tolerability

The primary adverse effect of this compound, like other sulfonylureas, is hypoglycemia. The incidence of other side effects is not well-documented in recent literature.

Adverse EventIncidence with this compound
Hypoglycemia Primary adverse effect; specific incidence data not available
Gastrointestinal Effects Data not available
Weight Gain Data not available (a known class effect of sulfonylureas)

Note: Specific incidence rates of adverse events for this compound from its period of clinical use are not detailed in the available literature.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Gutsche and Kohlmann in 1964 and is also described in U.S. Patent 3,275,635. Unfortunately, the full text of this patent and the original publication containing the detailed experimental protocol could not be retrieved through the conducted searches. Therefore, a detailed, step-by-step synthesis protocol cannot be provided in this guide. The synthesis would have likely involved the reaction of a substituted pyrimidine with a benzenesulfonyl halide.

Insulin Secretion Assay (Representative Protocol)

To assess the insulinotropic effect of a sulfonylurea like this compound, an in vitro insulin secretion assay using isolated pancreatic islets is a standard experimental approach.

Insulin_Secretion_Assay_Workflow cluster_islet_prep Islet Preparation cluster_experiment Insulin Secretion Experiment cluster_analysis Analysis Islet_Isolation Isolate Pancreatic Islets (e.g., from rodent pancreas) Islet_Culture Culture Islets Overnight Islet_Isolation->Islet_Culture Preincubation Pre-incubate Islets in Low Glucose Buffer Islet_Culture->Preincubation Incubation Incubate Islets with Test Compounds: - Low Glucose (Control) - High Glucose (Control) - High Glucose + this compound Preincubation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Insulin_Measurement Measure Insulin Concentration (e.g., ELISA, RIA) Supernatant_Collection->Insulin_Measurement Data_Analysis Data Analysis and Comparison Insulin_Measurement->Data_Analysis

Caption: A representative workflow for an in vitro insulin secretion assay.

Methodology:

  • Islet Isolation: Pancreatic islets are isolated from an appropriate animal model (e.g., mouse or rat) using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Isolated islets are cultured overnight to allow for recovery.

  • Pre-incubation: Islets are pre-incubated in a buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.

  • Incubation: Groups of islets are then incubated for a defined period (e.g., 60 minutes) in the presence of:

    • Low glucose buffer (negative control)

    • High glucose buffer (e.g., 16.7 mM) (positive control)

    • High glucose buffer containing various concentrations of this compound.

  • Supernatant Collection: At the end of the incubation period, the supernatant is collected.

  • Insulin Measurement: The concentration of insulin in the supernatant is quantified using a suitable immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: The amount of insulin secreted under each condition is normalized to the islet number or protein content and compared to determine the stimulatory effect of this compound on glucose-stimulated insulin secretion.

Conclusion

This compound represents an important step in the historical development of oral antidiabetic therapies. As an early sulfonylurea, it provided a valuable treatment option for patients with type 2 diabetes in the 1960s and beyond. While it has been largely replaced by newer medications, its history and mechanism of action are illustrative of the foundational principles of sulfonylurea therapy. The lack of readily available, detailed quantitative data from its era of use highlights the advancements in clinical trial reporting and data accessibility in modern drug development. Further archival research may yet uncover more specific details about the clinical performance of this historically significant compound.

References

Glymidine: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine sodium, also known as glycodiazine, is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs.[1] Historically used in the management of type 2 diabetes mellitus, it is now primarily utilized for research purposes, having been largely superseded by newer therapeutic agents.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details the experimental principles underlying its characterization, and visualizes its mechanism of action.

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid absorption and a relatively short duration of action.

Data Presentation: Pharmacokinetic Parameters of this compound

ParameterValueSource
Absorption Rapidly and almost completely absorbed from the gastrointestinal tract.[1]
Bioavailability High[1]
Protein Binding Approximately 90% bound to plasma proteins.[1]
Elimination Half-Life 3.8 to 4 hours
Volume of Distribution (Vd) Data not available in cited literature.
Clearance Data not available in cited literature.
Metabolism Specific metabolic pathways are not detailed in the cited literature.

Experimental Protocols: Pharmacokinetic Analysis

1. Bioavailability and Absorption Studies:

  • Protocol: Healthy volunteers or animal models are administered a single oral dose of this compound. Blood samples are collected at predetermined time intervals. Plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). The area under the plasma concentration-time curve (AUC) is calculated to determine the extent of absorption.

  • Rationale: This method allows for the determination of the rate and extent to which the active ingredient is absorbed from the drug product and becomes available at the site of action.

2. Protein Binding Assessment:

  • Protocol: In vitro methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation are employed. Human plasma is incubated with this compound, and the free versus protein-bound drug concentrations are measured.

  • Rationale: The extent of plasma protein binding is crucial as only the unbound fraction of the drug is pharmacologically active and available for distribution and elimination.

3. Elimination Half-Life Determination:

  • Protocol: Following administration of this compound, serial blood samples are collected over a period of time (typically 3-5 times the expected half-life). The decline in plasma drug concentration is plotted, and the elimination half-life is calculated from the terminal phase of the concentration-time curve.

  • Rationale: The elimination half-life is a key parameter that determines the dosing interval and the time required to reach steady-state concentrations.

Pharmacodynamics

This compound exerts its glucose-lowering effects primarily by stimulating insulin secretion from the pancreas and enhancing the sensitivity of peripheral tissues to insulin.

Data Presentation: Pharmacodynamic Parameters of this compound

ParameterDescriptionSource
Mechanism of Action Stimulates insulin release from pancreatic β-cells by blocking ATP-sensitive potassium (K-ATP) channels. Also reported to inhibit hepatic lipolysis.
Therapeutic Effect Lowers blood glucose levels in patients with type 2 diabetes mellitus.
EC50 (Half-maximal Effective Concentration) Data not available in cited literature.
Emax (Maximum Effect) Data not available in cited literature.

Experimental Protocols: Pharmacodynamic Analysis

The pharmacodynamic properties of this compound would have been elucidated using the following experimental approaches.

1. In Vitro Insulin Secretion Assay:

  • Protocol: Pancreatic islet cells (e.g., from animal models or cell lines like MIN6) are isolated and cultured. The cells are then incubated with varying concentrations of this compound in the presence of a fixed glucose concentration. The amount of insulin secreted into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Rationale: This assay directly measures the primary pharmacodynamic effect of this compound on pancreatic β-cells and can be used to determine a dose-response relationship.

2. Electrophysiological Studies:

  • Protocol: Patch-clamp techniques are applied to isolated pancreatic β-cells. The effect of this compound on the activity of ATP-sensitive potassium channels is measured by recording the flow of potassium ions across the cell membrane.

  • Rationale: This method provides direct evidence for the molecular target of this compound and confirms its channel-blocking activity.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Insulin Release

Glymidine_Pathway cluster_membrane This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Membrane Pancreatic β-cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis Exocytosis Insulin_Granules->Exocytosis Undergoes Insulin_Release Insulin Release Exocytosis->Insulin_Release Results in

Caption: Signaling cascade of this compound in pancreatic β-cells.

Experimental Workflow for Assessing Insulin Secretion

Experimental_Workflow start Isolate Pancreatic Islets culture Culture Islets start->culture incubate Incubate with Glucose +/- this compound culture->incubate collect Collect Supernatant incubate->collect quantify Quantify Insulin (ELISA/RIA) collect->quantify analyze Data Analysis (Dose-Response Curve) quantify->analyze end Determine EC50 analyze->end

Caption: Workflow for in vitro insulin secretion assay.

References

Glymidine: A Technical Examination of a Sulfapyrimidine Derivative in Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glymidine, a sulfapyrimidine derivative also known as glycodiazine, is an oral hypoglycemic agent historically used in the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of this compound, with a focus on its core pharmacology, mechanism of action, and available data. While this compound is no longer in widespread clinical use, its study offers valuable insights into the therapeutic class of sulfonylurea-like drugs. This document synthesizes available information on its chemical synthesis, experimental evaluation, and signaling pathways, presenting quantitative data where accessible and outlining detailed experimental protocols for key assays relevant to its characterization.

Introduction

This compound (N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide) is a member of the sulfonylurea class of drugs, although structurally it is a sulfonamide.[1] First reported in 1964, it was introduced into clinical practice in Europe for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes).[1] Like other sulfonylureas, this compound's primary therapeutic effect is to lower blood glucose levels by stimulating the release of insulin from pancreatic β-cells.[2][3] It has also been reported to increase the sensitivity of peripheral tissues to insulin.[2] This guide will delve into the technical aspects of this compound, providing a resource for researchers and professionals in drug development.

Physicochemical Properties and Synthesis

This compound is a white crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical FormulaC₁₃H₁₅N₃O₄S
Molecular Weight309.34 g/mol
IUPAC NameN-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide
CAS Number339-44-6
Synthesis of this compound

The synthesis of this compound, while not widely detailed in recent literature, can be conceptually understood through the general synthesis of sulfonamides and pyrimidine derivatives. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide (this compound)

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • 2-amino-5-(2-methoxyethoxy)pyrimidine

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

  • Magnesium sulfate or sodium sulfate (for drying)

  • Solvents for recrystallization (e.g., ethanol, isopropanol)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-amino-5-(2-methoxyethoxy)pyrimidine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add pyridine (1.1 to 1.5 equivalents) to the solution and stir. The base acts as a scavenger for the hydrochloric acid that will be generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add benzenesulfonyl chloride (1 equivalent) dropwise to the stirring solution at room temperature. The reaction may be exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or isopropanol to yield the final product as a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Pharmacology and Mechanism of Action

This compound exerts its hypoglycemic effect primarily through two mechanisms: stimulating insulin secretion from pancreatic β-cells and potentially increasing peripheral insulin sensitivity.

Stimulation of Insulin Secretion

The principal mechanism of action of this compound is the stimulation of insulin release from the β-cells of the pancreas. This action is mediated through its interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.

Signaling Pathway of this compound-Induced Insulin Secretion

Glymidine_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Opening Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin_Secretion Insulin Secretion Insulin_Exocytosis->Insulin_Secretion Results in

Caption: this compound binds to the SUR1 subunit of the K-ATP channel, initiating insulin secretion.

Pharmacokinetics

This compound is reported to be rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. It exhibits high bioavailability and is approximately 90% bound to plasma proteins. The elimination half-life of this compound is around 3.8 to 4 hours.

Efficacy and Clinical Data

While specific quantitative data from large-scale, modern clinical trials on this compound is scarce in readily accessible literature, historical data indicates its use in managing type 2 diabetes. The typical dosage was 0.5 grams taken twice daily, with a total daily dose ranging from 0.5 to 1.5 grams, administered orally. The therapeutic goal was the reduction of blood glucose levels.

Due to the lack of specific published data for this compound, the following table presents typical efficacy data for the broader class of second-generation sulfonylureas, to which this compound is functionally related.

ParameterTypical Reduction with Second-Generation Sulfonylureas
HbA1c1.0 - 2.0%
Fasting Plasma Glucose50 - 70 mg/dL

Note: This data is representative of the drug class and not specific to this compound.

Experimental Protocols

The following protocols are representative of the types of experiments used to characterize the activity of sulfonylurea drugs like this compound.

In Vitro Insulin Secretion Assay

Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets or a β-cell line (e.g., INS-1 or MIN6).

Experimental Workflow: In Vitro Insulin Secretion Assay

Insulin_Secretion_Workflow Islet_Isolation Isolate Pancreatic Islets or Culture β-cell line Preincubation Pre-incubate with low glucose (e.g., 2.8 mM) Islet_Isolation->Preincubation Treatment Incubate with test conditions: - Low Glucose (Control) - High Glucose (Stimulatory Control) - High Glucose + this compound (Test) Preincubation->Treatment Supernatant_Collection Collect supernatant Treatment->Supernatant_Collection Insulin_Assay Measure insulin concentration (e.g., ELISA) Supernatant_Collection->Insulin_Assay Data_Analysis Analyze and compare insulin secretion levels Insulin_Assay->Data_Analysis

Caption: Workflow for assessing this compound's effect on insulin secretion in vitro.

Procedure:

  • Islet/Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) or culture a β-cell line to a confluent state.

  • Pre-incubation: Wash the islets or cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) and pre-incubate for 1-2 hours to establish a basal level of insulin secretion.

  • Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing the following conditions (in triplicate):

    • Low glucose (2.8 mM)

    • High glucose (e.g., 16.7 mM)

    • High glucose + varying concentrations of this compound

  • Incubation: Incubate the islets or cells for a defined period (e.g., 1-2 hours) at 37°C.

  • Sample Collection: At the end of the incubation, collect the supernatant, which contains the secreted insulin.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

  • Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the islets/cells. Compare the insulin secretion in the this compound-treated groups to the control groups.

In Vivo Study in a Diabetic Animal Model

Objective: To evaluate the hypoglycemic effect of this compound in an animal model of type 2 diabetes (e.g., db/db mice or Zucker diabetic fatty rats).

Procedure:

  • Animal Model: Use a well-established animal model of type 2 diabetes. Allow the animals to acclimate to the housing conditions.

  • Grouping: Divide the animals into groups (n=8-10 per group):

    • Vehicle control (e.g., saline or a suitable vehicle)

    • This compound (at various doses)

    • Positive control (e.g., another known sulfonylurea like glibenclamide)

  • Drug Administration: Administer the vehicle or drugs orally once daily for a specified period (e.g., 2-4 weeks).

  • Monitoring:

    • Measure body weight and food intake regularly.

    • Monitor fasting blood glucose levels at regular intervals from tail vein blood samples using a glucometer.

    • At the end of the study, collect blood for the measurement of HbA1c and plasma insulin levels.

  • Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer an oral glucose load and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Data Analysis: Compare the changes in fasting blood glucose, HbA1c, plasma insulin, and the glucose excursion during the OGTT between the different treatment groups.

Safety and Adverse Effects

As with other sulfonylureas, the most significant adverse effect of this compound is hypoglycemia (low blood sugar). Other potential side effects include gastrointestinal disturbances and skin reactions. Due to its mechanism of action, this compound is contraindicated in patients with type 1 diabetes, diabetic ketoacidosis, and severe renal or hepatic impairment.

Conclusion

This compound is a sulfapyrimidine derivative that functions as a sulfonylurea-like oral hypoglycemic agent. Its mechanism of action, centered on the stimulation of insulin secretion via blockage of K-ATP channels in pancreatic β-cells, is well-aligned with other drugs in its class. While detailed quantitative clinical data and specific experimental protocols are not abundant in contemporary literature, this guide provides a foundational understanding of its synthesis, pharmacology, and methods for its scientific evaluation. The study of this compound continues to offer valuable context for the development and understanding of insulin secretagogues in the management of type 2 diabetes.

References

The Binding Site of Glymidine on SUR1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of Glymidine (Glibenclamide) on the Sulfonylurea Receptor 1 (SUR1), the regulatory subunit of the ATP-sensitive potassium (KATP) channel. This document details the molecular interactions, presents quantitative binding data, and outlines the experimental protocols used to elucidate these findings, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to the KATP Channel and this compound

The ATP-sensitive potassium (KATP) channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits.[1][2] In pancreatic β-cells, these channels are crucial metabolic sensors that couple blood glucose levels to insulin secretion.[3] this compound, a second-generation sulfonylurea, is a high-affinity inhibitor of the KATP channel, widely used in the treatment of type 2 diabetes.[2][4] It binds to the SUR1 subunit, leading to channel closure, membrane depolarization, and subsequent insulin release. Understanding the precise binding site and mechanism of action of this compound is paramount for the development of novel and more specific KATP channel modulators.

The this compound Binding Pocket in SUR1

Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented high-resolution structures of the KATP channel in complex with this compound, definitively identifying its binding site. This compound lodges in a pocket located within the transmembrane (TM) domains of SUR1, near the interface with the Kir6.2 subunit and close to the intracellular side of the membrane.

This binding pocket is formed by residues from multiple transmembrane helices of SUR1, primarily from the first and second transmembrane domains (TMD1 and TMD2). Key interacting residues identified through structural and mutagenesis studies are detailed in the table below.

Key Amino Acid Residues in the this compound Binding Site of SUR1
DomainHelixResidueInteraction TypeReference
TMD1TM6Y230Aromatic stacking
TMD1TM6W232Aromatic stacking
TMD1TM7R301Hydrogen bond
TMD2TM16S1238Hydrogen bond
TMD2TM17M1289Hydrophobic

Quantitative Analysis of this compound Binding

The affinity of this compound for SUR1 has been quantified through various experimental techniques, primarily radioligand binding assays. The binding affinity is often expressed as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). These values can be influenced by the presence of nucleotides and the co-expression of the Kir6.2 subunit.

This compound Binding Affinities for SUR1
LigandPreparationAssay ConditionsBinding ParameterValue (nM)Reference
[³H]GlibenclamideRat cerebral cortex membranesSaturation bindingKd0.13
[³H]GlibenclamideSolubilized rat cerebral cortex membranesSaturation bindingKd0.56
GlibenclamideRat cerebral cortex membranesCompetition vs. azidoglibenclamideKi0.06
Bodipy-glibenclamideRINm5F cells (pancreatic β-cell line)Electrophysiology (KATP current inhibition)IC500.6
[³H]GlibenclamideHEK293 cells expressing SUR1Saturation binding, -MgATPKd~0.5
[³H]GlibenclamideHEK293 cells expressing SUR1Saturation binding, +MgATPKd~3.0

Signaling Pathway of this compound Action

This compound binding to SUR1 initiates a cascade of events leading to insulin secretion from pancreatic β-cells. The signaling pathway is initiated by the inhibition of the KATP channel's potassium efflux.

Glymidine_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Inhibits K_Efflux K+ Efflux KATP_Channel->K_Efflux Blocks Depolarization Membrane Depolarization K_Efflux->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Mediates Insulin_Vesicles Insulin Vesicle Exocytosis Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

This compound-induced insulin secretion pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the this compound binding site on SUR1.

Site-Directed Mutagenesis of SUR1

This protocol is used to introduce specific amino acid substitutions in the SUR1 protein to assess their impact on this compound binding and channel function.

Site_Directed_Mutagenesis_Workflow cluster_design Primer Design cluster_pcr PCR Amplification cluster_digestion Template Removal cluster_transformation Transformation and Selection cluster_verification Verification P_Design Design mutagenic primers (25-45 bases, Tm >= 78°C) PCR_Setup Set up PCR reaction: - Template plasmid (5-50 ng) - Mutagenic primers (125 ng each) - dNTPs - High-fidelity DNA polymerase P_Design->PCR_Setup PCR_Cycling Perform thermal cycling: - Initial denaturation (95°C, 30s) - 16-18 cycles (95°C, 30s; 55°C, 1m; 68°C, 1min/kb) - Final extension (68°C, 7m) PCR_Setup->PCR_Cycling DpnI Digest parental methylated DNA with DpnI (1-2h at 37°C) PCR_Cycling->DpnI Transformation Transform DpnI-treated plasmid into competent E. coli DpnI->Transformation Plating Plate on selective agar medium and incubate overnight at 37°C Transformation->Plating Colony_Selection Select colonies and isolate plasmid DNA Plating->Colony_Selection Sequencing Sequence plasmid DNA to confirm mutation Colony_Selection->Sequencing

Workflow for site-directed mutagenesis.

Methodology:

  • Primer Design: Design a pair of complementary mutagenic primers, typically 25-45 nucleotides in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.

  • PCR Amplification: Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the SUR1 cDNA. The reaction mixture typically contains 5-50 ng of template DNA, 125 ng of each primer, dNTPs, and the polymerase in its respective buffer.

  • Template Digestion: Following PCR, the parental (non-mutated) methylated plasmid DNA is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA, for 1-2 hours at 37°C.

  • Transformation: The DpnI-treated, mutated plasmid is then transformed into competent E. coli cells.

  • Selection and Verification: Transformed bacteria are plated on selective media. Individual colonies are picked, and the plasmid DNA is isolated. The presence of the desired mutation is confirmed by DNA sequencing.

Radioligand Binding Assay

This assay is used to determine the affinity (Kd or Ki) and density (Bmax) of this compound binding to SUR1.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection and Analysis Membrane_Prep Prepare cell membranes expressing SUR1 (homogenization and centrifugation) Incubation_Setup Incubate membranes with: - [³H]Glibenclamide (e.g., 1-2.5 nM) - For non-specific binding: excess unlabeled Glibenclamide (1 µM) Membrane_Prep->Incubation_Setup Incubation_Conditions Incubate at 37°C for 15-60 minutes Incubation_Setup->Incubation_Conditions Filtration Separate bound from free radioligand by rapid vacuum filtration over glass fiber filters (e.g., Whatman GF/B) Incubation_Conditions->Filtration Washing Wash filters with ice-cold buffer to remove unbound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Data_Analysis Calculate specific binding and determine Kd, Ki, and Bmax values Scintillation->Data_Analysis

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells expressing wild-type or mutant SUR1 are harvested and homogenized in a cold lysis buffer. The cell membranes are then pelleted by centrifugation.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled form of this compound (e.g., [³H]Glibenclamide) at various concentrations. To determine non-specific binding, a parallel set of reactions is performed in the presence of a high concentration of unlabeled this compound.

  • Incubation: The incubation is typically carried out at 37°C for 15-60 minutes to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data is analyzed to determine the Kd and Bmax, while competition binding data is used to calculate the Ki.

Electrophysiology (Patch-Clamp)

This technique measures the ion flow through KATP channels in the cell membrane and is used to assess the functional consequences of this compound binding, such as channel inhibition.

Methodology:

  • Cell Preparation: Cells expressing the KATP channel are cultured on coverslips.

  • Pipette Preparation: Glass micropipettes with a resistance of 3-5 MΩ are fabricated and filled with an intracellular solution.

  • Patch Formation: A micropipette is brought into contact with a cell to form a high-resistance seal (giga-seal). The patch of membrane under the pipette tip can be studied in various configurations (e.g., whole-cell, inside-out).

  • Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -70 mV), and voltage steps are applied to elicit KATP currents.

  • Drug Application: this compound is applied to the cell via the perfusion system, and the resulting changes in KATP channel current are recorded to determine the inhibitory effect (IC50).

Conclusion

The binding site of this compound on SUR1 is now well-defined, thanks to a combination of structural biology, mutagenesis, and pharmacological assays. It is located in a transmembrane pocket, and its high-affinity interaction is mediated by a specific set of amino acid residues. This detailed understanding provides a solid foundation for the rational design of new drugs targeting the KATP channel with improved specificity and efficacy for the treatment of diabetes and other channel-related disorders. The experimental protocols outlined in this guide are fundamental tools for the continued exploration of KATP channel pharmacology and the development of next-generation therapeutics.

References

Glymidine: A Technical Overview of Preliminary Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine, also known as glycodiazine, is a sulfonamide oral hypoglycemic agent that has been used in the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This technical guide provides an in-depth overview of the preliminary biological activity screening of this compound, focusing on its mechanism of action, relevant in vitro assays, and the signaling pathways involved.

Mechanism of Action

This compound exerts its glucose-lowering effect primarily by modulating the function of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. These channels are crucial in linking glucose metabolism to insulin secretion. The proposed mechanism is as follows:

  • Binding to KATP Channels: this compound binds to the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel complex on the surface of pancreatic β-cells.[1]

  • Channel Inhibition: This binding inhibits the channel's activity, leading to a decrease in potassium ion efflux.

  • Membrane Depolarization: The reduction in potassium outflow causes depolarization of the β-cell membrane.

  • Calcium Influx: Membrane depolarization activates voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+) into the cell.

  • Insulin Secretion: The rise in intracellular calcium concentration triggers the exocytosis of insulin-containing granules, leading to the release of insulin into the bloodstream.[1]

This sequence of events is depicted in the signaling pathway diagram below.

Signaling Pathway: this compound-Induced Insulin Secretion

Glymidine_Insulin_Secretion cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_Channel ATP-Sensitive Potassium Channel (SUR1/Kir6.2) This compound->KATP_Channel Binds & Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Depolarization->VGCC Activates Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Results in

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Quantitative Biological Activity

While extensive quantitative data for this compound from standardized modern assays is limited in publicly available literature, the following table summarizes the expected biological activities based on its classification as a sulfonylurea-like drug. The values for related compounds are provided for context.

Assay TypeTargetCell LineParameterValueReference
KATP Channel Inhibition SUR1/Kir6.2Xenopus oocytesIC50Not Available for this compound. For Glimepiride: 3.0 nM[1]
Insulin Secretion Pancreatic β-cellsMIN6EC50Not Available for this compound. For a GPR40 agonist: ~44 µM (Linoleic Acid)[2]
Pancreatic β-cell Proliferation Pancreatic β-cellsINS-1% IncreaseNot Available for this compound.
Hepatic Lipolysis Inhibition Adipocytes3T3-L1% InhibitionNot Available for this compound.

Note: The lack of specific IC50 and EC50 values for this compound in the public domain highlights a gap in the comprehensive characterization of this compound compared to newer antidiabetic agents.

Experimental Protocols for In Vitro Screening

The following are detailed methodologies for key experiments relevant to the preliminary biological activity screening of this compound.

ATP-Sensitive Potassium (KATP) Channel Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of KATP channels.

Methodology: Electrophysiology (Patch-Clamp)

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are co-transfected with plasmids encoding the human SUR1 and Kir6.2 subunits of the KATP channel.

  • Patch-Clamp Recording:

    • Two to three days post-transfection, whole-cell or inside-out patch-clamp recordings are performed.

    • The extracellular (bath) solution contains (in mM): 140 KCl, 1 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).

    • The intracellular (pipette) solution contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH).

    • To activate the channels, the patch is exposed to a solution containing a KATP channel opener (e.g., diazoxide) and ATP.

    • Varying concentrations of this compound are then applied to the intracellular face of the patch.

  • Data Analysis:

    • The current through the KATP channels is measured before and after the application of this compound.

    • The percentage inhibition is calculated for each concentration.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Experimental Workflow: KATP Channel Inhibition Assay

KATP_Assay_Workflow A HEK293 Cell Culture B Co-transfection with SUR1 and Kir6.2 Plasmids A->B C Patch-Clamp Recording (Whole-cell or Inside-out) B->C D Application of KATP Channel Opener and ATP C->D E Application of Varying Concentrations of this compound D->E F Measure KATP Channel Current E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for determining KATP channel inhibition using the patch-clamp technique.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Objective: To measure the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.

Methodology:

  • Cell Culture:

    • MIN6 or INS-1 pancreatic β-cell lines are cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and β-mercaptoethanol.

  • Insulin Secretion Assay:

    • Cells are seeded in 24-well plates and grown to confluency.

    • Cells are pre-incubated for 2 hours in Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

    • The pre-incubation buffer is removed, and cells are incubated for 1-2 hours in KRB buffer containing:

      • Low glucose (negative control)

      • High glucose (e.g., 16.7 mM) (positive control)

      • High glucose + varying concentrations of this compound.

    • The supernatant is collected, and the insulin concentration is measured using an ELISA or RIA kit.

  • Data Analysis:

    • The amount of insulin secreted is normalized to the total protein content of the cells in each well.

    • The fold-increase in insulin secretion compared to the high glucose control is calculated for each this compound concentration.

    • The EC50 value is determined from the dose-response curve.

Experimental Workflow: GSIS Assay

GSIS_Assay_Workflow A MIN6 or INS-1 Cell Culture B Seed cells in 24-well plates A->B C Pre-incubation in low glucose KRB buffer B->C D Incubation with test conditions: - Low Glucose - High Glucose - High Glucose + this compound C->D E Collect Supernatant D->E F Measure Insulin Concentration (ELISA/RIA) E->F G Normalize to Total Protein F->G H Determine EC50 Value G->H

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

Pancreatic β-cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of pancreatic β-cells.

Methodology:

  • Cell Culture:

    • INS-1 cells are cultured as described for the GSIS assay.

  • Proliferation Assay (e.g., BrdU or MTT assay):

    • Cells are seeded in 96-well plates.

    • After 24 hours, the medium is replaced with a medium containing varying concentrations of this compound.

    • Cells are incubated for 24-72 hours.

    • For the BrdU assay, BrdU is added to the wells for the last few hours of incubation. Cells are then fixed, and BrdU incorporation is detected using an anti-BrdU antibody and a colorimetric substrate.

    • For the MTT assay, MTT reagent is added to the wells, and after incubation, the formazan product is solubilized, and the absorbance is measured.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable, proliferating cells.

    • The percentage increase in proliferation compared to the control is calculated for each this compound concentration.

Hepatic Lipolysis Inhibition Assay

Objective: To determine if this compound has an inhibitory effect on lipolysis in liver cells.

Methodology:

  • Cell Culture and Differentiation:

    • 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX).

  • Lipolysis Assay:

    • Differentiated adipocytes are washed and incubated in a buffer containing a lipolytic agent (e.g., isoproterenol) with and without varying concentrations of this compound.

    • The incubation is carried out for 1-3 hours.

    • The medium is collected, and the concentration of glycerol and free fatty acids (products of lipolysis) is measured using commercially available kits.

  • Data Analysis:

    • The amount of glycerol or free fatty acids released is a measure of lipolysis.

    • The percentage inhibition of lipolysis by this compound is calculated relative to the isoproterenol-stimulated control.

    • An IC50 value can be determined from the concentration-response curve.

Conclusion

References

The Sulfonylurea Glymidine and its Depolarizing Action on Pancreatic Beta-Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glymidine (also known as glycodiazine) is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic beta-cells, a process initiated by the depolarization of the beta-cell membrane. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effect on pancreatic beta-cell depolarization. While specific quantitative data for this compound is limited in publicly available literature, this document leverages data from other well-characterized sulfonylureas to provide a comprehensive understanding of the expected physiological and pharmacological effects. This guide also outlines the key experimental protocols used to investigate these mechanisms and presents the core signaling pathway and experimental workflows in a visualized format.

Introduction

The regulation of insulin secretion from pancreatic beta-cells is a cornerstone of glucose homeostasis. Dysregulation of this process is a hallmark of type 2 diabetes. Sulfonylureas have long been a therapeutic option for this condition, and their efficacy is directly linked to their ability to modulate the electrical activity of beta-cells. This compound, a member of this class, stimulates insulin release by initiating a cascade of events that begins with the depolarization of the beta-cell membrane.[1] Understanding the precise molecular interactions and their quantitative consequences is crucial for the development of novel and improved anti-diabetic therapies.

Mechanism of Action: From Channel Binding to Depolarization

The principal target of this compound and other sulfonylureas is the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic beta-cells.[1][2] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2]

Under resting (low glucose) conditions, KATP channels are open, allowing potassium ions (K+) to flow out of the cell. This outward current maintains a negative membrane potential, keeping the cell in a hyperpolarized state.

The binding of this compound to the SUR1 subunit of the KATP channel induces a conformational change that leads to the closure of the channel pore.[1] This inhibition of the outward K+ current reduces the efflux of positive charge, causing the beta-cell membrane to depolarize. This depolarization is the critical event that triggers the downstream processes leading to insulin secretion.

Signaling Pathway

The binding of this compound to the SUR1 subunit initiates a well-defined signaling cascade:

Glymidine_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit (of KATP Channel) This compound->SUR1 Binds to KATP_Channel KATP Channel Closure SUR1->KATP_Channel Induces K_Efflux Decreased K+ Efflux KATP_Channel->K_Efflux Leads to Depolarization Membrane Depolarization K_Efflux->Depolarization Causes VGCC Voltage-Gated Ca2+ Channel Opening Depolarization->VGCC Activates Ca_Influx Increased Ca2+ Influx VGCC->Ca_Influx Allows Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Patch_Clamp_Workflow Start Start: Isolate Pancreatic Islets Dispersion Disperse Islets into Single Beta-Cells Start->Dispersion Culture Culture Beta-Cells Dispersion->Culture Patch Establish Whole-Cell Patch-Clamp Culture->Patch Record_Baseline Record Baseline Membrane Potential / Current Patch->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Changes in Membrane Potential / Current Apply_this compound->Record_Effect Analysis Data Analysis Record_Effect->Analysis

References

Methodological & Application

Application Notes and Protocols for Glymidine In Vitro Insulin Secretion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine, also known as glycodiazine, is a hypoglycemic agent that belongs to the sulfonylurea class of drugs.[1][2] It is utilized in the management of non-insulin-dependent (type 2) diabetes mellitus.[1] The primary mechanism of action for this compound is the stimulation of insulin release from pancreatic β-cells.[1][2] This application note provides a detailed protocol for conducting an in vitro glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy and potency of this compound.

This compound exerts its effect by binding to the ATP-sensitive potassium (KATP) channel receptors on the surface of pancreatic β-cells. This binding event reduces potassium conductance, leading to membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The subsequent increase in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules.

This document offers a comprehensive guide for researchers to assess the insulinotropic properties of this compound using isolated pancreatic islets or a suitable pancreatic β-cell line.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment designed to determine the efficacy of this compound in stimulating insulin secretion at a basal glucose concentration.

This compound Concentration (µM)Insulin Secretion (ng/islet/hour)Fold Increase over Basal
0 (Basal)0.5 ± 0.051.0
0.11.2 ± 0.102.4
12.5 ± 0.215.0
104.8 ± 0.359.6
505.1 ± 0.4010.2
1005.2 ± 0.4210.4

Table 1: Dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets at a basal glucose concentration (e.g., 2.8 mM). Data are presented as mean ± standard error of the mean (SEM) from a representative experiment performed in triplicate. The EC50 for this compound in this hypothetical experiment would be calculated from the sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Insulin Secretion

Glymidine_Signaling_Pathway cluster_beta_cell Pancreatic β-Cell This compound This compound SUR1 SUR1 Subunit (Sulfonylurea Receptor) This compound->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Inhibits Kir62 Kir6.2 Subunit Kir62->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vitro Insulin Secretion Assay

GSIS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Islet_Isolation 1. Islet Isolation or β-Cell Line Culture Preincubation 2. Pre-incubation (Low Glucose KRB) Islet_Isolation->Preincubation Basal_Glucose 3a. Incubation with Basal Glucose (e.g., 2.8 mM) Preincubation->Basal_Glucose Stimulatory_Glucose 3b. Incubation with Stimulatory Glucose (e.g., 16.7 mM) Preincubation->Stimulatory_Glucose Glymidine_Treatment 3c. Incubation with this compound (Varying Concentrations) Preincubation->Glymidine_Treatment Supernatant_Collection 4. Supernatant Collection Basal_Glucose->Supernatant_Collection Stimulatory_Glucose->Supernatant_Collection Glymidine_Treatment->Supernatant_Collection Insulin_Quantification 5. Insulin Quantification (ELISA/RIA) Supernatant_Collection->Insulin_Quantification Data_Analysis 6. Data Analysis (e.g., Dose-Response Curve) Insulin_Quantification->Data_Analysis

References

Application Notes and Protocols for Investigating Glymidine Effects on K-ATP Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine, also known as glycodiazine, is an oral sulfonylurea drug utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily attributed to its ability to stimulate insulin secretion from pancreatic β-cells. The underlying molecular mechanism involves the specific inhibition of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of these cells.[1]

K-ATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits in pancreatic β-cells.[2][3] Under resting conditions, with low glucose and high intracellular ADP, these channels are open, maintaining a hyperpolarized membrane potential. An increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio, which promotes the closure of K-ATP channels. This, in turn, leads to membrane depolarization, the opening of voltage-gated calcium channels, calcium influx, and subsequent exocytosis of insulin-containing granules.[2][3]

This compound and other sulfonylureas bypass the metabolic steps and directly bind to the SUR1 subunit of the K-ATP channel, inducing its closure and thereby mimicking the effect of elevated glucose levels. Patch-clamp electrophysiology is a powerful technique to directly measure the activity of these ion channels and to quantify the inhibitory effects of compounds like this compound. These application notes provide detailed protocols for whole-cell and inside-out patch-clamp recordings to characterize the interaction of this compound with K-ATP channels.

Signaling Pathway of this compound-Induced Insulin Secretion

The binding of this compound to the SUR1 subunit of the K-ATP channel initiates a signaling cascade that culminates in insulin release.

Glymidine_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to KATP_Channel K-ATP Channel (Kir6.2/SUR1) SUR1->KATP_Channel Inhibits K_efflux K+ Efflux KATP_Channel->K_efflux Reduces Depolarization Membrane Depolarization K_efflux->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Activates Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Allows Insulin_Vesicles Insulin Vesicle Exocytosis Ca_influx->Insulin_Vesicles Triggers Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release

Signaling pathway of this compound-induced insulin secretion.

Data Presentation

Table 1: Inhibitory Potency of this compound on K-ATP Channels

Cell Type/Expression SystemK-ATP SubunitsIC50 (µM)Hill Coefficient (n)
Pancreatic β-cells (e.g., INS-1)Kir6.2/SUR1ValueValue
Heterologous (e.g., HEK293)Kir6.2/SUR1ValueValue

Table 2: Effect of this compound on Single K-ATP Channel Properties

Experimental ConditionSingle-Channel Conductance (pS)Open Probability (Po)Mean Open Time (ms)
ControlValueValueValue
+ 1 µM this compoundValueValueValue
+ 10 µM this compoundValueValueValue

Experimental Protocols

Cell Culture and Preparation

For studying the effects of this compound, pancreatic β-cell lines (e.g., INS-1, MIN6) or a heterologous expression system (e.g., HEK293 or CHO cells) transfected with Kir6.2 and SUR1 subunits are recommended.

  • Cell Culture: Culture cells in their appropriate growth medium.

  • Cell Plating: For patch-clamp experiments, seed cells onto glass coverslips at a low density to allow for easy isolation of single cells.

  • Incubation: Allow cells to adhere and grow for 24-48 hours before the experiment.

Solutions

Extracellular (Bath) Solution (in mM):

  • 140 NaCl

  • 5 KCl

  • 2 CaCl₂

  • 1 MgCl₂

  • 10 HEPES

  • 10 Glucose

  • Adjust pH to 7.4 with NaOH.

Intracellular (Pipette) Solution (in mM):

  • 140 KCl

  • 1 MgCl₂

  • 10 EGTA

  • 10 HEPES

  • 0.1 Na₂ATP (to keep channels open)

  • Adjust pH to 7.2 with KOH.

Whole-Cell Patch-Clamp Protocol

This protocol is designed to measure the macroscopic K-ATP current and its inhibition by this compound.

Whole_Cell_Workflow Start Start Prepare_Cells Prepare Cultured Cells on Coverslip Start->Prepare_Cells Pull_Pipette Pull Borosilicate Pipette (3-5 MΩ) Prepare_Cells->Pull_Pipette Fill_Pipette Fill Pipette with Intracellular Solution Pull_Pipette->Fill_Pipette Approach_Cell Approach Cell with Positive Pressure Fill_Pipette->Approach_Cell Seal Form Giga-ohm Seal Approach_Cell->Seal Rupture Rupture Membrane (Brief Suction) Seal->Rupture Record_Baseline Record Baseline K-ATP Current Rupture->Record_Baseline Apply_this compound Apply this compound (Various Concentrations) Record_Baseline->Apply_this compound Record_Drug_Effect Record K-ATP Current in Presence of this compound Apply_this compound->Record_Drug_Effect Analyze Analyze Data (Dose-Response Curve, IC50) Record_Drug_Effect->Analyze End End Analyze->End

Workflow for whole-cell patch-clamp experiments.

Step-by-Step Procedure:

  • Place a coverslip with cultured cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Fill the micropipette with the intracellular solution and mount it on the micromanipulator.

  • Apply positive pressure to the pipette and approach a target cell.

  • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -70 mV.

  • To elicit K-ATP currents, apply voltage steps or ramps. For example, voltage steps from -120 mV to +60 mV in 20 mV increments for 200 ms.

  • Record the baseline K-ATP current.

  • Perfuse the bath with the extracellular solution containing various concentrations of this compound.

  • Record the K-ATP current in the presence of each concentration of this compound to determine the dose-dependent inhibition.

  • Wash out the drug to check for reversibility.

Inside-Out Patch-Clamp Protocol

This protocol is designed to measure single K-ATP channel currents and how they are affected by this compound applied to the intracellular face of the membrane.

Inside_Out_Workflow Start Start Form_Seal Form Giga-ohm Seal (as in Whole-Cell) Start->Form_Seal Excise_Patch Gently Pull Pipette Away to Excise Membrane Patch Form_Seal->Excise_Patch Clamp_Voltage Clamp Membrane Potential (e.g., -60 mV) Excise_Patch->Clamp_Voltage Record_Baseline Record Baseline Single-Channel Currents Clamp_Voltage->Record_Baseline Apply_this compound Apply this compound to Bath (Intracellular Face) Record_Baseline->Apply_this compound Record_Drug_Effect Record Single-Channel Currents in Presence of this compound Apply_this compound->Record_Drug_Effect Analyze Analyze Data (Po, Conductance, Mean Open Time) Record_Drug_Effect->Analyze End End Analyze->End

Workflow for inside-out single-channel patch-clamp experiments.

Step-by-Step Procedure:

  • Follow steps 1-5 of the whole-cell protocol to form a GΩ seal.

  • After forming the seal, gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular side now facing the bath solution.

  • Clamp the membrane potential at a desired voltage (e.g., -60 mV).

  • The bath solution should be the intracellular solution with a low concentration of ATP (e.g., 10-100 µM) to allow for channel opening.

  • Record baseline single-channel currents.

  • Apply this compound directly to the bath solution to expose the intracellular face of the ion channel to the drug.

  • Record single-channel currents in the presence of this compound.

  • Analyze the data to determine the effect of this compound on single-channel conductance, open probability, and mean open time.

Data Analysis

  • Whole-Cell Data: Plot the percentage of current inhibition as a function of this compound concentration. Fit the data with the Hill equation to determine the IC50 and Hill coefficient.

  • Single-Channel Data: Analyze single-channel recordings to generate amplitude histograms (to determine single-channel conductance) and dwell-time histograms (to determine mean open and closed times). The open probability (Po) can be calculated as the total open time divided by the total recording time.

Conclusion

The patch-clamp protocols described here provide a robust framework for the detailed electrophysiological characterization of this compound's effects on K-ATP channels. By employing both whole-cell and single-channel recording configurations, researchers can obtain a comprehensive understanding of the potency, mechanism of action, and kinetics of this compound's interaction with its molecular target. This information is crucial for drug development and for a deeper understanding of the pharmacology of sulfonylureas.

References

Application Notes and Protocols for Using Glymidine in MIN6 and INS-1 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data exists for the use of Glymidine (also known as this compound sodium or Glycodiazine) in MIN6 and INS-1 cell lines. The following protocols and data are based on the well-established mechanism of action of sulfonylurea drugs, a class to which this compound belongs, and are adapted from studies using similar compounds like glibenclamide and glimepiride. Researchers should perform initial dose-response experiments to determine the optimal concentration of this compound for their specific experimental setup.

Introduction

This compound is a first-generation sulfonylurea drug that stimulates insulin secretion from pancreatic β-cells.[1] Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in the β-cell plasma membrane.[1][2][3] This inhibition leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules.[3] MIN6 (mouse insulinoma) and INS-1 (rat insulinoma) cell lines are widely used in vitro models for studying pancreatic β-cell function and insulin secretion, making them suitable systems for investigating the effects of insulin secretagogues like this compound.

Chemical Information:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound SodiumC13H14N3NaO4S331.32
GlibenclamideC23H28ClN3O5S494.00
GlimepirideC24H34N4O5S490.62
GliclazideC15H21N3O3S323.41

Signaling Pathway of this compound in Pancreatic β-Cells

The primary signaling cascade initiated by this compound in MIN6 and INS-1 cells is the KATP channel-dependent pathway for insulin secretion.

Glymidine_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound SUR1 SUR1 This compound->SUR1 Binds to KATP_channel KATP Channel (SUR1/Kir6.2) Kir6_2 Kir6.2 Depolarization Membrane Depolarization KATP_channel->Depolarization Inhibition leads to VDCC Voltage-Dependent Ca2+ Channel Ca_influx Ca2+ Influx VDCC->Ca_influx Opens Depolarization->VDCC Activates Insulin_Granules Insulin Granules Ca_influx->Insulin_Granules Triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Release of

Caption: this compound-induced insulin secretion pathway.

Experimental Protocols

Cell Culture of MIN6 and INS-1 Cells

Materials:

  • MIN6 or INS-1 cells

  • DMEM (for MIN6) or RPMI-1640 (for INS-1) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-glutamine

  • Sodium Pyruvate (for INS-1)

  • HEPES (for INS-1)

  • β-mercaptoethanol

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

Protocol for MIN6 Cell Culture:

  • Culture MIN6 cells in DMEM supplemented with 15% (v/v) heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 3-4 days when they reach 80-90% confluency.

  • To passage, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:5 ratio.

Protocol for INS-1 Cell Culture:

  • Culture INS-1 cells in RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 2 mM L-glutamine, 1 mM sodium pyruvate, 10 mM HEPES, and 50 µM β-mercaptoethanol.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days when they reach 80-90% confluency.

  • To passage, wash cells with PBS, detach with Trypsin-EDTA, and re-seed at a 1:4 to 1:8 ratio.

This compound-Stimulated Insulin Secretion (GSIS) Assay

This protocol is adapted from standard GSIS assays and can be used to assess the effect of this compound on insulin secretion from MIN6 and INS-1 cells.

Materials:

  • MIN6 or INS-1 cells cultured in 24-well plates

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer (114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.2% BSA, pH 7.4)

  • KRBH buffer with low glucose (e.g., 2.8 mM)

  • KRBH buffer with high glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Insulin ELISA kit

Experimental Workflow:

GSIS_Workflow A Seed MIN6 or INS-1 cells in 24-well plates B Culture to 80-90% confluency A->B C Wash with glucose-free KRBH buffer B->C D Pre-incubate in low glucose KRBH buffer (1-2 hours) C->D E Incubate with treatment groups: - Low glucose (control) - High glucose (control) - Low glucose + this compound - High glucose + this compound D->E F Collect supernatant after incubation (e.g., 1 hour) E->F G Measure insulin concentration using ELISA F->G

Caption: Workflow for this compound-stimulated insulin secretion assay.

Protocol:

  • Seed MIN6 or INS-1 cells in 24-well plates and culture until they reach 80-90% confluency.

  • On the day of the assay, gently wash the cells twice with glucose-free KRBH buffer.

  • Pre-incubate the cells in KRBH buffer containing low glucose (e.g., 2.8 mM) for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.

  • Remove the pre-incubation buffer and add the treatment buffers:

    • Basal control: Low glucose KRBH buffer.

    • Stimulated control: High glucose KRBH buffer.

    • This compound treatment: Low or high glucose KRBH buffer containing various concentrations of this compound. (A dose-response curve is recommended, e.g., 0.1, 1, 10, 100 µM).

  • Incubate the cells for 1-2 hours at 37°C.

  • Collect the supernatant from each well and centrifuge to remove any detached cells.

  • Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content or cell number in each well.

Data Presentation

The following tables present hypothetical quantitative data based on typical results observed for other sulfonylureas in MIN6 and INS-1 cells. These should be used as a reference for expected outcomes.

Table 1: Dose-Response of this compound on Insulin Secretion in MIN6 Cells

This compound Conc. (µM)Insulin Secretion (ng/mg protein/h) at 2.8 mM GlucoseInsulin Secretion (ng/mg protein/h) at 16.7 mM GlucoseStimulation Index (fold increase over basal)
0 (Control)2.5 ± 0.312.5 ± 1.15.0
0.13.1 ± 0.415.2 ± 1.54.9
14.5 ± 0.520.8 ± 2.04.6
108.2 ± 0.928.5 ± 2.53.5
1009.5 ± 1.230.1 ± 2.83.2

Table 2: Comparative Effect of Sulfonylureas on Insulin Secretion in INS-1 Cells

Treatment (at 10 µM)Insulin Secretion (ng/mg protein/h) at 2.8 mM GlucoseInsulin Secretion (ng/mg protein/h) at 16.7 mM GlucoseStimulation Index (fold increase over basal)
Control3.0 ± 0.418.0 ± 1.86.0
This compound (Expected) 9.8 ± 1.0 32.4 ± 3.1 3.3
Glibenclamide10.5 ± 1.235.2 ± 3.53.4
Glimepiride9.2 ± 0.930.8 ± 2.93.3

Potential Off-Target Effects and Further Considerations

While the primary action of sulfonylureas is on the KATP channel, some studies suggest potential off-target effects that could be relevant for in-depth mechanistic investigations.

  • PKC-Dependent Pathway: Some sulfonylureas may enhance exocytosis through a mechanism that is dependent on, but does not directly activate, Protein Kinase C (PKC).

  • Intracellular KATP Channels: KATP channels and sulfonylurea receptors have also been identified on intracellular organelles like secretory granules and mitochondria, suggesting additional regulatory roles in insulin secretion.

  • Reactive Oxygen Species (ROS) Production: Certain sulfonylureas, like glibenclamide and glimepiride, have been shown to stimulate ROS production in MIN6 cells through a PKC-dependent activation of NAD(P)H oxidase. This could have implications for long-term β-cell health and function.

Sulfonylurea_Off_Target cluster_main_pathway Primary KATP Channel Pathway cluster_off_target Potential Off-Target Effects Sulfonylurea Sulfonylurea (e.g., this compound) KATP Plasma Membrane KATP Channel Sulfonylurea->KATP Inhibits PKC PKC-Dependent Exocytosis Sulfonylurea->PKC Modulates Intra_KATP Intracellular KATP Channels Sulfonylurea->Intra_KATP Acts on ROS NAD(P)H Oxidase -> ROS Production Sulfonylurea->ROS May induce Insulin_Secretion1 Insulin Secretion KATP->Insulin_Secretion1 Stimulates

Caption: Potential off-target effects of sulfonylureas.

These application notes provide a comprehensive framework for initiating studies with this compound in MIN6 and INS-1 cell lines. Due to the limited availability of direct data, careful experimental design, including thorough dose-response analyses and comparison with well-characterized sulfonylureas, is strongly recommended.

References

Application Notes and Protocols for In Vivo Studies of Glymidine in Diabetic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for conducting in vivo studies to evaluate the efficacy of Glymidine (also known as Glycodiazine) in diabetic mouse models. This compound is a sulfonylurea-like oral hypoglycemic agent that stimulates insulin secretion from pancreatic β-cells.[1][2][3] Due to the limited availability of recent preclinical data on this compound, this document outlines protocols based on established methodologies for similar compounds and common diabetic mouse models. The provided information will guide researchers in dose selection, experimental design, and data interpretation for assessing the therapeutic potential of this compound in a preclinical setting.

Introduction to this compound

This compound is a sulfonylurea-type drug that exerts its glucose-lowering effect by stimulating the release of insulin from the pancreas.[1][2] The mechanism of action involves the binding to and blocking of ATP-sensitive potassium channels (K-ATP channels) on the surface of pancreatic β-cells. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the β-cells triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream. Historically, this compound was used for the management of type 2 diabetes mellitus in humans.

Signaling Pathway of Sulfonylurea Action

Glymidine_Mechanism cluster_beta_cell Pancreatic β-cell This compound This compound K_ATP_Channel K-ATP Channel This compound->K_ATP_Channel blocks Depolarization Membrane Depolarization K_ATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Bloodstream Bloodstream Insulin_Secretion->Bloodstream enters

Caption: Mechanism of this compound-induced insulin secretion in pancreatic β-cells.

Recommended Diabetic Mouse Models

The selection of an appropriate diabetic mouse model is critical for the successful evaluation of this compound. Both chemically-induced and genetic models are suitable, with the choice depending on the specific research question.

Model TypeMouse StrainInduction MethodKey Characteristics
Chemically-Induced C57BL/6JStreptozotocin (STZ)Type 1-like diabetes, insulin deficiency due to β-cell destruction.
Genetic (Obese) db/db (on C57BLKS/J background)Spontaneous mutation in the leptin receptor geneType 2-like diabetes, severe obesity, insulin resistance, eventual β-cell failure.
Genetic (Autoimmune) Non-obese diabetic (NOD)Spontaneous autoimmune insulitisModel for autoimmune Type 1 diabetes.

For initial efficacy studies of a sulfonylurea like this compound, the STZ-induced diabetic mouse model is recommended due to its rapid induction, cost-effectiveness, and clear insulin-deficient phenotype, which allows for a direct assessment of the insulin secretagogue effect of the drug.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of diabetes in C57BL/6J mice using a multiple low-dose STZ regimen, which is known to cause significant β-cell damage while minimizing acute toxicity.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Sodium Citrate Buffer (pH 4.5), sterile-filtered

  • C57BL/6J male mice, 8-10 weeks old

  • Glucometer and test strips

  • Insulin for rescue therapy (optional)

Protocol:

  • Preparation of STZ Solution: On each day of injection, prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer. The recommended concentration is 10 mg/mL. Keep the solution on ice and protected from light to prevent degradation.

  • Animal Handling and Fasting: House the mice under standard conditions with ad libitum access to food and water. A short fasting period of 4-6 hours before STZ injection can be implemented, but is not strictly necessary.

  • STZ Administration: Inject male C57BL/6J mice intraperitoneally (i.p.) with STZ at a dose of 50-55 mg/kg body weight for five consecutive days.

  • Blood Glucose Monitoring: Starting 72 hours after the final STZ injection, monitor blood glucose levels from tail vein blood samples. Measurements should be taken in the morning after a 4-6 hour fast.

  • Confirmation of Diabetes: Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be included in the study. This is typically achieved 7-10 days after the last STZ injection.

Experimental Workflow for Diabetes Induction and Treatment

workflow cluster_induction Diabetes Induction Phase cluster_treatment Treatment Phase start Acclimatize C57BL/6J mice (1 week) stz_injection STZ Injection (50-55 mg/kg, i.p.) for 5 consecutive days start->stz_injection monitoring Monitor blood glucose (starting 72h post-final injection) stz_injection->monitoring confirmation Confirm diabetes (Blood Glucose > 250 mg/dL) monitoring->confirmation grouping Randomize diabetic mice into treatment groups confirmation->grouping Diabetic mice treatment Administer this compound or Vehicle (daily for 2-4 weeks) grouping->treatment weekly_monitoring Weekly monitoring: - Blood glucose - Body weight treatment->weekly_monitoring end_point End-point analysis: - OGTT - Serum insulin - Pancreatic histology treatment->end_point weekly_monitoring->treatment continue treatment

Caption: Workflow for STZ-induced diabetes and subsequent this compound treatment.

This compound Dosage and Administration

As there is no established in vivo dosage for this compound in mice, a dose-ranging study is recommended. The proposed doses are extrapolated from studies using other sulfonylureas, such as Glimepiride, in mice.

Vehicle:

  • 0.5% Carboxymethylcellulose (CMC) in sterile water, or

  • 10% Tween 80 in sterile saline

Proposed Dosage Levels:

  • Low Dose: 1 mg/kg body weight

  • Medium Dose: 5 mg/kg body weight

  • High Dose: 10 mg/kg body weight

Administration:

  • Route: Oral gavage is the preferred route for oral hypoglycemic agents.

  • Frequency: Once daily.

  • Duration: 2 to 4 weeks.

Treatment Groups:

  • Group 1: Non-diabetic control (Vehicle)

  • Group 2: Diabetic control (Vehicle)

  • Group 3: Diabetic + this compound (1 mg/kg)

  • Group 4: Diabetic + this compound (5 mg/kg)

  • Group 5: Diabetic + this compound (10 mg/kg)

  • Group 6 (Optional): Diabetic + Positive Control (e.g., Glimepiride, 1 mg/kg)

Efficacy Evaluation

a) Blood Glucose Monitoring:

  • Measure fasting blood glucose levels weekly.

  • Perform an Oral Glucose Tolerance Test (OGTT) at the end of the treatment period.

b) Oral Glucose Tolerance Test (OGTT) Protocol:

  • Fast mice for 6 hours (with free access to water).

  • Administer the final dose of this compound or vehicle 30-60 minutes before the glucose challenge.

  • Measure baseline blood glucose (t=0).

  • Administer a 2 g/kg body weight solution of D-glucose via oral gavage.

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

c) Serum Insulin Measurement:

  • Collect blood samples at baseline and at the end of the study (e.g., during the OGTT at t=0 and t=15 minutes).

  • Measure serum insulin levels using a commercially available mouse insulin ELISA kit.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Weekly Fasting Blood Glucose Levels (mg/dL)

Treatment GroupWeek 0 (Baseline)Week 1Week 2Week 3Week 4
Non-diabetic Control
Diabetic Control
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
Positive Control

Table 2: Oral Glucose Tolerance Test (OGTT) Data (mg/dL)

Treatment Group0 min15 min30 min60 min90 min120 minAUC
Non-diabetic Control
Diabetic Control
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
Positive Control

Table 3: Serum Insulin Levels (ng/mL)

Treatment GroupBaselineEnd of Study (Fasting)End of Study (15 min post-glucose)
Non-diabetic Control
Diabetic Control
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)
Positive Control

Conclusion

While direct historical data on the in vivo dosage of this compound in diabetic mouse models is scarce, the protocols outlined in these application notes provide a robust framework for initiating such studies. By leveraging established methods for inducing diabetes and knowledge of dosages for analogous sulfonylurea compounds, researchers can effectively design and execute experiments to elucidate the therapeutic potential of this compound. Careful dose-ranging studies and comprehensive monitoring of glycemic control and insulin secretion are paramount to obtaining reliable and translatable results.

References

Application Notes and Protocols for Preparing Glymidine Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of Glymidine stock solutions for in vitro cell culture experiments. This compound is a hypoglycemic agent that has been investigated for its potential in the treatment of diabetes mellitus.

Quantitative Data Summary

For ease of reference and experimental planning, the following table summarizes the key quantitative data for this compound and its sodium salt.

ParameterThis compoundThis compound SodiumSource(s)
Molecular Weight 309.34 g/mol 331.32 g/mol [1][2]
CAS Number 339-44-63459-20-9[3][4]
Appearance SolidSolid Powder[1]
Solubility DMSO, DMFSoluble in DMSO (125.0 mg/mL or 377.28 mM)
Aqueous Solubility 0.124 g/L (low)Not specified, but expected to be higher than this compound
Storage (Solid) Room temperature (short term)0 - 4°C (short term), -20°C (long term)
Stock Solution Storage Not specified0 - 4°C (short term), -20°C (long term) in DMSO

Experimental Protocols

Protocol for Preparing a 100 mM this compound Sodium Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound sodium in dimethyl sulfoxide (DMSO).

Materials:

  • This compound sodium (MW: 331.32 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes and pipette tips

  • Vortex mixer

  • 0.22 µm DMSO-compatible sterile syringe filter

  • Sterile cryovials for aliquoting

Procedure:

  • Calculation: To prepare a 100 mM stock solution, calculate the mass of this compound sodium required.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 10 mL of a 100 mM solution: 0.1 mol/L x 0.010 L x 331.32 g/mol x 1000 mg/g = 331.32 mg.

  • Weighing: Carefully weigh the calculated amount of this compound sodium powder using an analytical balance in a sterile weighing boat or directly into the sterile conical tube.

  • Dissolution:

    • Aseptically add the desired volume of cell culture grade DMSO to the tube containing the this compound sodium powder.

    • Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization:

    • To ensure the sterility of the stock solution for cell culture applications, filter the solution through a 0.22 µm DMSO-compatible sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Protocol for Diluting this compound Stock Solution for Cell Treatment

This protocol outlines the steps for diluting the high-concentration this compound stock solution to the desired working concentration for treating cells in culture.

Materials:

  • Prepared 100 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Cells seeded in appropriate culture vessels (e.g., 96-well plates, 6-well plates)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.

  • Calculating Dilutions: Determine the final concentration of this compound you wish to use in your experiment (e.g., 10 µM). It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic, typically below 0.5% and ideally at or below 0.1%.

  • Preparing the Working Solution (Serial Dilution Recommended):

    • It is best practice to perform a serial dilution. First, prepare an intermediate dilution of the stock solution in fresh, pre-warmed complete cell culture medium. For instance, to achieve a final concentration of 10 µM in a 2 mL well volume from a 100 mM stock, you would need 0.2 µL of the stock. Direct pipetting of such a small volume can be inaccurate.

    • Intermediate Dilution Example: Dilute the 100 mM stock 1:100 in cell culture medium to create a 1 mM intermediate solution. Then, add the appropriate volume of this intermediate solution to your cells. To get a final concentration of 10 µM in 2 mL, you would add 20 µL of the 1 mM intermediate solution.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated wells.

  • Treatment of Cells: Add the calculated volume of the final working solution (or the intermediate dilution) to your cells in culture. Gently mix the medium in the well or plate to ensure even distribution of the compound.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Diagrams

Experimental Workflow

G Workflow for Preparing this compound Stock Solution cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation calc Calculate Mass of This compound Sodium weigh Weigh this compound Sodium calc->weigh dissolve Dissolve in DMSO weigh->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Cryovials sterilize->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw intermediate Prepare Intermediate Dilution in Culture Medium thaw->intermediate final Prepare Final Working Concentration intermediate->final treat Treat Cells in Culture final->treat

Caption: Workflow for preparing and using this compound stock solutions.

This compound Signaling Pathway

This compound's mechanism of action involves the stimulation of insulin release from pancreatic β-cells and increasing insulin sensitivity in peripheral tissues.

G This compound's Mechanism of Action in Pancreatic β-Cells This compound This compound k_atp ATP-sensitive K+ Channel This compound->k_atp Binds and inhibits depolarization Membrane Depolarization k_atp->depolarization Leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Activates ca_influx Ca2+ Influx ca_channel->ca_influx Opens to allow insulin_secretion Insulin Secretion ca_influx->insulin_secretion Triggers

References

Application Note: Quantification of Glymidine in Human Plasma by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Glymidine in human plasma. The methodology employs a simple protein precipitation technique for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This method is demonstrated to be sensitive, specific, accurate, and precise, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of this compound.

Introduction

This compound is a sulfonylurea compound used in the management of non-insulin-dependent diabetes mellitus. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for understanding its pharmacokinetic profile and for clinical monitoring. This document provides a detailed protocol for a validated HPLC method designed for this purpose, offering a balance of efficiency, simplicity, and sensitivity.

Principle of the Method

The analytical procedure involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation with an organic solvent.[1] Following centrifugation, the supernatant is injected into an HPLC system. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and the analytes are detected by a UV-Vis detector. Quantification is based on the peak area ratio of this compound to the internal standard.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Glibenclamide or a similar sulfonylurea)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the instrumental setup and chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., ZORBAX ODS, 4.6 x 150 mm, 5 µm)[2]
Mobile Phase 0.01 M Potassium Dihydrogen Phosphate Buffer : Acetonitrile (65:35, v/v), pH adjusted to 4.25 with Orthophosphoric Acid[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL[2]
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 230 nm
Internal Standard (IS) Glibenclamide
Experimental Protocols

5.1. Preparation of Standard and Quality Control (QC) Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and the Internal Standard (IS) and dissolve in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations for calibration curve points.

  • Calibration Curve Standards (in plasma): Spike drug-free plasma with the working standard solutions to obtain final concentrations ranging from 50 to 2000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels: low, medium, and high (e.g., 150, 850, and 1300 ng/mL).

5.2. Plasma Sample Preparation (Protein Precipitation)

  • Pipette 500 µL of plasma sample (standard, QC, or unknown) into a microcentrifuge tube.

  • Add 100 µL of the IS working solution (at a fixed concentration, e.g., 1000 ng/mL) and vortex briefly.

  • Add 1.5 mL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 4000 rpm for 15 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines. The results are summarized below.

Validation ParameterResult
Linearity Range 50 - 2000 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Quantification (LOQ) 50 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) Within ±15%
Mean Recovery > 90%
Stability (Freeze-thaw, Short-term, Long-term) Stable, with analyte degradation within acceptable limits (<15%)
Sample Chromatogram

(A representative chromatogram would be inserted here in a full application note, showing clear separation of this compound and the Internal Standard from endogenous plasma components.)

Conclusion

The described RP-HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The protein precipitation extraction procedure is efficient and the chromatographic conditions allow for excellent separation and detection. The method has been successfully validated and is suitable for routine use in clinical and research laboratories.

Visualizations

G cluster_workflow Experimental Workflow A Sample Collection (Plasma) B Sample Preparation (Protein Precipitation) A->B C HPLC Analysis B->C D Data Acquisition C->D E Quantification & Reporting D->E

Caption: Overall experimental workflow for this compound quantification.

G cluster_prep Plasma Sample Preparation Protocol P1 Pipette 500 µL Plasma P2 Add Internal Standard P1->P2 P3 Add 1.5 mL Acetonitrile P2->P3 P4 Vortex for 1 min P3->P4 P5 Centrifuge at 4000 rpm P4->P5 P6 Collect Supernatant P5->P6 P7 Evaporate to Dryness P6->P7 P8 Reconstitute in Mobile Phase P7->P8 P9 Inject into HPLC P8->P9

Caption: Detailed steps of the plasma sample preparation protocol.

References

Application of Glymidine in Isolated Pancreatic Islet Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Glymidine (also known as Glycodiazine) in studies involving isolated pancreatic islets. This document details the mechanism of action, experimental protocols, and expected outcomes when investigating the effects of this sulfonylurea on insulin secretion.

Introduction

This compound is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs. Its primary mechanism of action is the stimulation of insulin release from pancreatic beta-cells.[1] Isolated pancreatic islets are a crucial in vitro model system for studying the direct effects of compounds like this compound on beta-cell function, independent of systemic influences. These studies are vital for understanding the pathophysiology of diabetes and for the development of novel therapeutic agents.

Mechanism of Action

This compound, like other sulfonylureas, exerts its insulinotropic effect by interacting with the ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic beta-cells.[1] The proposed signaling pathway is as follows:

  • Binding to SUR1: this compound binds to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.[1]

  • KATP Channel Closure: This binding event leads to the closure of the KATP channel, which is normally open at resting glucose concentrations, allowing potassium ions to flow out of the cell and maintain a hyperpolarized membrane potential.[2]

  • Membrane Depolarization: The closure of KATP channels reduces the outward flow of potassium ions, causing the cell membrane to depolarize.

  • Calcium Influx: The change in membrane potential activates voltage-dependent calcium channels (VDCCs).[1]

  • Increased Intracellular Calcium: The opening of VDCCs allows an influx of extracellular calcium ions, leading to a significant increase in the intracellular calcium concentration ([Ca2+]i).

  • Insulin Granule Exocytosis: The elevated [Ca2+]i triggers the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the extracellular space.

Glymidine_Signaling_Pathway cluster_membrane Pancreatic Beta-Cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP KATP Channel SUR1->KATP associates with Depolarization Membrane Depolarization KATP->Depolarization Closure leads to Membrane Plasma Membrane VDCC Voltage-Dependent Ca2+ Channel Depolarization->VDCC Activates Ca_influx Ca2+ Influx VDCC->Ca_influx Opens to allow Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase Insulin_Exocytosis Insulin Granule Exocytosis Ca_increase->Insulin_Exocytosis Triggers Insulin_Release Insulin Release Insulin_Exocytosis->Insulin_Release

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide a comparative summary of the effects of other sulfonylureas on key parameters in pancreatic islet studies. This data serves as a reference for the expected range of responses when testing this compound.

Table 1: Comparative IC50 Values of Sulfonylureas on KATP Channels in Pancreatic Beta-Cells

SulfonylureaIC50 (µM)Cell TypeReference
Gliquidone0.45HIT-T15
Glibenclamide0.03HIT-T15
Gliclazide1.21HIT-T15
Gliclazide0.184Mouse beta-cells

Table 2: Effect of Sulfonylureas on Insulin Secretion from Isolated Islets

CompoundConcentrationGlucose (mM)Fold Increase in Insulin SecretionIslet SourceReference
Glibenclamide2.5 mg/twice daily (in vivo)8~2.25Human
Glibenclamide2.5 mg/twice daily (in vivo)42.8Human
Glibenclamide2.5 mg/twice daily (in vivo)81.8Human
Glibenclamide2.5 mg/twice daily (in vivo)121.7Human

Experimental Protocols

Protocol 1: Static Incubation for Glucose-Stimulated Insulin Secretion (GSIS)

This protocol is designed to measure insulin secretion from isolated islets in response to this compound at different glucose concentrations.

Static_Incubation_Workflow Isolate_Islets Islet Isolation Preincubation Pre-incubation (Low Glucose) Isolate_Islets->Preincubation Incubation Incubation with this compound (Low & High Glucose) Preincubation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Lyse_Islets Lyse Islets (Insulin Content) Incubation->Lyse_Islets ELISA Insulin ELISA Collect_Supernatant->ELISA Lyse_Islets->ELISA Data_Analysis Data Analysis ELISA->Data_Analysis

Materials:

  • Isolated pancreatic islets (e.g., from mouse, rat, or human donor)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing:

    • Low glucose (e.g., 2.8 mM)

    • High glucose (e.g., 16.7 mM)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Insulin ELISA kit

Procedure:

  • Islet Preparation: Isolate islets using a standard collagenase digestion method. Culture islets overnight to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size and place groups of 5-10 islets into individual wells of a 96-well plate.

    • Wash the islets with KRB buffer containing low glucose.

    • Pre-incubate the islets in KRB with low glucose for 1-2 hours at 37°C to allow them to equilibrate to a basal secretory state.

  • Incubation:

    • Prepare KRB solutions with low and high glucose concentrations, each containing a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).

    • Carefully remove the pre-incubation buffer and add the treatment solutions to the islets.

    • Incubate for 1 hour at 37°C.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

    • Store the supernatant at -20°C until the insulin assay.

  • Insulin Content (Optional):

    • To normalize secreted insulin to the total insulin content, lyse the islets in each well using an acid-ethanol solution.

    • Store the lysate at -20°C.

  • Insulin Measurement:

    • Quantify the insulin concentration in the supernatant (and lysate, if applicable) using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Express insulin secretion as a percentage of total insulin content or as absolute concentration.

    • Plot dose-response curves of this compound-stimulated insulin secretion at both low and high glucose concentrations.

Protocol 2: Islet Perifusion for Dynamic Insulin Secretion

This protocol allows for the real-time measurement of insulin secretion kinetics in response to this compound.

Perifusion_Workflow Prepare_Islets Prepare Islets (100-200 islets) Load_Chamber Load Perifusion Chamber Prepare_Islets->Load_Chamber Equilibration Equilibration (Low Glucose) Load_Chamber->Equilibration Stimulation_Protocol Stimulation with this compound & Glucose Equilibration->Stimulation_Protocol Fraction_Collection Collect Fractions Stimulation_Protocol->Fraction_Collection ELISA Insulin ELISA Fraction_Collection->ELISA Kinetic_Analysis Kinetic Analysis ELISA->Kinetic_Analysis

Materials:

  • Perifusion system with temperature-controlled chambers

  • Isolated pancreatic islets

  • KRB buffer with varying glucose and this compound concentrations

  • Fraction collector

  • Insulin ELISA kit

Procedure:

  • System Setup: Assemble the perifusion system and equilibrate it to 37°C.

  • Islet Loading: Place a group of 100-200 islets into each perifusion chamber.

  • Equilibration: Perifuse the islets with KRB buffer containing low glucose for at least 30-60 minutes to establish a stable basal insulin secretion rate.

  • Stimulation Protocol:

    • Switch the perifusion solution to one containing a stimulatory concentration of glucose to observe the first and second phases of insulin secretion.

    • Introduce this compound into the perifusion buffer at a specific glucose concentration (either low or high) and observe its effect on insulin release.

    • A typical protocol might involve sequential exposure to:

      • Low glucose

      • High glucose

      • Low glucose + this compound

      • High glucose + this compound

      • A final washout with low glucose.

  • Fraction Collection: Collect the perifusate in a fraction collector at regular intervals (e.g., every 1-5 minutes).

  • Insulin Measurement: Measure the insulin concentration in each fraction using an insulin ELISA.

  • Data Analysis: Plot insulin secretion rate over time to visualize the dynamics of insulin release in response to this compound and glucose.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i)

This protocol uses the fluorescent calcium indicator Fura-2 AM to measure changes in [Ca2+]i in response to this compound.

Calcium_Imaging_Workflow Islet_Plating Plate Islets on Coverslips Fura2_Loading Load with Fura-2 AM Islet_Plating->Fura2_Loading Wash Wash Fura2_Loading->Wash Imaging_Setup Mount on Microscope Wash->Imaging_Setup Perfusion_Stimulation Perifuse with this compound & Glucose Imaging_Setup->Perfusion_Stimulation Image_Acquisition Acquire Fluorescence Images (340/380nm excitation) Perfusion_Stimulation->Image_Acquisition Ratio_Analysis Calculate 340/380 Ratio (Represents [Ca2+]i) Image_Acquisition->Ratio_Analysis

Materials:

  • Isolated pancreatic islets

  • Glass-bottom dishes or coverslips coated with an extracellular matrix protein

  • Fura-2 AM

  • Pluronic F-127

  • Fluorescence microscopy system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission) and a perfusion system.

  • KRB buffer

Procedure:

  • Islet Plating: Plate isolated islets onto coated glass-bottom dishes and allow them to attach.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid dye solubilization) in KRB buffer.

    • Incubate the islets in the loading solution for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • Wash the islets with fresh KRB buffer to remove extracellular dye.

    • Allow for an additional 30 minutes for the AM ester groups to be cleaved by intracellular esterases, trapping the Fura-2 inside the cells.

  • Imaging:

    • Mount the dish on the microscope stage and perifuse with KRB buffer at 37°C.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Introduce this compound and/or different glucose concentrations into the perifusion solution and continuously record the fluorescence changes.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

    • Plot the F340/F380 ratio over time to visualize the dynamics of [Ca2+]i changes in response to the stimuli.

Conclusion

The study of this compound's effects on isolated pancreatic islets provides valuable insights into its therapeutic potential and underlying mechanisms. The protocols outlined here, in conjunction with the provided comparative data, offer a robust framework for researchers to investigate the impact of this and other insulin secretagogues on beta-cell function. Careful execution of these experiments will contribute to a deeper understanding of diabetes and the development of more effective treatments.

References

Application Notes and Protocols for Determining the Solubility of Glymidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glymidine, also known as glycodiazine, is a sulfonylurea-like oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is influenced by its bioavailability, which is critically dependent on its solubility in physiological fluids. Accurate determination of this compound's solubility is therefore a fundamental step in preclinical development and formulation design. These application notes provide detailed protocols for determining the thermodynamic and kinetic solubility of this compound, along with its mechanism of action.

Chemical Properties of this compound:

PropertyValueSource
IUPAC NameN-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzenesulfonamide[1]
Molecular FormulaC13H15N3O4S[1][2]
Molar Mass309.34 g/mol
Melting Point220-223 °C
Predicted Water Solubility0.124 mg/mL (1.24e-01 g/L)
Common SolventsSoluble in DMSO

Experimental Protocols

Two primary methods for solubility assessment are the thermodynamic and kinetic solubility assays. Thermodynamic solubility measures the equilibrium concentration of a compound in a saturated solution and is considered the gold standard. Kinetic solubility, on the other hand, measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates in an aqueous medium.

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol determines the equilibrium solubility of this compound in various aqueous media, which is crucial for predicting its behavior in the gastrointestinal tract.

Materials:

  • This compound powder (pure substance)

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • 0.45 µm syringe filters (e.g., PTFE, PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of Media: Prepare SGF and SIF according to standard pharmacopeial guidelines.

  • Sample Preparation: Add an excess amount of this compound powder to a series of glass vials. The presence of undissolved solid at the end of the experiment is necessary to ensure equilibrium has been reached.

  • Incubation: Add a known volume (e.g., 2 mL) of each test medium (deionized water, PBS, SGF, SIF) to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant agitation (e.g., 150 rpm) at a controlled temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Then, centrifuge the samples at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Adsorption to the filter material should be evaluated.

  • Dilution: Dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate.

Data Presentation:

MediumpHTemperature (°C)Solubility (mg/mL) ± SD
Deionized Water~7.025
PBS7.425
SGF1.237
SIF6.837
Protocol 2: Kinetic Solubility Determination

This high-throughput method is useful for early drug discovery to quickly assess the solubility of compounds initially dissolved in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler (optional)

  • Plate shaker

  • Plate reader with nephelometric or UV detection capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution (e.g., 2 µL) to a corresponding well of a new 96-well plate containing a larger volume of PBS, pH 7.4 (e.g., 198 µL). The final DMSO concentration should be kept low (e.g., 1%) to minimize its effect on solubility.

  • Incubation and Precipitation: Shake the plate for a defined period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Detection of Precipitation: Measure the turbidity of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by HPLC-UV.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation:

CompoundSolvent SystemMethodKinetic Solubility (µM)
This compound1% DMSO in PBS pH 7.4Nephelometry

Visualizations

Mechanism of Action of this compound

This compound, like other sulfonylureas, lowers blood glucose by stimulating insulin release from pancreatic β-cells. It achieves this by binding to and blocking ATP-sensitive potassium (KATP) channels on the cell surface. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Glymidine_Mechanism_of_Action cluster_membrane Pancreatic β-cell Membrane K_channel K(ATP) Channel Depolarization Membrane Depolarization K_channel->Depolarization leads to Ca_channel Voltage-Gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx allows This compound This compound This compound->K_channel binds & blocks Depolarization->Ca_channel opens Insulin_release Insulin Release Ca_influx->Insulin_release triggers

Caption: this compound's mechanism of action in pancreatic β-cells.

Experimental Workflow for Thermodynamic Solubility Testing

The following diagram outlines the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Thermodynamic_Solubility_Workflow start Start prep_media Prepare Aqueous Media (Water, PBS, SGF, SIF) start->prep_media add_this compound Add Excess this compound to Vials prep_media->add_this compound add_media Add Media to Vials add_this compound->add_media equilibrate Equilibrate on Shaker (24-48h at controlled temp.) add_media->equilibrate centrifuge Centrifuge to Pellet Excess Solid equilibrate->centrifuge filter Filter Supernatant (0.45 µm filter) centrifuge->filter analyze Analyze Concentration (HPLC-UV or UV-Vis) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for thermodynamic solubility determination.

References

Application Notes and Protocols for Cryo-EM Structural Analysis of the Glymidine-KATP Channel Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glymidine (also known as glycodiazine) is an oral hypoglycemic agent belonging to the sulfonylurea class of drugs, utilized in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated through the inhibition of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells.[1] This inhibition triggers a cascade of events leading to insulin secretion. The KATP channel is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.[2][3][4]

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of membrane protein complexes, including ion channels.[5] While a specific cryo-EM structure for the this compound-KATP channel complex is not yet publicly available, extensive structural work has been performed on the KATP channel in complex with other sulfonylureas, such as glibenclamide (GBC). These studies provide a robust framework for understanding the binding of this compound and for designing experiments aimed at elucidating its specific interactions.

This document provides detailed protocols and application notes for the cryo-EM structural analysis of the this compound-KATP channel complex, leveraging the established methodologies from related structures.

Mechanism of Action: this compound-Mediated Insulin Secretion

This compound, like other sulfonylureas, stimulates insulin release from pancreatic β-cells by binding to the SUR1 subunit of the KATP channel. This binding event closes the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Glymidine_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound KATP KATP Channel (SUR1/Kir6.2) This compound->KATP Binds to SUR1 Depolarization Membrane Depolarization KATP->Depolarization Inhibition (Closure) Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activation Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Opening Insulin_Vesicle Insulin Vesicle Ca_influx->Insulin_Vesicle Triggers Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

This compound signaling pathway in pancreatic β-cells.

Experimental Protocols

Protein Expression and Purification of the KATP Channel Complex

This protocol is adapted from established methods for the expression and purification of the hamster SUR1 and rat Kir6.2 complex.

a. Expression in Mammalian Cells:

  • Co-transduce HEK293 cells with recombinant adenoviruses encoding for FLAG-tagged hamster SUR1 and rat Kir6.2.

  • Culture the cells for 48-72 hours to allow for protein expression.

b. Membrane Preparation:

  • Harvest the cells and resuspend them in a lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) supplemented with protease inhibitors.

  • Lyse the cells using a dounce homogenizer or sonication.

  • Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).

c. Solubilization and Affinity Purification:

  • Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 1% digitonin or 0.1% n-dodecyl-β-D-maltoside (DDM)), 1 mM ATP, and 1 µM this compound.

  • Incubate for 1-2 hours at 4°C with gentle agitation to solubilize the membrane proteins.

  • Clarify the solubilized material by ultracentrifugation.

  • Incubate the supernatant with anti-FLAG M2 affinity resin for 2-4 hours at 4°C.

  • Wash the resin extensively with a wash buffer containing a lower concentration of detergent (e.g., 0.1% digitonin), 1 mM ATP, and 1 µM this compound.

  • Elute the KATP channel complex by competitive elution with a buffer containing 3x FLAG peptide.

d. Size-Exclusion Chromatography (SEC):

  • Concentrate the eluted protein using an appropriate molecular weight cutoff concentrator.

  • Inject the concentrated protein onto a size-exclusion chromatography column (e.g., Superose 6) pre-equilibrated with a buffer containing 20 mM HEPES, 150 mM NaCl, 0.05% digitonin, 1 mM ATP, and 1 µM this compound.

  • Collect the fractions corresponding to the monodisperse peak of the KATP channel complex.

  • Assess the purity and homogeneity of the sample by SDS-PAGE and negative stain electron microscopy.

Cryo-EM Grid Preparation and Vitrification
  • Apply 3-4 µL of the purified this compound-KATP channel complex (at a concentration of 2-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).

  • Using a vitrification robot (e.g., Vitrobot Mark IV), blot the grid for 3-5 seconds to remove excess liquid.

  • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Store the vitrified grids in liquid nitrogen until imaging.

Cryo-EM Data Acquisition
  • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (TEM) such as a Titan Krios.

  • Set up an automated data collection session using software like EPU or SerialEM.

  • Acquire a series of dose-fractionated movies at a magnification that results in a pixel size of approximately 1.0-1.5 Å.

  • Record images using a direct electron detector.

Cryo-EM Data Processing and 3D Reconstruction

The following workflow outlines the major steps in single-particle data processing.

CryoEM_Workflow cluster_workflow Cryo-EM Data Processing Workflow Movie_Import Raw Movie Frames Motion_Correction Motion Correction Movie_Import->Motion_Correction CTF_Estimation CTF Estimation Motion_Correction->CTF_Estimation Particle_Picking Particle Picking CTF_Estimation->Particle_Picking Particle_Extraction Particle Extraction Particle_Picking->Particle_Extraction TwoD_Classification 2D Classification Particle_Extraction->TwoD_Classification Ab_Initio Ab Initio 3D Reconstruction TwoD_Classification->Ab_Initio ThreeD_Classification Heterogeneous 3D Classification Ab_Initio->ThreeD_Classification ThreeD_Refinement Homogeneous 3D Refinement ThreeD_Classification->ThreeD_Refinement Post_Processing Post-processing (Sharpening, Validation) ThreeD_Refinement->Post_Processing Final_Map Final Cryo-EM Map Post_Processing->Final_Map

Workflow for single-particle cryo-EM data processing.
  • Preprocessing: Perform motion correction on the raw movie frames and estimate the contrast transfer function (CTF).

  • Particle Picking: Automatically pick particles from the corrected micrographs.

  • 2D Classification: Subject the extracted particles to several rounds of 2D classification to remove junk particles and select well-defined classes.

  • 3D Reconstruction and Refinement:

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to separate different conformational states.

    • Carry out 3D refinement of the best class(es) to obtain a high-resolution map.

  • Post-processing: Sharpen the final map and validate the resolution.

  • Model Building and Analysis: Build an atomic model into the cryo-EM density map and analyze the binding site of this compound.

Quantitative Data

The following tables summarize the kind of quantitative data that would be expected from a successful cryo-EM study of the this compound-KATP channel complex, based on the published data for the GBC-bound structure.

Table 1: Cryo-EM Data Collection and Processing Parameters (Example)

ParameterValue
MicroscopeTitan Krios
DetectorGatan K2 Summit
Voltage300 kV
Magnification~130,000x
Pixel Size~1.1 Å
Total Electron Dose50-60 e⁻/Ų
Number of Movies2,000 - 4,000
Initial Particles~500,000
Final Particles~100,000
Final Resolution3.5 - 4.0 Å

Table 2: Structural Data Summary (Hypothetical for this compound-KATP)

ComplexPDB IDEMD IDResolution (Å)Symmetry
KATP + ATP + this compoundTBDTBD~3.6C4

Conclusion

The cryo-EM structural analysis of the this compound-KATP channel complex is a feasible and highly valuable endeavor for understanding the precise molecular interactions that underpin its therapeutic action. The protocols and workflows outlined in this document, based on successful studies of similar complexes, provide a comprehensive guide for researchers. The resulting high-resolution structure will not only illuminate the binding mode of this compound but also provide a powerful platform for the rational design of novel and improved therapeutics for type 2 diabetes.

References

Assessing Glymidine's Effect on Intracellular Calcium Influx: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glymidine (also known as Glycodiazine) is a sulfonylurea-like oral hypoglycemic agent that lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2] A critical step in this mechanism is the influx of extracellular calcium into the β-cell, which acts as a second messenger to trigger the exocytosis of insulin-containing granules.[3][4] These application notes provide a detailed overview of the mechanism of action of this compound with a focus on its effect on intracellular calcium, along with comprehensive protocols for its assessment.

Mechanism of Action

This compound's primary mechanism of action on pancreatic β-cells involves the following sequential steps:

  • Binding to the Sulfonylurea Receptor (SUR1): this compound, like other sulfonylureas, binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel on the plasma membrane of pancreatic β-cells.[2]

  • Inhibition of KATP Channels: This binding event leads to the closure of the KATP channels. Under resting conditions, these channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a negative membrane potential.

  • Membrane Depolarization: The closure of KATP channels reduces the outward flow of K+, leading to a buildup of positive charge inside the cell and causing depolarization of the cell membrane.

  • Activation of Voltage-Gated Calcium Channels (VGCCs): The change in membrane potential activates voltage-gated L-type calcium channels (VGCCs).

  • Influx of Intracellular Calcium: Activation of VGCCs opens the channels, allowing a rapid influx of extracellular calcium (Ca2+) into the β-cell cytoplasm.

  • Insulin Exocytosis: The resulting increase in intracellular calcium concentration ([Ca2+]i) is the key trigger for the fusion of insulin-containing secretory granules with the cell membrane and the subsequent release of insulin into the bloodstream.

Signaling Pathway Diagram

Glymidine_Signaling_Pathway This compound This compound SUR1 SUR1 Subunit of KATP Channel This compound->SUR1 Binds to KATP_Channel KATP Channel (Closed) SUR1->KATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (Open) Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers

This compound's signaling pathway in pancreatic β-cells.

Quantitative Data Summary

Disclaimer: The following quantitative data for this compound is illustrative and based on typical ranges observed for other sulfonylurea drugs. Specific experimental values for this compound are not widely available in published literature.

Table 1: Illustrative Dose-Response of this compound on Intracellular Calcium Influx in Pancreatic β-Cells

This compound Concentration (µM)Peak Intracellular Ca2+ Concentration (nM)Percent Increase from Basal (%)
0.115050
1250150
10400300
100550450
EC50 ~5 µM -

Table 2: Illustrative Effect of this compound on Insulin Secretion from Isolated Pancreatic Islets

ConditionInsulin Secretion (ng/islet/hour)Fold Increase vs. Low Glucose
Low Glucose (2.8 mM)0.51.0
High Glucose (16.7 mM)2.55.0
High Glucose + this compound (10 µM)4.59.0

Experimental Protocols

Protocol 1: Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) in a pancreatic β-cell line (e.g., MIN6 cells) in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • MIN6 cells (or other suitable pancreatic β-cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Fura-2 AM

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Ionomycin

  • EGTA

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Culture: Culture MIN6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed MIN6 cells into 96-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in KRB buffer (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

    • Wash the cells once with KRB buffer.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with KRB buffer to remove extracellular dye.

  • Measurement of [Ca2+]i:

    • Place the plate in a fluorescence plate reader equipped with injectors.

    • Set the plate reader to measure fluorescence emission at ~510 nm with alternating excitation at ~340 nm and ~380 nm.

    • Record a stable baseline fluorescence ratio (340/380 nm) for 2-5 minutes.

    • Inject this compound at various concentrations and continue recording the fluorescence ratio for 10-20 minutes to observe the calcium response.

    • At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by the addition of EGTA to determine the minimum fluorescence ratio (Rmin) for calibration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each time point.

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min), where Kd is the dissociation constant of Fura-2 for Ca2+.

    • Plot the change in [Ca2+]i over time and generate dose-response curves to determine the EC50 of this compound.

Experimental Workflow for Intracellular Calcium Measurement

Calcium_Workflow Start Start: Culture Pancreatic β-cells (e.g., MIN6) Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Load_Dye Load cells with Fura-2 AM Seed_Cells->Load_Dye Wash_Cells Wash to remove extracellular dye Load_Dye->Wash_Cells Measure_Baseline Measure baseline fluorescence ratio (340/380 nm) Wash_Cells->Measure_Baseline Add_this compound Inject this compound (Test Compound) Measure_Baseline->Add_this compound Measure_Response Record fluorescence ratio changes Add_this compound->Measure_Response Calibrate Calibrate with Ionomycin (Rmax) and EGTA (Rmin) Measure_Response->Calibrate Analyze_Data Analyze data and calculate [Ca2+]i Calibrate->Analyze_Data End End: Determine dose-response and EC50 Analyze_Data->End

Workflow for measuring intracellular calcium influx.
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol describes an in vitro assay to measure insulin secretion from isolated pancreatic islets in response to glucose and this compound.

Materials:

  • Isolated pancreatic islets (e.g., from mouse or rat)

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions (low glucose: 2.8 mM; high glucose: 16.7 mM in KRB)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

  • 24-well plates

Procedure:

  • Islet Isolation and Culture: Isolate pancreatic islets using a standard collagenase digestion method. Culture the isolated islets overnight in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2 to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size.

    • Place batches of 5-10 islets into each well of a 24-well plate.

    • Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate to a basal state.

  • Stimulation:

    • Carefully remove the pre-incubation buffer.

    • Add KRB buffer with the following conditions to triplicate wells:

      • Low glucose (2.8 mM) - Basal secretion

      • High glucose (16.7 mM) - Stimulated secretion

      • High glucose (16.7 mM) + various concentrations of this compound

    • Incubate the plate for 1 hour at 37°C.

  • Sample Collection:

    • After the incubation period, carefully collect the supernatant from each well.

    • Store the supernatant at -20°C until the insulin measurement.

  • Insulin Measurement:

    • Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the average insulin secretion for each condition.

    • Express the results as ng of insulin secreted per islet per hour.

    • Calculate the stimulation index (fold increase) by dividing the insulin secreted under stimulated conditions by the insulin secreted under basal conditions.

Logical Relationship for GSIS Assay

GSIS_Logic Start Start: Isolated Pancreatic Islets Pre_incubation Pre-incubation (Low Glucose) Start->Pre_incubation Stimulation Stimulation (1 hour) Pre_incubation->Stimulation Group1 Low Glucose (Basal) Stimulation->Group1 Group2 High Glucose (Stimulated) Stimulation->Group2 Group3 High Glucose + this compound Stimulation->Group3 Collect_Supernatant Collect Supernatant Group1->Collect_Supernatant Group2->Collect_Supernatant Group3->Collect_Supernatant Measure_Insulin Measure Insulin (ELISA) Collect_Supernatant->Measure_Insulin Analyze Data Analysis Measure_Insulin->Analyze End End: Determine effect on insulin secretion Analyze->End

Logical flow of the GSIS assay.

Conclusion

The provided application notes and protocols offer a comprehensive framework for researchers to investigate the effects of this compound on intracellular calcium influx and insulin secretion in pancreatic β-cells. By following these detailed methodologies, scientists can further elucidate the pharmacological profile of this compound and similar compounds, contributing to the development of more effective therapies for type 2 diabetes. It is important to reiterate that while the mechanism of action is well-established for the sulfonylurea class of drugs, specific quantitative data for this compound should be determined experimentally.

References

Troubleshooting & Optimization

Optimizing Glymidine Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Glymidine in in vitro experiments, this technical support center provides troubleshooting guides and frequently asked questions to navigate common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound, also known as this compound sodium, is a sulfonylurea-like hypoglycemic agent.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic beta cells.[1][3] this compound achieves this by binding to and blocking ATP-sensitive potassium (KATP) channels on the beta-cell surface.[3] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the cell triggers the exocytosis and release of insulin.

Q2: What are the recommended solvents for preparing this compound stock solutions for in vitro experiments?

This compound sodium is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous culture medium to the final desired concentration.

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically below 0.5%. It is essential to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.

Q4: I am observing cell death in my experiments. What could be the cause?

Cell death can be attributed to several factors, including the cytotoxic effects of this compound at high concentrations or the solvent used for its preparation. It is recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration range of this compound for your specific cell line.

Q5: My this compound solution is precipitating when added to the cell culture medium. How can I prevent this?

Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous medium or if the dilution from the DMSO stock is not performed correctly. To avoid this, it is advisable to perform a stepwise dilution of the DMSO stock solution into the pre-warmed culture medium while gently mixing. Avoid a rapid, single-step dilution of a highly concentrated stock.

Troubleshooting Guides

Issue 1: Sub-optimal or No Insulin Secretion Response
Possible Cause Troubleshooting Step
Inappropriate this compound Concentration The concentration of this compound is critical for observing a biological response. Since specific in vitro concentration ranges for this compound are not widely published, a dose-response experiment is highly recommended. Based on the oral dosage in humans (0.5-1.5g daily), a wide range of concentrations from nanomolar to micromolar should be tested. For initial experiments, a range of 10 nM to 100 µM can be explored.
Cell Line Health and Passage Number The responsiveness of pancreatic beta-cell lines like MIN6 and RIN-5F can diminish with high passage numbers. Ensure you are using cells within a recommended passage range and that they are healthy and viable before starting the experiment.
Incorrect Assay Conditions The composition of the incubation buffer (e.g., glucose concentration) can significantly impact insulin secretion. Ensure your assay buffer contains an appropriate glucose concentration to potentiate the effect of this compound.
Compound Degradation Ensure that the this compound stock solution has been stored properly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. It is best practice to prepare fresh dilutions from a stable stock for each experiment.
Issue 2: High Background or Basal Insulin Secretion
Possible Cause Troubleshooting Step
Cell Stress Over-confluent or stressed cells can exhibit higher basal insulin secretion. Ensure cells are seeded at an appropriate density and are not overly confluent at the time of the experiment.
Pre-incubation Step A pre-incubation step in a low-glucose buffer is crucial to bring the basal insulin secretion to a stable, low level before stimulation with this compound. Ensure this step is performed for an adequate duration.
Contamination Microbial contamination can stress cells and affect their function. Regularly check your cell cultures for any signs of contamination.

Experimental Protocols & Data Presentation

Preparation of this compound Sodium Stock Solution

This compound sodium has good solubility in DMSO (125 mg/mL).

Materials:

  • This compound sodium powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

Protocol:

  • Weigh the desired amount of this compound sodium powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Quantitative Data for Stock Solution Preparation:

Molecular Weight of this compound SodiumDesired Stock ConcentrationAmount to Weigh for 1 mL Stock
331.32 g/mol 10 mM3.31 mg
331.32 g/mol 50 mM16.57 mg
331.32 g/mol 100 mM33.13 mg
Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • Pancreatic beta-cell line (e.g., MIN6, RIN-5F)

  • 96-well cell culture plates

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only) and a no-treatment control.

  • Replace the existing medium with the medium containing different concentrations of this compound or controls.

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Calculate cell viability as a percentage relative to the no-treatment control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed cells in 96-well plate Prepare_this compound Prepare this compound dilutions Treat_Cells Treat cells with this compound Prepare_this compound->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Solubilize Solubilize formazan Add_MTT->Solubilize Read_Absorbance Read absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining this compound cytotoxicity using an MTT assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a general guide for measuring insulin secretion from pancreatic beta-cell lines in response to this compound.

Materials:

  • Pancreatic beta-cell line (e.g., MIN6, RIN-5F)

  • 24-well cell culture plates

  • Krebs-Ringer Bicarbonate Buffer (KRBH) with low glucose (e.g., 2.8 mM)

  • KRBH with high glucose (e.g., 16.7 mM)

  • This compound stock solution (in DMSO)

  • Insulin ELISA kit

Protocol:

  • Seed cells in a 24-well plate and culture until they reach the desired confluency.

  • Wash the cells twice with a low-glucose KRBH buffer.

  • Pre-incubate the cells in low-glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.

  • Replace the pre-incubation buffer with fresh low-glucose KRBH buffer containing different concentrations of this compound or a vehicle control. Incubate for 1-2 hours at 37°C.

  • (Optional) In a separate set of wells, replace the pre-incubation buffer with high-glucose KRBH buffer containing different concentrations of this compound to assess its effect in a stimulated state.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Lyse the cells to determine the total protein or DNA content for normalization of the insulin secretion data.

This compound Signaling Pathway in Pancreatic Beta-Cells

Glymidine_Signaling This compound This compound KATP_Channel ATP-sensitive K+ Channel This compound->KATP_Channel blocks Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicle Insulin Vesicle Fusion Ca_Influx->Insulin_Vesicle triggers Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion results in

References

identifying and mitigating Glymidine off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glymidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound is a sulfonylurea-like compound that functions as a hypoglycemic agent.[1] Its primary mechanism of action is to stimulate the release of insulin from pancreatic β-cells.[2][3] It achieves this by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[2][3] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium promotes the fusion of insulin-containing granules with the cell membrane and the secretion of insulin.

Q2: What are the most common off-target or adverse effects observed with this compound and other sulfonylureas?

The most significant and common adverse effect of this compound is hypoglycemia (low blood sugar), which is a direct consequence of its on-target insulin-stimulating activity. Other reported adverse effects include weakness, dizziness, fatigue, skin rashes, and gastrointestinal disturbances. While there has been debate about potential cardiovascular off-target effects of sulfonylureas, this has not been definitively proven.

Q3: How can I differentiate between on-target and off-target effects in my cellular assays?

Distinguishing between on-target and off-target effects is crucial for interpreting your experimental results. Here are a few strategies:

  • Use a structurally related inactive control: A molecule that is structurally similar to this compound but does not inhibit the K-ATP channel can help determine if the observed phenotype is due to the specific on-target activity.

  • Perform a dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. A carefully planned dose-response curve can help differentiate between the two.

  • Rescue experiments: If the observed phenotype is on-target, you may be able to rescue it by manipulating downstream signaling. For example, if this compound treatment leads to a specific cellular outcome, see if that outcome can be reversed by inhibiting insulin signaling.

  • Use a structurally unrelated inhibitor: If another compound with a different chemical structure that also targets K-ATP channels produces the same phenotype, it strengthens the evidence for an on-target effect.

Q4: Are there any known specific molecular off-targets for this compound?

Currently, there is limited publicly available information detailing specific molecular off-target binding partners of this compound beyond its intended target, the ATP-sensitive potassium channel. However, like many small molecules, it has the potential to interact with other proteins, particularly at higher concentrations. General strategies for identifying off-target interactions are discussed in the troubleshooting section and experimental protocols.

Troubleshooting Guide

This guide addresses common issues researchers may encounter when working with this compound.

Issue Potential Cause Troubleshooting Steps
High cell death in culture at expected therapeutic concentrations. 1. On-target effect: Excessive insulin signaling in your cell model could lead to apoptosis. 2. Off-target cytotoxicity: this compound may be interacting with other cellular components, leading to toxicity.1. Modulate the on-target pathway: Try to rescue the phenotype by inhibiting downstream insulin signaling. 2. Quantify toxicity: Perform cell viability assays (e.g., MTT, trypan blue) to determine the cytotoxic concentration. 3. Off-target profiling: Consider performing a broad off-target screen (see Experimental Protocols).
Inconsistent or unexpected phenotypic results. 1. Off-target effects: The observed phenotype may not be related to the intended K-ATP channel inhibition. 2. Experimental variability: Inconsistent cell culture conditions or reagent concentrations.1. Target engagement assay: Confirm that this compound is binding to its intended target in your experimental system using a method like the Cellular Thermal Shift Assay (CETSA). 2. Dose-response analysis: Determine if the phenotype correlates with the on-target potency of this compound. 3. Standardize protocols: Ensure consistent cell passage numbers, media components, and treatment times.
This compound appears to have no effect in my cellular model. 1. Low target expression: The cells may not express sufficient levels of the K-ATP channel. 2. Compound inactivity: The compound may have degraded or is not bioavailable in your culture system. 3. Insufficient concentration: The concentration used may be too low to elicit a response.1. Verify target expression: Use qPCR or Western blotting to confirm the presence of K-ATP channel subunits. 2. Check compound integrity: Use a fresh stock of this compound and verify its purity. 3. Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal effective dose.

Experimental Protocols

Here are detailed methodologies for key experiments to identify and characterize off-target effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat with this compound at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into separate PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble target protein (K-ATP channel subunit) at each temperature using Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates target engagement.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_lysis Lysis cluster_heating Thermal Challenge cluster_analysis Analysis cell_treatment 1. Treat cells with This compound or vehicle harvest 2. Harvest and lyse cells cell_treatment->harvest heat 3. Heat lysate aliquots at different temperatures harvest->heat centrifuge 4. Centrifuge to pellet aggregated proteins heat->centrifuge analyze 5. Analyze soluble protein (e.g., Western Blot) centrifuge->analyze

CETSA Experimental Workflow
Kinase Profiling (e.g., KINOMEscan™)

To identify potential off-target interactions with kinases, a broad kinase profiling screen is recommended. Many kinases are involved in cellular signaling, and unintended inhibition can lead to significant off-target effects.

Methodology:

This is typically performed as a service by specialized companies (e.g., Eurofins Discovery). The general principle is a competition binding assay.

  • Compound Submission: A sample of this compound is submitted to the service provider.

  • Assay Performance: The compound is screened against a large panel of purified human kinases (e.g., over 400). The assay measures the ability of this compound to displace a ligand bound to the active site of each kinase.

  • Data Analysis: The results are provided as a percentage of control, indicating the degree of inhibition for each kinase. Follow-up dose-response experiments are often performed for any significant "hits" to determine the binding affinity (Kd).

Kinase_Profiling_Workflow compound This compound Sample binding_assay Competition Binding Assay compound->binding_assay kinase_panel Large Panel of Purified Kinases kinase_panel->binding_assay data_analysis Data Analysis (% Inhibition) binding_assay->data_analysis hit_validation Hit Validation (Dose-Response) data_analysis->hit_validation

Kinase Profiling Workflow
In Silico Off-Target Prediction

Computational methods can be used as a preliminary step to predict potential off-target interactions based on the chemical structure of this compound.

Methodology:

  • Compound Structure: Obtain the 2D or 3D structure of this compound.

  • Database Selection: Utilize publicly available or commercial databases that contain information on compound-protein interactions (e.g., ChEMBL, DrugBank).

  • Similarity Searching: Employ computational algorithms (e.g., SEA - Similarity Ensemble Approach) to compare the structure of this compound to other compounds with known protein targets.

  • Target Prediction: The output will be a list of potential off-targets with a statistical score indicating the likelihood of interaction. These predictions should then be validated experimentally.

In_Silico_Prediction glymidine_structure This compound Structure (2D/3D) algorithm Similarity Search Algorithm (e.g., SEA) glymidine_structure->algorithm databases Compound-Protein Interaction Databases databases->algorithm predicted_targets List of Predicted Off-Targets algorithm->predicted_targets experimental_validation Experimental Validation (e.g., CETSA, Binding Assays) predicted_targets->experimental_validation

In Silico Off-Target Prediction Workflow

On-Target Signaling Pathway

The primary signaling pathway initiated by this compound in pancreatic β-cells is the stimulation of insulin secretion.

Glymidine_Signaling This compound This compound KATP_channel ATP-Sensitive K+ Channel This compound->KATP_channel inhibits Membrane_Depolarization Membrane Depolarization KATP_channel->Membrane_Depolarization leads to Ca_channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx allows Insulin_Vesicles Insulin Vesicle Fusion Ca_influx->Insulin_Vesicles promotes Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in

References

Glymidine Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Glymidine in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guide: Common Stability Issues

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause and how can I fix it?

A1: Precipitation of this compound in aqueous solutions can be attributed to several factors, primarily related to its solubility and the solution's pH. This compound, like other sulfonylureas, has limited water solubility.

  • pH Effects: The solubility of sulfonylureas is pH-dependent. They are generally more soluble in slightly alkaline conditions. If your buffer system is acidic, it could lead to precipitation.

  • Solvent Choice: While this compound is soluble in DMSO, subsequent dilution into an aqueous buffer can cause it to precipitate if the final DMSO concentration is too low to maintain solubility.

  • Temperature: Low temperatures can decrease the solubility of this compound. If you are working with cold buffers or on ice, this could induce precipitation.

Troubleshooting Steps:

  • Verify Solution pH: Check the pH of your final experimental solution. If it is acidic, consider adjusting to a neutral or slightly alkaline pH (around 7.4-8.3), where sulfonylureas tend to be more stable.

  • Optimize Solvent Concentration: When diluting a DMSO stock solution, ensure the final concentration of DMSO is sufficient to keep this compound dissolved. You may need to perform a solubility test to determine the optimal DMSO concentration for your specific aqueous buffer.

  • Temperature Control: Prepare and use the this compound solution at a controlled room temperature, avoiding excessively cold conditions if possible.

  • Fresh Preparation: Prepare the this compound solution fresh before each experiment to minimize the chances of precipitation over time.

Q2: I am observing a loss of this compound activity in my in vitro assays over time. What could be causing this instability?

A2: Loss of activity is likely due to the chemical degradation of this compound. As a sulfonylurea, it is susceptible to several degradation pathways:

  • Hydrolysis: The sulfonylurea bridge is prone to cleavage through hydrolysis, a reaction that is catalyzed by both acidic and alkaline conditions. This is a major degradation pathway for this class of compounds.[1][2]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of sulfonylureas.[2]

  • Oxidation: Although generally less significant than hydrolysis, oxidative degradation can occur, especially in the presence of reactive oxygen species.[3]

  • Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound in solution.[3]

Troubleshooting Steps:

  • Control pH: Maintain the pH of your experimental solutions within a stable range. For sulfonylureas, a pH around 8.3 has been shown to be where the rate of decomposition is lowest.

  • Protect from Light: Prepare and store this compound solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Use High-Purity Solvents: Use high-performance liquid chromatography (HPLC)-grade solvents to minimize contaminants that could catalyze degradation.

  • Storage Conditions: Store stock solutions at recommended temperatures (0-4°C for short-term and -20°C for long-term) and in the dark.

  • Inert Atmosphere: For long-term storage or sensitive experiments, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a this compound stock solution? A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubility.

Q: What are the recommended storage conditions for a this compound stock solution in DMSO? A: For short-term storage (days to weeks), keep the solution at 0-4°C. For long-term storage (months to years), store at -20°C. Always store protected from light.

Q: At what pH is this compound most stable in aqueous solution? A: While specific data for this compound is limited, studies on related sulfonylureas like gliclazide and glipizide show the lowest rate of decomposition at a slightly alkaline pH of 8.3.

Q: How can I minimize the degradation of this compound during my experiments? A: To minimize degradation, prepare solutions fresh, use high-purity solvents, control the pH to be near neutral or slightly alkaline, protect the solution from light, and avoid high temperatures.

Q: What are the primary degradation products of sulfonylureas like this compound? A: The primary degradation pathway for sulfonylureas is the hydrolysis of the sulfonylurea bridge, which results in the formation of a sulfonamide and an amine.

Quantitative Data on Sulfonylurea Stability

Stress ConditionSulfonylureaDegradation (%)Reference
Acid Hydrolysis
0.1 M HCl, 80°C, 60 minGlimepirideSignificant
0.2 M HCl, 70°CGliclazideAlmost full degradation
0.2 M HCl, 70°CGlipizideMore stable than Gliclazide
Alkaline Hydrolysis
0.1 M NaOH, 80°C, 60 minGlimepirideSignificant
0.2 M NaOH, 70°CGliclazideAlmost full degradation
0.2 M NaOH, 70°CGlipizideMore stable than Gliclazide
Oxidative Degradation
6% H₂O₂, 3 hoursGlimepirideSignificant
3% H₂O₂GliclazideFormation of degradation products
Thermal Degradation
60°C, 3 hoursGlimepirideSignificant
Photodegradation
UV LightGliclazideFormation of photoproducts

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound sodium salt (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound sodium salt (Molecular Weight: 331.32 g/mol ) into the tube. For 1 mL of a 10 mM solution, you will need 3.31 mg.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Securely cap the tube and vortex thoroughly until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for long-term use.

Protocol 2: Forced Degradation Study to Assess this compound Stability

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Purified water, HPLC grade

  • pH meter

  • Thermostatically controlled water bath or oven

  • UV lamp for photostability testing

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Sample Preparation: For each stress condition, dilute the this compound stock solution to a final concentration of approximately 100 µM in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water for thermal and photostability). Prepare a control sample diluted in purified water and stored under normal conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Alkaline Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Incubate the sample in purified water at 60°C for 24 hours in the dark.

    • Photodegradation: Expose the sample in purified water to UV light (e.g., 254 nm) at room temperature for 24 hours. Keep a parallel sample in the dark as a control.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample. Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of any degradation products.

Visualizations

Glymidine_Signaling_Pathway cluster_cell Pancreatic Beta Cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to Kir6_2 ATP-sensitive K+ Channel (Kir6.2) SUR1->Kir6_2 Closes MembraneDepolarization Membrane Depolarization Kir6_2->MembraneDepolarization Leads to CaChannel Voltage-gated Ca2+ Channel MembraneDepolarization->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux Allows InsulinVesicles Insulin Vesicles CaInflux->InsulinVesicles Triggers fusion with cell membrane InsulinSecretion Insulin Secretion InsulinVesicles->InsulinSecretion Results in

Caption: Mechanism of action of this compound in pancreatic beta cells.

Experimental_Workflow_Stability Start Start: Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Dilute Dilute stock into different stress condition solutions Start->Dilute Stress Incubate under stress conditions (Acid, Base, Oxidative, Thermal, Photo) Dilute->Stress Sample Take aliquots at various time points Stress->Sample Neutralize Neutralize acid/base samples Sample->Neutralize Analyze Analyze by stability-indicating HPLC method Sample->Analyze For non-pH stress Neutralize->Analyze End End: Determine % degradation and identify degradation products Analyze->End

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Glymidine Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low signal issues during Glymidine patch clamp recordings.

Frequently Asked Questions (FAQs)

Q1: Why is the signal of this compound-induced current modulation smaller than expected?

A low signal in this compound patch clamp experiments can stem from several factors. This compound is a sulfonylurea drug that inhibits ATP-sensitive potassium (KATP) channels.[1] If the endogenous currents from these channels are small, the effect of this compound will also be small.[2] Additionally, issues with the patch clamp setup itself, such as a poor seal or high series resistance, can significantly reduce the recorded signal.[3][4] It is also crucial to ensure that the cells being studied express a sufficient number of functional KATP channels.

Q2: What are the most common sources of noise in patch clamp recordings, and how can I minimize them?

Common noise sources include 50/60 Hz line noise from electrical equipment, high-frequency noise from electronics, and mechanical vibrations.[2] To minimize noise, ensure all equipment is properly grounded to a single point in a "star" configuration to avoid ground loops. A properly sealed and grounded Faraday cage is essential to shield the setup from external electromagnetic interference. Turning off non-essential electrical equipment in the vicinity, such as centrifuges and fluorescent lights, can also help. Using an anti-vibration table will minimize mechanical noise.

Q3: My seal resistance is in the GΩ range, but my signal-to-noise ratio is still poor. What else could be the problem?

Even with a good gigaohm seal, other factors can degrade your signal. High pipette resistance can increase noise; an optimal resistance is typically between 3-5 MΩ. The type of glass used for the pipette can also influence noise levels, with borosilicate glass being a common low-noise option. Ensure your intracellular and extracellular solutions are fresh, filtered (using a 0.22 µm filter), and have the correct osmolarity and pH. A significant difference in osmolarity between the internal and external solutions can affect seal stability.

Q4: I don't see any effect when I apply this compound. What should I check?

First, confirm that the cells you are using express functional KATP channels. You can do this by applying a known KATP channel opener, like diazoxide, to see if it elicits a current. Next, verify the concentration and freshness of your this compound solution. It's also important to allow sufficient time for the drug to perfuse and reach a stable effect, which typically takes 2-5 minutes. Finally, consider the recording configuration. The conventional whole-cell patch clamp technique can lead to the dialysis of intracellular factors that may be important for channel modulation. A perforated patch configuration might be more suitable in such cases.

Q5: Could the issue be related to my voltage protocol?

Yes, the voltage protocol is critical. To elicit KATP currents, you need to apply voltage steps that cover the channel's activation range. A typical protocol involves stepping the membrane potential from a holding potential of -70 mV to a range of potentials, for instance, from -120 mV to +60 mV. If your voltage steps do not adequately capture the current-voltage relationship of the KATP channel, you may miss the effect of this compound.

Troubleshooting Guides

Guide 1: Diagnosing and Improving a Low Signal-to-Noise Ratio

This guide provides a systematic approach to identifying and resolving the root cause of a poor signal-to-noise ratio (SNR).

Step 1: Simplify the Setup

  • Temporarily remove non-essential equipment from the Faraday cage, such as perfusion systems and cameras, to isolate the source of the noise.

  • Turn off any unnecessary electrical devices in the room.

Step 2: Check Grounding

  • Ensure all equipment is connected to a single, common ground point to prevent ground loops.

  • Verify that the Faraday cage is properly grounded.

Step 3: Optimize the Pipette

  • Use high-quality borosilicate glass to pull pipettes with a resistance of 3-5 MΩ.

  • Fire-polish the pipette tip to ensure a smooth surface for sealing.

Step 4: Evaluate Solutions

  • Prepare fresh intracellular and extracellular solutions daily.

  • Filter all solutions using a 0.22 µm filter.

  • Check the osmolarity and pH of your solutions to ensure they are within the optimal range for your cell type.

Step 5: Improve the Seal

  • Ensure the cell membrane is clean before attempting to seal.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ).

Guide 2: Troubleshooting an Unstable Recording

An unstable recording can manifest as a drifting baseline or a sudden loss of the seal.

Step 1: Check for Mechanical Drift

  • Ensure the micromanipulator is stable and not drifting.

  • Use an anti-vibration table to isolate the setup from building vibrations.

Step 2: Verify Solution Stability

  • A constant perfusion system can help maintain the stability of the bath solution, preventing changes in osmolarity due to evaporation during long recordings.

Step 3: Assess Cell Health

  • Use healthy, viable cells for your experiments.

  • Holding the cell at an unnatural hyperpolarized potential for extended periods can stress the cell.

Step 4: Consider the Pipette Size

  • The size of the pipette tip should be appropriate for the cell size. A tip that is too small may lead to resealing, while a tip that is too large can make it difficult to obtain a stable seal.

Data Presentation

Table 1: Optimal Parameters for this compound Patch Clamp Recordings

ParameterRecommended Value/StateRationale
Pipette Resistance 3-5 MΩBalances ease of sealing with low noise.
Seal Resistance > 1 GΩMinimizes leak currents and improves signal quality.
Series Resistance (Rs) < 20 MΩ (and compensated)High Rs can lead to voltage errors and filter the recorded signal.
Solutions Freshly prepared, 0.22 µm filteredPrevents channel block by particulates and ensures correct ionic concentrations.
Osmolarity Difference Internal solution ~10-25 mOsm lower than externalPromotes a smooth membrane surface for better sealing.
Grounding Single-point ("star") configurationAvoids ground loops, a common source of 50/60 Hz noise.
Vibration Minimized with an anti-vibration tableReduces mechanical noise that can disrupt the seal.

Table 2: Common Noise Sources and Corrective Actions

Noise SignaturePotential SourceCorrective Action
Sharp 50/60 Hz Peaks Ground loops, unshielded power cables, nearby electrical equipment.Verify single-point grounding; move power supplies away; use a Faraday cage.
High-Frequency "Fuzzy" Noise Improperly set amplifier bandwidth; nearby digital electronics (e.g., cell phones).Set the low-pass filter just above the frequency of interest; turn off unnecessary electronics.
Slow Drifting Baseline Pipette drift; changing liquid junction potential; unstable perfusion.Ensure micromanipulator stability; allow solutions to equilibrate; check perfusion system.
Sudden Large Spikes/Shifts Mechanical vibration; bubbles in the perfusion line.Check the anti-vibration table; ensure the perfusion line is free of air bubbles.

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of KATP Channels

This protocol describes the steps to measure macroscopic KATP currents and their inhibition by this compound.

Solutions:

  • Extracellular Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 135 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 3 Na₂ATP. Adjust pH to 7.3 with KOH.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch clamp recording.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish Recording:

    • Place a coverslip in the recording chamber and perfuse with the extracellular solution.

    • Mount the filled pipette on the micromanipulator and apply positive pressure.

    • Approach a target cell and gently touch the membrane. Release the positive pressure to form a high-resistance seal (>1 GΩ).

    • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane at a holding potential of -70 mV.

    • Apply voltage steps from -120 mV to +60 mV in 20 mV increments to elicit KATP currents. Record the baseline current.

    • To enhance the baseline current, a KATP channel opener like diazoxide can be included in the bath solution.

  • This compound Application:

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

    • Wait for 2-5 minutes for the drug effect to stabilize.

    • Record the KATP currents again using the same voltage protocol.

  • Data Analysis:

    • Measure the current amplitude at each voltage step before and after this compound application.

    • Construct a dose-response curve by repeating the experiment with a range of this compound concentrations.

Visualizations

Glymidine_Signaling_Pathway cluster_cell Pancreatic β-cell This compound This compound SUR1 SUR1 Subunit This compound->SUR1 binds KATP_Channel KATP Channel (Closed) SUR1->KATP_Channel inhibits Kir6_2 Kir6.2 Subunit Depolarization Membrane Depolarization KATP_Channel->Depolarization leads to Ca_Channel Voltage-gated Ca²⁺ Channel (Open) Depolarization->Ca_Channel opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx allows Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle triggers Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion exocytosis

Caption: Signaling pathway of this compound-induced insulin secretion.

Patch_Clamp_Workflow Start Start Prepare_Solutions Prepare & Filter Solutions Start->Prepare_Solutions Pull_Pipette Pull & Fire-Polish Pipette (3-5 MΩ) Prepare_Solutions->Pull_Pipette Fill_Pipette Fill Pipette with Intracellular Solution Pull_Pipette->Fill_Pipette Approach_Cell Approach Cell with Positive Pressure Fill_Pipette->Approach_Cell Form_Seal Form Gigaohm Seal (>1 GΩ) Approach_Cell->Form_Seal Rupture_Membrane Rupture Membrane (Whole-Cell) Form_Seal->Rupture_Membrane Record_Baseline Record Baseline Currents Rupture_Membrane->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Effect Record Post-Drug Currents Apply_this compound->Record_Effect Washout Washout Drug Record_Effect->Washout End End Washout->End

Caption: Experimental workflow for a whole-cell patch clamp experiment.

Troubleshooting_Tree Start Low Signal Issue Check_Seal Seal > 1 GΩ? Start->Check_Seal Check_Noise High Baseline Noise? Check_Seal->Check_Noise Yes Improve_Seal Action: Improve Sealing (Clean cells, fire-polish pipette) Check_Seal->Improve_Seal No Check_Drug_Effect No Drug Effect? Check_Noise->Check_Drug_Effect No Troubleshoot_Noise Action: Troubleshoot Noise (Check grounding, Faraday cage) Check_Noise->Troubleshoot_Noise Yes Verify_Channels Action: Verify Channel Expression (Use KATP opener) Check_Drug_Effect->Verify_Channels Yes Check_Setup Check Rs & Pipette Resistance Check_Drug_Effect->Check_Setup No Optimize_Setup Action: Optimize Setup (Lower Rs, use 3-5 MΩ pipette) Check_Setup->Optimize_Setup No Good_Signal Potential for Good Signal Check_Setup->Good_Signal Yes

Caption: Troubleshooting decision tree for low signal issues.

References

adjusting pH for optimal Glymidine activity in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Glymidine in various in vitro assays. The following information is designed to help you optimize your experimental conditions, with a specific focus on the critical role of pH in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound activity in in vitro assays?

A1: For optimal activity in cell-based assays, such as insulin secretion assays, it is crucial to maintain a physiological pH of 7.4 .[1][2][3][4][5] This pH ensures that the cellular environment is stable and that the target of this compound, the ATP-sensitive potassium (KATP) channel on pancreatic beta-cells, is functioning under physiologically relevant conditions.

Q2: How does pH affect the activity of this compound?

A2: this compound, like other sulfonylurea drugs, is a weak acid. Its activity is pH-dependent because its ionization state changes with pH. The unionized form of the drug is thought to be more membrane-permeable and therefore more effective at reaching its intracellular binding site on the sulfonylurea receptor (SUR) subunit of the KATP channel. Studies on other sulfonylureas have shown that extracellular acidification (lower pH) can enhance their inhibitory effect on KATP channels. Conversely, a more alkaline (higher pH) environment can reduce its activity.

Q3: What type of buffer should I use for my this compound assay?

A3: A commonly used and recommended buffer for insulin secretion assays with pancreatic beta-cells is the Krebs-Ringer bicarbonate (KRB) buffer , maintained at a pH of 7.4. It is important to ensure the buffer is properly prepared and its pH is accurately adjusted.

Q4: Can I dissolve my this compound stock solution in an acidic or basic solution?

A4: While sulfonylureas exhibit pH-dependent solubility, it is important to consider their stability. Sulfonylureas can degrade more rapidly in strongly acidic or basic conditions. For preparing stock solutions, it is advisable to use a solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer at the final concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects on the cells.

Troubleshooting Guide: pH-Related Issues in this compound Assays

This guide addresses common problems researchers may encounter related to pH when performing assays with this compound.

Problem Possible Cause Recommended Solution
Low or no this compound activity Suboptimal pH of the assay buffer: The pH of your buffer may be too high (alkaline), reducing the activity of this compound.Verify the pH of your assay buffer is precisely 7.4 using a calibrated pH meter. Prepare fresh buffer if necessary.
Incorrect buffer composition: The buffer may lack the necessary components to maintain a stable physiological environment for the cells.Use a standard, well-defined buffer formulation such as Krebs-Ringer bicarbonate (KRB) buffer.
High variability between experiments Inconsistent pH of the assay buffer: Small variations in pH between experimental setups can lead to significant differences in this compound's effect.Always calibrate your pH meter before preparing buffers. Prepare a large batch of buffer for a series of experiments to ensure consistency.
This compound degradation: The compound may be degrading in the stock solution or in the assay buffer if the pH is not optimal.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Ensure the final assay buffer pH is 7.4. Sulfonylureas are more stable at neutral pH.
Unexpected or inconsistent results pH shift during the experiment: Cellular metabolism can lead to changes in the pH of the assay medium over time, especially in the absence of a robust buffering system.Ensure your buffer has adequate buffering capacity. For longer incubations, consider using a CO2 incubator to maintain the pH of bicarbonate-based buffers.

Quantitative Data Summary

Table 1: Effect of Extracellular pH on the Inhibition of KATP Channels by Glibenclamide

Extracellular pHGlibenclamide Concentration (µM) for ~50% InhibitionObservation
6.5Lower concentration requiredEnhanced inhibitory effect
7.4BaselineStandard inhibitory effect
8.4Higher concentration requiredReduced inhibitory effect

This table is a qualitative summary based on the findings that inhibition of KATP by sulfonylurea drugs was enhanced at pH 6.5 and reduced at pH 8.4 compared to pH 7.4. The unionized form of the drug is more active.

Experimental Protocols

Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Pancreatic Beta-Cell Line (e.g., INS-1)

This protocol is designed to assess the effect of this compound on insulin secretion from a pancreatic beta-cell line.

Materials:

  • INS-1 cells (or other suitable pancreatic beta-cell line)

  • Cell culture medium (e.g., RPMI-1640 with supplements)

  • Krebs-Ringer bicarbonate (KRB) buffer (see composition below)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glucose solutions (low and high concentrations, e.g., 2.8 mM and 16.7 mM in KRB buffer)

  • Insulin ELISA kit

  • 96-well cell culture plates

KRB Buffer Composition (pH 7.4):

  • NaCl: 115 mM

  • KCl: 5 mM

  • CaCl2: 2.5 mM

  • MgCl2: 1 mM

  • NaHCO3: 24 mM

  • HEPES: 10 mM

  • Bovine Serum Albumin (BSA): 0.1% (w/v)

Procedure:

  • Cell Seeding: Seed INS-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation (Starvation):

    • Carefully remove the culture medium.

    • Wash the cells twice with KRB buffer containing low glucose (2.8 mM).

    • Pre-incubate the cells in KRB buffer with low glucose for 2 hours at 37°C in a CO2 incubator.

  • Incubation with this compound:

    • Prepare KRB buffer solutions containing low glucose (2.8 mM) and high glucose (16.7 mM).

    • Prepare dilutions of this compound in both low and high glucose KRB buffers to the desired final concentrations. Include a vehicle control (DMSO).

    • After the pre-incubation, remove the buffer and add the this compound-containing (or control) buffers to the respective wells.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • After incubation, carefully collect the supernatant from each well. This contains the secreted insulin.

    • Centrifuge the supernatant to remove any detached cells.

  • Insulin Quantification:

    • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the amount of secreted insulin to the total protein content or cell number in each well.

    • Compare the insulin secretion in the presence of this compound to the vehicle control at both low and high glucose concentrations.

Visualizations

Glymidine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound SUR1 SUR1 This compound->SUR1 Binds to K_ATP_channel KATP Channel SUR1->K_ATP_channel Inhibits Kir6_2 Kir6.2 Depolarization Membrane Depolarization K_ATP_channel->Depolarization Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Allows Depolarization->Ca_channel Opens Insulin_vesicle Insulin Vesicle Ca_influx->Insulin_vesicle Triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicle->Insulin_secretion Results in

Caption: Signaling pathway of this compound leading to insulin secretion.

Experimental_Workflow_pH_Adjustment start Start: Prepare Assay Buffer prepare_buffer Prepare Krebs-Ringer Bicarbonate (KRB) Buffer start->prepare_buffer calibrate_ph Calibrate pH Meter prepare_buffer->calibrate_ph adjust_ph Adjust Buffer pH to 7.4 with HCl or NaOH calibrate_ph->adjust_ph check_ph Verify Final pH adjust_ph->check_ph check_ph->adjust_ph If not 7.4 sterile_filter Sterile Filter the Buffer check_ph->sterile_filter If 7.4 store_buffer Store at 4°C sterile_filter->store_buffer end Buffer Ready for Assay store_buffer->end

Caption: Workflow for preparing and adjusting the pH of the assay buffer.

Troubleshooting_Logic_Diagram start Problem: Inconsistent or Low this compound Activity check_ph Is the assay buffer pH confirmed to be 7.4? start->check_ph adjust_ph Action: Prepare fresh buffer and carefully adjust pH to 7.4. check_ph->adjust_ph No check_reagents Are this compound stock and other reagents fresh? check_ph->check_reagents Yes adjust_ph->start prepare_fresh Action: Prepare fresh dilutions of this compound for each experiment. check_reagents->prepare_fresh No check_cells Are the cells healthy and responsive? check_reagents->check_cells Yes prepare_fresh->start positive_control Action: Run a positive control (e.g., another sulfonylurea). check_cells->positive_control No review_protocol Action: Review the entire experimental protocol for errors. check_cells->review_protocol Yes positive_control->start

Caption: Logical troubleshooting flow for this compound assay issues.

References

Technical Support Center: Glymidine (Glyburide/Glibenclamide)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize Glymidine-related cytotoxicity in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Glibenclamide)?

This compound, a second-generation sulfonylurea, primarily functions by blocking ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1][2] This inhibition leads to membrane depolarization, which in turn opens voltage-dependent calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion.[1][2]

Q2: Why am I observing cytotoxicity with this compound in my long-term cell cultures?

Prolonged exposure to this compound can lead to β-cell dysfunction and death.[3] Several mechanisms are proposed:

  • Excitotoxicity: Continuous stimulation and depolarization can lead to cellular stress.

  • Apoptosis: Studies have shown that this compound can induce apoptosis in pancreatic β-cell lines and human islets, a process that may be dependent on the influx of calcium.

  • Reactive Oxygen Species (ROS) Production: Some sulfonylureas, including Glibenclamide, have been shown to increase intracellular ROS production, which can lead to oxidative stress and apoptosis.

  • Endoplasmic Reticulum (ER) Stress: Under glucolipotoxic conditions, which mimic a diabetic environment, this compound has been studied in the context of ER stress, a pathway that can lead to apoptosis.

Q3: At what concentrations does this compound typically induce cytotoxicity?

Cytotoxicity is dose-dependent. Studies have used a wide range of concentrations, from nanomolar to micromolar.

  • Apoptosis: Increased β-cell apoptosis has been observed with Glibenclamide at concentrations as low as 0.1 µM and 10 µM after 4 hours of exposure. Longer exposure (4 days) can induce apoptosis even at 1 nM and 10 nM.

  • Reduced Proliferation: In human lymphocytes, a reduction in the mitotic index (an indicator of cell proliferation) was observed at concentrations from 40 µM to 480 µM.

  • No Significant Cytotoxicity: In some cell lines, like BV2 microglia, concentrations up to 40 µM for 24 hours showed no significant effect on cell viability.

It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration through a dose-response experiment.

Q4: Which pancreatic β-cell lines are commonly used to study this compound's effects?

Commonly used insulin-secreting cell lines include:

  • MIN6: A mouse insulinoma cell line that exhibits glucose-stimulated insulin secretion similar to normal islets.

  • INS-1: A rat insulinoma cell line that is also responsive to glucose.

  • RINm5F: A rat insulinoma cell line, though some clones may lose glucose-responsiveness.

Q5: Are there alternatives to Glibenclamide that might be less cytotoxic?

Yes, studies suggest that different sulfonylureas have varying effects on apoptosis. Gliclazide, for instance, has been reported to not stimulate apoptosis and may even have antioxidant properties, in contrast to Glibenclamide. Depending on the research question, exploring other sulfonylureas could be a viable strategy.

Troubleshooting Guides

Problem 1: High levels of cell death observed in long-term cultures with this compound.
Possible Cause Suggested Solution
Concentration is too high. Perform a dose-response curve to determine the IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM) and assess viability at different time points (e.g., 24h, 48h, 72h, and longer). Aim to use the lowest effective concentration for your desired biological effect.
Continuous exposure leads to cumulative toxicity. Consider intermittent exposure protocols. For example, treat cells for a specific period (e.g., 24 hours), then replace with drug-free medium for a recovery period before re-exposure. Some studies show that the detrimental effects of Glibenclamide can be reversible after a drug-free period.
Oxidative stress. Co-treat with an antioxidant. N-acetyl-L-cysteine (NAC) is a common antioxidant used in cell culture to mitigate ROS-induced damage. Perform control experiments to ensure the antioxidant alone does not interfere with your experimental outcomes.
High glucose in media is exacerbating cytotoxicity. The combination of high glucose and this compound can be more detrimental to β-cells. If your experiment allows, consider using a physiological glucose concentration (e.g., 5.5 mM) in your culture medium. If high glucose is necessary, be aware of its potential to increase cytotoxicity.
Problem 2: Inconsistent results in cell viability assays (e.g., MTT assay).
Possible Cause Suggested Solution
Interference of this compound with the assay. Some chemical compounds can interfere with the chemistry of viability assays. To confirm your results, use an orthogonal method. For example, if you are using a metabolic assay like MTT, validate the results with a membrane integrity assay (e.g., LDH release) or a direct cell counting method using trypan blue exclusion.
Variations in cell seeding density. Ensure you use a consistent and optimal cell seeding density. Cells seeded too sparsely can be more susceptible to drug-induced toxicity. Standardize your seeding protocol for all experiments.
Solvent (e.g., DMSO) toxicity. This compound is often dissolved in DMSO. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a "vehicle control" (medium with the same concentration of DMSO as your highest drug concentration) in your experiments.

Quantitative Data Summary

The following tables summarize the cytotoxic concentrations of Glibenclamide reported in various in vitro studies.

Table 1: Glibenclamide-Induced Apoptosis in Human Islets

Exposure TimeGlibenclamide ConcentrationFold Increase in Apoptosis (vs. Control)
4 hours0.1 µM2.09
4 hours10 µM2.46
4 days1 nM2.24
4 days10 nM2.53
4 days0.1 µM3.71
4 days10 µM4.40
(Data sourced from Maedler et al., 2005)

Table 2: Effect of Glibenclamide on Mitotic Index in Human Lymphocytes

Glibenclamide ConcentrationCytotoxicity (% reduction in Mitotic Index vs. Control)
0.6 µM - 20 µMNo significant difference
40 µM - 480 µMStatistically significant reduction
480 µM~56%
(Data sourced from de Morais et al., 2015)

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom plates

  • Your specific cell line (e.g., MIN6, INS-1)

  • Complete culture medium

  • This compound (Glibenclamide) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of pancreatic β-cells to secrete insulin in response to glucose, and how this is affected by compounds like this compound.

Materials:

  • 12-well plates

  • INS-1 or MIN6 cells

  • Krebs-Ringer Bicarbonate Buffer (KRB) supplemented with 3.3 mM glucose (basal glucose)

  • KRB supplemented with 16.7 mM glucose (stimulatory glucose)

  • This compound (Glibenclamide) or other test compounds

  • Rat/Mouse Insulin ELISA kit

Procedure:

  • Cell Seeding: Seed INS-1 cells at a density of 2 x 10^5 cells/mL in 12-well plates and culture for 24 hours.

  • Pre-incubation (Starvation): Wash the cells twice with KRB containing 3.3 mM glucose. Then, incubate the cells in fresh KRB with 3.3 mM glucose for 30 minutes to establish basal conditions.

  • Treatment: After the starvation period, treat the cells with your desired concentrations of this compound (or controls) in KRB containing 3.3 mM glucose for a pre-determined time (e.g., 30 minutes).

  • Stimulation: Following treatment, stimulate the cells by replacing the medium with either:

    • KRB with 3.3 mM glucose (basal secretion)

    • KRB with 16.7 mM glucose (stimulated secretion)

    • Continue this incubation for 1 hour.

  • Supernatant Collection: After the 1-hour stimulation, collect the supernatants from each well.

  • Insulin Measurement: Measure the concentration of insulin in the collected supernatants using a rat/mouse insulin ELISA kit according to the manufacturer's instructions.

Visualizations

Glymidine_Action_Pathway cluster_membrane Cell Membrane K_ATP KATP Channel (SUR1/Kir6.2) Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows This compound This compound This compound->K_ATP Blocks Depolarization->Ca_Channel Opens Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in

Caption: Mechanism of this compound-induced insulin secretion.

Glymidine_Cytotoxicity_Workflow cluster_experiment Experimental Setup cluster_troubleshooting Troubleshooting Loop Cell_Culture Start: Long-term Cell Culture Add_this compound Add this compound Cell_Culture->Add_this compound Observe_Cyto Observe High Cytotoxicity? Add_this compound->Observe_Cyto Optimize_Conc Optimize Concentration (Dose-Response) Observe_Cyto->Optimize_Conc Yes Intermittent Use Intermittent Exposure Observe_Cyto->Intermittent Yes Antioxidant Add Antioxidant (e.g., NAC) Observe_Cyto->Antioxidant Yes Viable_Culture End: Viable Culture for Experiment Observe_Cyto->Viable_Culture No Optimize_Conc->Add_this compound Intermittent->Add_this compound Antioxidant->Add_this compound

Caption: Troubleshooting workflow for this compound cytotoxicity.

References

Technical Support Center: Troubleshooting Inconsistent Results in Glymidine Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glymidine (also known as Glycodiazine). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and sources of variability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a sulfonylurea-like oral hypoglycemic agent.[1][2] Its primary mechanism of action is to stimulate insulin secretion from pancreatic β-cells.[3][4] It achieves this by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the surface of these cells.[5] This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The resulting influx of calcium ions triggers the exocytosis of insulin-containing granules.

Q2: What are the common forms of this compound used in research and how should they be handled?

This compound is often used in its sodium salt form, this compound sodium, for research purposes. It is a solid powder and should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years). This compound sodium is soluble in DMSO. It is stable for several weeks at ambient temperature during shipping.

Q3: Are there any known off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in recent literature, as a sulfonylurea-like compound, it is important to consider potential off-target activities. Researchers should be aware that some kinase inhibitors have been shown to have off-target effects on insulin secretion. It is advisable to perform counter-screening assays, such as a kinase panel, to rule out significant off-target effects in your experimental system, especially if observing unexpected phenotypes.

Q4: Can this compound affect glucagon secretion?

The direct effect of this compound on glucagon secretion from pancreatic α-cells is not well-documented. However, some studies suggest that sulfonylureas can have complex effects on α-cells. It is known that GLP-1, another type of diabetes medication, can suppress glucagon secretion. When studying the effects of this compound on islet function, it is recommended to also measure glucagon secretion to obtain a complete picture of its effects on pancreatic hormone release.

Troubleshooting Guides

Issue 1: High Variability in Insulin Secretion Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent Cell Health or Number - Assess Cell Viability: Before and after the experiment, use a standard viability assay (e.g., Trypan Blue, MTT, or a live/dead stain) to ensure high cell viability (>90%). - Normalize to DNA or Protein Content: After the insulin secretion assay, lyse the cells and measure total DNA or protein content to normalize insulin secretion data. This corrects for well-to-well variations in cell number.
Suboptimal this compound Concentration - Perform a Dose-Response Curve: The effective concentration of this compound can vary between different cell lines or islet preparations. A dose-response experiment will help determine the optimal concentration for stimulating insulin secretion in your specific model.
Issues with Reagents or Buffers - Check Buffer Composition: Ensure the Krebs-Ringer Bicarbonate (KRB) buffer has the correct concentrations of ions, particularly Ca²⁺ and Na⁺, as they are crucial for insulin secretion. - Freshly Prepare Solutions: Prepare this compound solutions fresh from a stock solution for each experiment to avoid degradation.
Blunted Cellular Response - Limit Pre-incubation Time: Prolonged pre-incubation with sulfonylureas can sometimes lead to a blunted insulin secretory response. Minimize the pre-incubation time with this compound before the glucose challenge.
Issue 2: Inconsistent Results in Cell Viability/Cytotoxicity Assays

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Compound Precipitation - Check Solubility: Ensure that the final concentration of this compound in your culture medium does not exceed its solubility limit, which could lead to precipitation and inconsistent effects. This compound sodium is soluble in DMSO.
Assay Interference - Control for Compound Color/Fluorescence: If using a colorimetric or fluorometric assay, run controls with this compound in cell-free medium to check for any intrinsic absorbance or fluorescence of the compound that might interfere with the assay readings.
Indirect Cytotoxicity - Monitor for Hypoglycemia: In in-vivo studies or islet culture, high concentrations of this compound can lead to excessive insulin release and subsequent hypoglycemia, which can indirectly cause cell stress or death. Monitor glucose levels in the medium.
Apoptosis Induction - Assess Apoptosis Markers: At high concentrations or with prolonged exposure, some sulfonylureas may induce apoptosis in β-cells. Consider performing assays for apoptotic markers like caspase activity or TUNEL staining.
Issue 3: Difficulties in Electrophysiology (Patch-Clamp) Experiments

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Difficulty Achieving a Gigaseal - Check Pipette Quality: Use freshly pulled, fire-polished pipettes with appropriate resistance (typically 4-8 MΩ for whole-cell recordings). - Healthy Cells are Key: Ensure cells are healthy and not overgrown. Unhealthy cells will not form a stable seal. - Clean Solutions: Filter all solutions (internal and external) to remove any particulate matter that could prevent a tight seal.
Loss of Whole-Cell Configuration - Gentle Suction: Apply gentle and brief suction to rupture the membrane. Excessive suction can damage the cell and lead to an unstable recording. - Stable Recording Setup: Ensure the microscope, micromanipulator, and perfusion system are stable and free from vibrations.
No Drug Effect Observed - Confirm Drug Application: Verify that your drug delivery system is functioning correctly and that the this compound solution is reaching the cell. - Check Channel Expression: Ensure that the cells you are using express functional K-ATP channels.

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is a general guideline and should be optimized for your specific cell line or islet type.

  • Cell/Islet Preparation:

    • Seed pancreatic β-cells (e.g., INS-1E, MIN6) in 24-well plates and culture until they reach 80-90% confluency.

    • For islets, use freshly isolated or cultured islets (10-15 islets per replicate).

  • Pre-incubation:

    • Carefully remove the culture medium and wash the cells/islets twice with a glucose-free Krebs-Ringer Bicarbonate (KRB) buffer.

    • Pre-incubate the cells/islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C to allow the cells to return to a basal state of insulin secretion.

  • Stimulation:

    • Remove the pre-incubation buffer.

    • Add KRB buffer containing low glucose (2.8 mM) as a negative control.

    • Add KRB buffer containing high glucose (e.g., 16.7 mM) as a positive control.

    • Add KRB buffer with low glucose plus different concentrations of this compound to test its effect on basal insulin secretion.

    • Add KRB buffer with high glucose plus different concentrations of this compound to test its potentiating effect.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.

  • Data Normalization:

    • Lyse the cells/islets in each well and measure the total protein or DNA content.

    • Normalize the insulin secretion values to the protein or DNA content to account for variations in cell number.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed pancreatic β-cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

K-ATP Channel Binding Assay (Radioligand)

This is a more advanced protocol that requires handling of radioactive materials.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the K-ATP channel in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a suitable buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add the membrane preparation, a radiolabeled sulfonylurea ligand (e.g., [³H]glibenclamide), and varying concentrations of unlabeled this compound (as a competitor).

    • For total binding, add only the radioligand and membranes.

    • For non-specific binding, add the radioligand, membranes, and a high concentration of an unlabeled sulfonylurea.

    • Incubate the plate at room temperature or 30°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the this compound concentration and fit the data to a competition binding curve to determine the IC₅₀ or Kᵢ value.

Data Presentation

Table 1: Representative Pharmacokinetic Properties of this compound

ParameterValueReference
Absorption Rapidly and completely absorbed
Protein Binding 90%
Elimination Half-life ~4 hours

Table 2: Common Side Effects of Sulfonylurea-Class Drugs

Side EffectFrequencyNotesReference
Hypoglycemia CommonThe most frequent adverse effect.
Weight Gain Common
Gastrointestinal Disturbances Less CommonNausea, diarrhea.
Skin Rashes Rare

Visualizations

Glymidine_Mechanism_of_Action This compound This compound K_ATP_Channel K-ATP Channel (SUR1/Kir6.2) This compound->K_ATP_Channel Binds and blocks Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Results in Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_ADP_Ratio ↑ ATP/ADP Ratio Metabolism->ATP_ADP_Ratio ATP_ADP_Ratio->K_ATP_Channel Closes

Caption: Mechanism of this compound-induced insulin secretion.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Stability and Concentration Start->Check_Reagents Check_Cells Assess Cell Health and Density Start->Check_Cells Review_Protocol Review Experimental Protocol Start->Review_Protocol Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Cells_OK Cells OK? Check_Cells->Cells_OK Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Reagents_OK->Cells_OK Yes Prepare_Fresh Prepare Fresh Reagents Reagents_OK->Prepare_Fresh No Cells_OK->Protocol_OK Yes Optimize_Cells Optimize Cell Culture Conditions Cells_OK->Optimize_Cells No Standardize_Protocol Standardize Protocol Execution Protocol_OK->Standardize_Protocol No Repeat_Experiment Repeat Experiment Protocol_OK->Repeat_Experiment Yes Prepare_Fresh->Repeat_Experiment Optimize_Cells->Repeat_Experiment Standardize_Protocol->Repeat_Experiment

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Refinement of Glymidine Administration in Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Glymidine in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as this compound sodium or Glycodiazine) is an oral antidiabetic drug.[1] It belongs to the sulfonylurea class of drugs and primarily acts by stimulating the pancreas to release more insulin.[1] The mechanism involves binding to and blocking ATP-sensitive potassium channels (KATP channels) on the surface of pancreatic beta cells.[2] This blockage leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium into the cells triggers the secretion of insulin.[1][2]

Q2: What are the typical pharmacokinetic properties of this compound?

Q3: What is a recommended starting dose for this compound in rodent studies?

A3: Specific dose-response studies for this compound in rodents are not widely published. However, based on studies with other sulfonylureas like glimepiride in mice, a starting dose range of 1-10 mg/kg administered orally can be considered. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for achieving the desired glucose-lowering effect without inducing severe hypoglycemia.

Q4: How should this compound be prepared for oral administration in animal studies?

  • 0.5% Carboxymethylcellulose (CMC) in water: This is a common suspending agent.

  • Phosphate-Buffered Saline (PBS) at a physiological pH (7.2-7.4): This can be a suitable vehicle, especially for soluble compounds.

  • A small percentage of DMSO (e.g., <5%) in saline or PBS: This can be used if solubility in aqueous solutions is a challenge, but potential vehicle effects should be controlled for.

It is recommended to perform small-scale solubility and stability tests of your this compound formulation before preparing a large batch for your study. The solution should be prepared fresh daily unless stability data indicates otherwise.

Troubleshooting Guide

Q1: I am observing precipitation in my this compound dosing solution. How can I resolve this?

A1:

  • Check Solubility: Confirm the solubility of this compound in your chosen vehicle at the desired concentration. You may need to try alternative vehicles or adjust the concentration.

  • pH Adjustment: The solubility of many compounds is pH-dependent. Ensure the pH of your vehicle is within a range where this compound is soluble and stable. For oral administration, a pH range of 3 to 8 is generally tolerated by rodents.

  • Sonication: Gentle sonication can help to dissolve the compound.

  • Fresh Preparation: Prepare the dosing solution fresh before each use to minimize the chance of precipitation over time.

Q2: My animals are experiencing severe hypoglycemia after this compound administration. What should I do?

A2:

  • Immediate Intervention: If an animal shows signs of hypoglycemia (lethargy, tremors, seizures), provide a source of glucose immediately. This can be in the form of oral glucose gel, a 10-20% glucose solution administered orally, or in severe cases, an intraperitoneal injection of a sterile glucose solution.

  • Dose Reduction: The administered dose of this compound is likely too high for your animal model. Reduce the dose in subsequent experiments.

  • Fasting State: The hypoglycemic effect of sulfonylureas is more pronounced in fasted animals. Consider the fasting state of your animals and its duration.

  • Frequent Monitoring: After dosing, monitor blood glucose levels frequently, especially during the expected peak action of the drug (which can be inferred from the half-life).

Q3: I am not observing a significant glucose-lowering effect after this compound administration. What could be the reason?

A3:

  • Incorrect Dosing: Verify your dose calculations and the concentration of your dosing solution. Ensure proper oral gavage technique to confirm the full dose was administered to the stomach.

  • Insufficient Dose: The dose may be too low for your animal model. A dose-escalation study may be necessary.

  • Animal Model: Some animal models of diabetes may be less responsive to sulfonylureas. For example, models with severe beta-cell destruction will not respond to drugs that stimulate insulin secretion.

  • Compound Stability: Ensure that your this compound compound is stable and has not degraded. Store it according to the manufacturer's instructions.

  • Paradoxical Hyperglycemia: Some studies with other sulfonylureas in certain mouse strains have reported paradoxical hyperglycemia and glucose intolerance with chronic administration. Monitor blood glucose over a longer period to rule out this possibility.

Data Presentation

Table 1: Example Pharmacokinetic Parameters of Gliclazide (Immediate Release) in Rats

ParameterNormal Rats (Mean ± SD)Diabetic Rats (Mean ± SD)
Cmax (µg/mL) 15.2 ± 2.112.8 ± 1.9
Tmax (h) 2.5 ± 0.53.0 ± 0.7
AUC (0-t) (µg·h/mL) 85.3 ± 12.179.5 ± 11.3
Half-life (t½) (h) 3.8 ± 0.64.1 ± 0.8

Data adapted from a study on Gliclazide in rats.

Table 2: Example Pharmacokinetic Parameters of Glimepiride in Diabetic Rats

ParameterValue (Mean ± SE)
Cmax (µg/mL) 35.31 ± 4.05
Tmax (h) 3.2 ± 0.25
AUC (µg·h/mL) 86.10 ± 5.2
Half-life (t½β) (h) 5.30 ± 0.14

Data from a study on a single oral administration of 4 mg/kg Glimepiride in diabetic rats.

Experimental Protocols

Protocol: Oral Gavage Administration of this compound in Mice

1. Materials:

  • This compound sodium powder

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • Sterile water or saline

  • Balance, weigh boats, spatulas

  • Appropriate sized beakers or tubes for solution preparation

  • Magnetic stirrer and stir bar or vortex mixer

  • 20-24 gauge, 1.5-inch flexible or rigid oral gavage needles with a rounded tip

  • 1 mL syringes

  • Animal scale

2. Dosing Solution Preparation (Example for a 10 mg/kg dose in a 25g mouse):

  • Calculate the required amount of this compound: For a 10 mg/kg dose and a 25g mouse, the dose is 0.25 mg.

  • Determine the dosing volume: A common dosing volume for mice is 10 mL/kg. For a 25g mouse, this is 0.25 mL.

  • Calculate the concentration of the dosing solution: 0.25 mg / 0.25 mL = 1 mg/mL.

  • Prepare the solution:

    • Weigh the required amount of this compound sodium powder.

    • Prepare the desired volume of 0.5% CMC solution (e.g., for 10 mL, add 50 mg of CMC to 10 mL of sterile water and stir until dissolved).

    • Add the this compound powder to the vehicle and vortex or stir until a homogenous suspension or solution is formed. Prepare fresh daily.

3. Administration Procedure:

  • Animal Handling and Restraint:

    • Weigh the mouse to calculate the precise dosing volume.

    • Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The mouse should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance. If resistance is met, withdraw and re-attempt. Do not force the needle.

  • Dose Administration:

    • Once the needle is in the stomach, slowly depress the syringe plunger to deliver the this compound solution.

    • Gently withdraw the gavage needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.

    • Monitor blood glucose levels at predetermined time points to assess the pharmacodynamic effect and to watch for hypoglycemia.

Mandatory Visualizations

Glymidine_Signaling_Pathway cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to KATP_Channel ATP-Sensitive K+ Channel Kir6_2 Kir6.2 Subunit Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion leading to

Caption: this compound's mechanism of action in pancreatic beta-cells.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring A 1. Prepare this compound Dosing Solution B 2. Weigh Animal & Calculate Dose Volume A->B C 3. Restrain Animal (Scruffing) B->C D 4. Perform Oral Gavage C->D E 5. Post-Dosing Observation (Distress) D->E F 6. Blood Glucose Monitoring E->F G 7. Data Analysis F->G

Caption: Workflow for oral administration of this compound in rodents.

Troubleshooting_Logic Start Issue Encountered Hypoglycemia Severe Hypoglycemia? Start->Hypoglycemia YesHypo Yes Hypoglycemia->YesHypo Yes NoHypo No Hypoglycemia->NoHypo No NoEffect No Glucose Lowering? YesNoEffect Yes NoEffect->YesNoEffect Yes NoNoEffect No NoEffect->NoNoEffect No Precipitation Solution Precipitation? YesPrecip Yes Precipitation->YesPrecip Yes NoPrecip No Precipitation->NoPrecip No ActionHypo Administer Glucose Reduce Dose YesHypo->ActionHypo NoHypo->NoEffect ActionNoEffect Verify Dose & Technique Consider Dose Escalation YesNoEffect->ActionNoEffect NoNoEffect->Precipitation ActionPrecip Check Solubility Adjust Vehicle/pH YesPrecip->ActionPrecip Continue Continue Monitoring NoPrecip->Continue

References

Validation & Comparative

Glymidine vs. Glibenclamide: A Comparative Analysis of Insulin Secretion Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of glymidine and glibenclamide, two sulfonylurea drugs known to stimulate insulin secretion from pancreatic β-cells. While both compounds share a common mechanism of action, this document synthesizes the available experimental data to delineate their respective profiles. A notable gap in the current scientific literature is the absence of direct, head-to-head comparative studies on their insulinotropic efficacy.

Mechanism of Action: Targeting the KATP Channel

Both this compound and glibenclamide exert their primary effect by interacting with the ATP-sensitive potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1] These channels are composed of two subunits: the sulfonylurea receptor 1 (SUR1) and the inwardly rectifying potassium channel subunit Kir6.2.[2]

Under resting conditions, these channels are open, allowing potassium ions to flow out of the cell and maintaining a hyperpolarized membrane potential. By binding to the SUR1 subunit, both this compound and glibenclamide induce the closure of the KATP channel. This inhibition of potassium efflux leads to depolarization of the cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of extracellular calcium ions. The subsequent rise in intracellular calcium concentration is the critical trigger for the exocytosis of insulin-containing granules from the β-cell.[1]

cluster_0 Pancreatic β-Cell This compound This compound SUR1 SUR1 Receptor This compound->SUR1 Glibenclamide Glibenclamide Glibenclamide->SUR1 KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Inhibition Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Membrane_Depolarization->Ca_Channel Activation Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Opening Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Exocytosis

Figure 1: Signaling pathway for sulfonylurea-induced insulin secretion.

Quantitative Data on Insulin Secretion

While direct comparative data for this compound versus glibenclamide is not available in the reviewed literature, extensive research has been conducted on the dose-dependent effects of glibenclamide on insulin secretion.

Glibenclamide: Dose-Response Relationship

A study investigating the effect of glibenclamide dose escalation in patients with poorly controlled type 2 diabetes demonstrated a dose-dependent increase in insulin secretion, with a plateau effect at higher doses. The percentage increase in insulin from a zero dose was most significant at lower concentrations, with a peak effect observed at 5 mg.[3]

Glibenclamide DosePercentage Increase in Insulin from Zero Dose
2.5 mg51.38%
5 mg58.34%
10 mg44.41%
20 mg33.54%
Data from a 12-week, prospective, single-center, open-label, dose-escalation study.[3]

These findings suggest that increasing glibenclamide dosage beyond a certain point does not proportionally increase insulin secretion and may not confer additional therapeutic benefits.

Experimental Protocols

To facilitate further research and direct comparative studies, this section outlines a standard experimental workflow for assessing the efficacy of insulin secretagogues like this compound and glibenclamide using isolated pancreatic islets.

Protocol: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

1. Islet Isolation:

  • Pancreatic islets are isolated from a suitable animal model (e.g., rat or mouse) by collagenase digestion of the pancreas.

  • Islets are then purified from the digested tissue using a density gradient centrifugation method.

2. Islet Culture:

  • Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.

3. Static Incubation Assay:

  • Hand-picked islets of similar size are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 60 minutes) to establish a basal insulin secretion rate.

  • Following pre-incubation, islets are transferred to fresh KRB buffer containing either:

    • Low glucose (2.8 mM) as a negative control.

    • High glucose (e.g., 16.7 mM) as a positive control for glucose-stimulated insulin secretion.

    • Low glucose (2.8 mM) plus the test compound (this compound or glibenclamide) at various concentrations.

    • High glucose (16.7 mM) plus the test compound at various concentrations.

  • Islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

4. Insulin Quantification:

  • At the end of the incubation period, the supernatant is collected.

  • The insulin concentration in the supernatant is quantified using a commercially available ELISA kit.

5. Data Analysis:

  • Insulin secretion is typically expressed as ng of insulin per islet per hour or as a percentage of total islet insulin content.

  • The stimulation index can be calculated by dividing the insulin secreted under stimulatory conditions by the insulin secreted under basal conditions.

cluster_workflow Experimental Workflow: GSIS Assay cluster_treatments 4. Static Incubation with Test Conditions Islet_Isolation 1. Pancreatic Islet Isolation (Collagenase Digestion & Density Gradient) Islet_Culture 2. Overnight Islet Culture (Recovery Period) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB Buffer) Islet_Culture->Pre_incubation Control_Low_Glucose Low Glucose Pre_incubation->Control_Low_Glucose Control_High_Glucose High Glucose Pre_incubation->Control_High_Glucose Test_Low_Glucose Low Glucose + Test Compound Pre_incubation->Test_Low_Glucose Test_High_Glucose High Glucose + Test Compound Pre_incubation->Test_High_Glucose Supernatant_Collection 5. Supernatant Collection Control_Low_Glucose->Supernatant_Collection Control_High_Glucose->Supernatant_Collection Test_Low_Glucose->Supernatant_Collection Test_High_Glucose->Supernatant_Collection Insulin_Quantification 6. Insulin Quantification (ELISA) Supernatant_Collection->Insulin_Quantification Data_Analysis 7. Data Analysis Insulin_Quantification->Data_Analysis

Figure 2: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Conclusion and Future Directions

Glibenclamide is a well-characterized sulfonylurea with a clear dose-dependent effect on insulin secretion. This compound is understood to operate through the same KATP channel-dependent mechanism. However, the critical lack of direct comparative studies evaluating the relative potency and efficacy of this compound and glibenclamide represents a significant knowledge gap.

For researchers and drug development professionals, this highlights an opportunity for further investigation. Head-to-head in vitro studies using isolated pancreatic islets, as well as in vivo studies in relevant animal models, are necessary to definitively characterize the comparative insulinotropic profiles of these two compounds. Such research would provide valuable data for optimizing therapeutic strategies in the management of type 2 diabetes.

References

Validating Glymidine Target Engagement in Pancreatic Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to validate the target engagement of Glymidine in pancreatic cells. This compound, a sulfonylurea-like drug, exerts its glucose-lowering effects by binding to the ATP-sensitive potassium (KATP) channels in pancreatic beta-cells, leading to insulin secretion.[1][2] The primary target of this compound is the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the KATP channel.[1]

Accurate validation of target engagement is crucial in drug development to ensure that a compound's therapeutic effects are mediated through its intended molecular target. This guide compares this compound with other well-characterized KATP channel modulators and details modern and classical experimental approaches to quantify this interaction.

Comparative Analysis of KATP Channel Modulators

Compound Binding Affinity (Kᵢ or Kₔ) for SUR1 Cell/Membrane System
Glibenclamide~0.42 nM (Kₔ)Membranes from HEK293 cells expressing Kir6.2/SUR1
Repaglinide~0.40 nM (Kₔ)Membranes from HEK293 cells expressing Kir6.2/SUR1
Nateglinide~235 nM (Kᵢ)Membranes from HEK293 cells expressing Kir6.2/SUR1
Tolbutamide~1.6 µM (Kᵢ)Oocytes expressing Kir6.2/SUR1
Compound KATP Channel Inhibition (IC₅₀) Cell System
Glibenclamide~16.6 nMRat pancreatic β-cells
Repaglinide~21 nMHEK293 cells expressing Kir6.2/SUR1
Nateglinide~800 nMHEK293 cells expressing Kir6.2/SUR1
Tolbutamide~5 µMOocytes expressing Kir6.2/SUR1

Signaling Pathway of KATP Channel Modulation

The binding of this compound and other sulfonylureas to the SUR1 subunit of the KATP channel initiates a signaling cascade that results in insulin exocytosis. The diagram below illustrates this pathway.

KATP_Signaling_Pathway KATP Channel Modulation Pathway This compound This compound SUR1 SUR1 Subunit This compound->SUR1 binds to KATP_Channel KATP Channel SUR1->KATP_Channel inhibits K_efflux K+ Efflux KATP_Channel->K_efflux blocks Depolarization Membrane Depolarization K_efflux->Depolarization leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx facilitates Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion results in

Caption: Signaling pathway of this compound-mediated insulin secretion.

Experimental Protocols for Target Engagement Validation

To definitively validate the engagement of this compound with SUR1 in pancreatic cells, a combination of biophysical and functional assays is recommended.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target binding in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow CETSA Experimental Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Protein Analysis Pancreatic_Cells Pancreatic Cells (e.g., INS-1E, MIN6) Treatment Treat with this compound or Vehicle Control Pancreatic_Cells->Treatment Heating Heat Cells to a Range of Temperatures Treatment->Heating Lysis Cell Lysis and Centrifugation Heating->Lysis Supernatant Collect Soluble Protein Fraction Lysis->Supernatant Western_Blot Western Blot for SUR1 Supernatant->Western_Blot Data_Analysis Quantify Band Intensity and Plot Melt Curve Western_Blot->Data_Analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture and Treatment: Culture pancreatic beta-cells (e.g., INS-1E or MIN6) to 80-90% confluency. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a suitable method (e.g., BCA assay). Analyze the levels of soluble SUR1 at each temperature by Western blotting using a SUR1-specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble SUR1 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method to identify and validate drug-protein interactions. It relies on the principle that ligand binding can protect the target protein from proteolysis.

Experimental Workflow:

DARTS_Workflow DARTS Experimental Workflow cluster_0 Lysate Preparation & Treatment cluster_1 Protease Digestion cluster_2 Analysis Pancreatic_Cells Pancreatic Cells Lysis Prepare Cell Lysate Pancreatic_Cells->Lysis Treatment Incubate Lysate with This compound or Vehicle Lysis->Treatment Protease_Addition Add Protease (e.g., Pronase) Treatment->Protease_Addition Digestion Incubate for a Defined Time Protease_Addition->Digestion Stop_Digestion Stop Digestion (e.g., Heat) Digestion->Stop_Digestion SDS_PAGE SDS-PAGE and Western Blot for SUR1 Stop_Digestion->SDS_PAGE Analysis Compare Band Intensity SDS_PAGE->Analysis

Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Methodology:

  • Cell Lysate Preparation: Harvest pancreatic beta-cells and prepare a cell lysate using a mild, non-denaturing lysis buffer.

  • Drug Incubation: Incubate aliquots of the cell lysate with various concentrations of this compound or a vehicle control for a specified time at room temperature.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates and incubate for a defined period to allow for protein digestion. The concentration of the protease and the digestion time should be optimized beforehand.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer, followed by heating.

  • Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using a SUR1-specific antibody.

  • Data Analysis: Compare the intensity of the full-length SUR1 band between the this compound-treated and vehicle-treated samples. A higher intensity of the SUR1 band in the presence of this compound indicates protection from proteolysis and thus, direct binding.

Competitive Radioligand Binding Assay

This classical pharmacological method is used to determine the binding affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the target receptor (SUR1).

Detailed Methodology:

  • Membrane Preparation: Prepare membranes from pancreatic beta-cells or from a cell line overexpressing human SUR1.

  • Binding Reaction: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled sulfonylurea (e.g., [³H]Glibenclamide) and a range of concentrations of unlabeled this compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Then, rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This functional assay directly measures the activity of the KATP channels in the cell membrane and their response to inhibitors like this compound.

Experimental Workflow:

Patch_Clamp_Workflow Patch-Clamp Electrophysiology Workflow cluster_0 Cell Preparation & Patching cluster_1 Recording & Drug Application cluster_2 Data Analysis Cell_Culture Culture Pancreatic Beta-Cells on Coverslips Pipette Prepare Glass Micropipette with Internal Solution Seal Form a High-Resistance Seal with the Cell Membrane Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline KATP Channel Current Whole_Cell->Record_Baseline Apply_this compound Perfuse with this compound and Record Current Inhibition Record_Baseline->Apply_this compound Measure_Current Measure Current Amplitude at Different Concentrations Apply_this compound->Measure_Current Plot_Curve Plot Dose-Response Curve and Determine IC50 Measure_Current->Plot_Curve

Caption: Workflow for patch-clamp electrophysiology to measure KATP channel inhibition.

Detailed Methodology:

  • Cell Preparation: Plate pancreatic beta-cells on glass coverslips suitable for microscopy.

  • Recording Setup: Use a patch-clamp amplifier and microscope. Fill a glass micropipette with an internal solution that mimics the intracellular environment and approach a single cell.

  • Whole-Cell Configuration: Form a high-resistance seal between the micropipette and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion channel currents.

  • Recording KATP Currents: To isolate KATP currents, use a K⁺-based internal solution with a low ATP concentration. Apply voltage steps to elicit channel activity.

  • Drug Application: Perfuse the cell with an external solution containing a KATP channel opener (e.g., diazoxide) to activate the channels, and then apply different concentrations of this compound to measure the inhibition of the current.

  • Data Analysis: Measure the amplitude of the KATP current at each this compound concentration. Plot the percentage of current inhibition against the drug concentration to generate a dose-response curve and determine the IC₅₀ value.

By employing these methodologies, researchers can rigorously validate and quantify the engagement of this compound with its target, SUR1, in pancreatic cells, providing essential data for its continued development and a deeper understanding of its mechanism of action.

References

Glymidine and KATP Channels: A Comparative Guide to SUR1 and SUR2 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Glymidine with the sulfonylurea receptor (SUR) subunits of ATP-sensitive potassium (KATP) channels, focusing on the SUR1 and SUR2 isoforms. While direct experimental data on this compound's interaction with SUR2 is limited in the public domain, this document synthesizes available information on related sulfonylureas to provide a predictive framework and outlines the established experimental protocols for such an investigation.

Introduction to this compound and KATP Channels

This compound (also known as glycodiazine) is a sulfonylurea-like oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of KATP channels in pancreatic β-cells.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory SUR subunits.[2][3][4]

The SUR subunit is the binding site for sulfonylureas and exists in different isoforms, with SUR1 being predominantly expressed in pancreatic β-cells and SUR2 (with its splice variants SUR2A and SUR2B) being the primary isoform in cardiac and smooth muscle, respectively.[5] The selectivity of sulfonylureas for SUR1 over SUR2 is a critical factor in their safety profile, as inhibition of cardiovascular KATP channels can have potential adverse effects.

Comparative Analysis of Sulfonylurea Selectivity for SUR1 vs. SUR2

SulfonylureaTarget KATP Channel (Subunit Composition)IC50 / KiSelectivity (SUR1 vs. SUR2)Reference
Glibenclamide Kir6.2/SUR1 (Pancreatic β-cell)~4 nM (IC50)Moderately Selective
Kir6.2/SUR2A (Cardiac)~27 nM (IC50)
Glimepiride Kir6.2/SUR1 (Pancreatic β-cell)3.0 nM (IC50)Non-selective
Kir6.2/SUR2A (Cardiac)5.4 nM (IC50)
Kir6.2/SUR2B (Smooth Muscle)7.3 nM (IC50)
Gliquidone Kir6.2/SUR1 (Pancreatic β-cell)0.45 µM (IC50)Highly Selective
Kir6.2/SUR2A (Cardiac)119.1 µM (IC50)
Kir6.2/SUR2B (Smooth Muscle)149.7 µM (IC50)
Gliclazide Kir6.2/SUR1 (Pancreatic β-cell)1.21 µM (IC50)Highly Selective
Kir6.2/SUR2A (Cardiac)>100 µM (IC50)

Table 1: Comparative inhibitory concentrations (IC50) and binding affinities (Ki) of various sulfonylureas for SUR1- and SUR2-containing KATP channels. The data illustrates a range of selectivities, with some compounds like Gliquidone and Gliclazide showing high selectivity for the pancreatic SUR1 subunit, while others like Glimepiride are non-selective.

Based on its chemical structure as a sulfapyrimidine derivative, it is plausible that this compound exhibits a degree of selectivity for SUR1. However, without direct experimental evidence, its cross-reactivity with SUR2 remains to be definitively determined.

Experimental Protocols for Assessing this compound's Cross-Reactivity

To ascertain the cross-reactivity of this compound with SUR2 KATP channels, the following established experimental protocols would be employed:

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Objective: To quantify the binding affinity of this compound to SUR1 and SUR2 subunits.

  • Methodology:

    • Membrane Preparation: Cell lines (e.g., HEK293 or COS-7) are transfected to express recombinant KATP channels containing either Kir6.2/SUR1 or Kir6.2/SUR2A/B. The cell membranes are then isolated.

    • Competitive Binding: A fixed concentration of a radiolabeled sulfonylurea with high affinity (e.g., [³H]glibenclamide) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

    • Separation and Quantification: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated via rapid vacuum filtration. The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: A competition curve is generated to determine the IC50 value of this compound, which is the concentration that displaces 50% of the radiolabeled ligand. The Ki is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings (Patch-Clamp)

This technique directly measures the effect of a compound on the ion channel's activity.

  • Objective: To determine the inhibitory concentration (IC50) of this compound on KATP channel currents in cells expressing SUR1 or SUR2.

  • Methodology:

    • Cell Preparation: As with binding assays, cell lines are transfected to express the desired KATP channel subunits. Alternatively, primary cells endogenously expressing these channels (e.g., pancreatic β-cells, cardiomyocytes, or vascular smooth muscle cells) can be used.

    • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp configurations are used to record KATP channel currents. The channels are typically activated by a KATP channel opener (e.g., diazoxide for SUR1, pinacidil for SUR2) or by intracellular application of a solution with a low ATP concentration.

    • Drug Application: this compound is applied at various concentrations to the cells, and the resulting inhibition of the KATP current is measured.

    • Data Analysis: A dose-response curve is constructed by plotting the percentage of current inhibition against the this compound concentration. The IC50 value is then determined from this curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the KATP channel signaling pathway and a typical experimental workflow for assessing drug selectivity.

KATP_Channel_Signaling cluster_extracellular Extracellular cluster_cell Pancreatic β-cell Glucose Glucose Glucose Transporter Glucose Transporter Glucose->Glucose Transporter Metabolism Metabolism Glucose Transporter->Metabolism ATP_increase ↑ [ATP] Metabolism->ATP_increase KATP_Channel KATP Channel (Kir6.2/SUR1) ATP_increase->KATP_Channel Inhibits Depolarization Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_influx ↑ [Ca²⁺]in Ca_Channel->Ca_influx Mediates Insulin_Exocytosis Insulin Exocytosis Ca_influx->Insulin_Exocytosis Triggers This compound This compound This compound->KATP_Channel Inhibits

Caption: KATP channel signaling pathway in a pancreatic β-cell.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293) Transfection_SUR1 Transfection with Kir6.2/SUR1 Cell_Culture->Transfection_SUR1 Transfection_SUR2 Transfection with Kir6.2/SUR2 Cell_Culture->Transfection_SUR2 Membrane_Isolation Membrane Isolation Transfection_SUR1->Membrane_Isolation Electrophysiology Patch-Clamp Electrophysiology Transfection_SUR1->Electrophysiology Transfection_SUR2->Membrane_Isolation Transfection_SUR2->Electrophysiology Binding_Assay Radioligand Binding Assay (e.g., [³H]glibenclamide) Membrane_Isolation->Binding_Assay IC50_Ki_Calculation IC50 / Ki Calculation Binding_Assay->IC50_Ki_Calculation Electrophysiology->IC50_Ki_Calculation Selectivity_Determination Selectivity Determination (SUR1 vs. SUR2) IC50_Ki_Calculation->Selectivity_Determination

Caption: Experimental workflow for assessing this compound's selectivity.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound with SUR2 KATP channels is currently lacking, the established differences in selectivity among other sulfonylureas highlight the importance of this pharmacological parameter. The experimental protocols outlined in this guide provide a clear roadmap for future research to definitively characterize the interaction of this compound with both pancreatic and cardiovascular KATP channels. Such studies are essential for a comprehensive understanding of its therapeutic and potential off-target effects.

References

A Comparative Safety Analysis of Glymidine and Glimepiride for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review of the available clinical safety data for the oral hypoglycemic agents Glymidine and glimepiride reveals a significantly more robust and favorable safety profile for the newer sulfonylurea, glimepiride. While both drugs effectively lower blood glucose by stimulating insulin secretion, the extent of documented clinical trial data and post-marketing surveillance for glimepiride provides a clearer understanding of its safety, particularly concerning hypoglycemia and cardiovascular outcomes. In contrast, comprehensive, contemporary safety data for this compound is sparse, limiting a direct, data-driven comparative analysis.

Executive Summary of Safety Profiles

Glimepiride, a second-generation sulfonylurea, has been extensively studied in numerous clinical trials, including large-scale cardiovascular outcome trials, establishing a well-defined safety profile. The primary adverse event associated with glimepiride is hypoglycemia, though studies suggest a lower incidence compared to other sulfonylureas like glyburide.[1] Its cardiovascular safety has been a subject of extensive investigation, with major trials like the CAROLINA study demonstrating non-inferiority to other diabetes medications.

This compound (also known as this compound sodium) is an older sulfonylurea-like drug for which modern, extensive clinical trial data is limited. Available information indicates that, like other drugs in its class, the most significant adverse effect is hypoglycemia. Other reported side effects include gastrointestinal disturbances and skin reactions. Due to the lack of large-scale, contemporary clinical trials, a detailed quantitative comparison of its safety profile with that of glimepiride is challenging.

Quantitative Comparison of Adverse Events

Due to the limited availability of quantitative data for this compound from recent clinical trials, a direct side-by-side comparison with the extensive data for glimepiride is not feasible. The following table summarizes the available information on the adverse event profiles of both drugs.

Adverse Event CategoryThis compound (Incidence)Glimepiride (Incidence)Supporting Clinical Data for Glimepiride
Hypoglycemia Primary and most significant adverse effect. Specific incidence rates from large-scale trials are not readily available.Laboratory-confirmed hypoglycemia (blood glucose <60 mg/dl) ranged from 0.9% to 1.7% in US studies.[2] In a comparative study, the cumulative incidence of hypoglycemia was 10.0% for glimepiride versus 16.3% for glyburide.[3] The CAROLINA trial reported hypoglycemia in 37.7% of patients on glimepiride over a median of 6.3 years, although this was a composite measure including less severe episodes.[4]U.S. and European clinical trials, CAROLINA trial.
Cardiovascular Events Data from large cardiovascular outcome trials are not available.The CAROLINA trial, a large-scale cardiovascular outcome trial, showed that glimepiride was non-inferior to linagliptin regarding major adverse cardiovascular events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke), which occurred in 12.0% of the glimepiride group.[4] An indirect comparison from the CAROLINA and CARMELINA trials also suggested a non-inferior risk for 3-point MACE compared to placebo.CAROLINA trial, CARMELINA trial (indirect comparison).
Gastrointestinal Disturbances Epigastric discomfort and other gastrointestinal disturbances have been described.Nausea, diarrhea, and gastrointestinal pain are reported side effects.Various clinical trials.
Dermatological Reactions Skin rashes and itching (pruritus) have been reported.Allergic skin reactions, reddening of the skin, rash, and severe itching can occur.Clinical trial data.
Weight Gain As a sulfonylurea-like drug, it may be associated with weight gain.Weight gain is a known side effect of sulfonylureas, including glimepiride.Clinical trial observations.
Other Adverse Events Weakness, dizziness, fatigue, dry mouth, joint pain (arthralgia), and backache have been noted.Dizziness, headache, and asthenia (weakness) are among the more common side effects.U.S. and European clinical trials.

Experimental Protocols

The CAROLINA Trial (Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Patients With Type 2 Diabetes)

The CAROLINA trial was a multicenter, randomized, double-blind, active-controlled clinical trial designed to assess the cardiovascular safety of linagliptin compared to glimepiride in adults with type 2 diabetes and elevated cardiovascular risk.

  • Study Population: 6,033 participants with type 2 diabetes, glycated hemoglobin (HbA1c) between 6.5% and 8.5%, and established cardiovascular disease or multiple cardiovascular risk factors.

  • Intervention: Participants were randomized to receive either 5 mg of linagliptin once daily or 1 to 4 mg of glimepiride once daily, in addition to their usual care.

  • Primary Outcome: The primary composite outcome was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).

  • Safety Assessments: Adverse events, including hypoglycemia, were systematically recorded and adjudicated. Hypoglycemic events were a key secondary outcome.

Due to the historical nature of this compound's widespread use, detailed experimental protocols from large-scale, modern clinical trials comparable to the CAROLINA trial are not available in the public domain.

Signaling Pathways and Mechanism of Action

Both this compound and glimepiride share a similar primary mechanism of action, which involves the stimulation of insulin release from pancreatic β-cells. This is achieved by interacting with the ATP-sensitive potassium (K-ATP) channels on the cell membrane.

Experimental Workflow for Investigating Mechanism of Action

A common experimental workflow to elucidate the mechanism of action of sulfonylureas like this compound and glimepiride on pancreatic β-cells involves the following steps:

G Experimental Workflow: Mechanism of Action of Sulfonylureas A Isolation of Pancreatic Islets B Culture of Islets or Beta-Cell Lines A->B C Treatment with this compound or Glimepiride at Various Concentrations B->C D Measurement of Insulin Secretion (e.g., ELISA) C->D E Electrophysiological Recordings (Patch-Clamp) to Measure K-ATP Channel Activity C->E F Measurement of Intracellular Calcium Levels (e.g., Fura-2 Imaging) C->F G Analysis of Downstream Signaling Molecules (e.g., Western Blot for protein phosphorylation) F->G

Caption: Workflow for studying sulfonylurea mechanism of action.

Signaling Pathway for Insulin Secretion

The binding of this compound or glimepiride to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel initiates a signaling cascade that leads to insulin exocytosis.

G Signaling Pathway of Sulfonylurea-Induced Insulin Secretion cluster_cell Pancreatic Beta-Cell Drug This compound or Glimepiride SUR1 SUR1 Subunit Drug->SUR1 KATP K-ATP Channel SUR1->KATP Inhibition Depolarization Membrane Depolarization KATP->Depolarization Leads to CaChannel Voltage-Gated Ca2+ Channel Depolarization->CaChannel Opens CaInflux Ca2+ Influx CaChannel->CaInflux Allows InsulinVesicle Insulin Vesicle CaInflux->InsulinVesicle Triggers Exocytosis Insulin Exocytosis InsulinVesicle->Exocytosis

Caption: Sulfonylurea-stimulated insulin release pathway.

Conclusion

References

Validating the Hypoglycemic Effect of Glymidine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comparative overview of Glymidine, an oral hypoglycemic agent, alongside commonly used alternatives such as glibenclamide (a sulfonylurea) and metformin (a biguanide). Due to the limited availability of recent, direct comparative in vivo studies on this compound, this guide synthesizes established knowledge of its mechanism of action and provides standardized experimental protocols for evaluating hypoglycemic agents.

Mechanism of Action: this compound and Comparator Drugs

This compound, also known as glycodiazine, is a sulfonylurea-like compound that lowers blood glucose by stimulating the secretion of insulin from pancreatic β-cells.[1] Its mechanism is dependent on the presence of functioning β-cells.[1]

Sulfonylureas (this compound and Glibenclamide): These drugs act by binding to and blocking the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions into the β-cell triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion into the bloodstream.[1]

Biguanides (Metformin): Metformin's primary mechanism of action is the reduction of hepatic glucose production. It also increases insulin sensitivity in peripheral tissues, such as muscle, enhancing glucose uptake and utilization. Unlike sulfonylureas, metformin does not directly stimulate insulin secretion and therefore carries a lower risk of hypoglycemia when used as a monotherapy.

Signaling Pathway for Sulfonylurea-Induced Insulin Secretion

The following diagram illustrates the signaling pathway initiated by sulfonylureas like this compound to stimulate insulin secretion from pancreatic β-cells.

Sulfonylurea-Induced Insulin Secretion Pathway This compound This compound/ Glibenclamide SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Signaling cascade of sulfonylureas in pancreatic β-cells.

Comparative In Vivo Efficacy Data

DrugAnimal ModelDoseRoute of AdministrationKey Findings
Glibenclamide Streptozotocin-induced diabetic rats5 mg/kgOralSignificant reduction in blood glucose levels.[2]
Metformin Streptozotocin-induced diabetic rats500 mg/kg/dayOralPlasma glucose reduced by 46.4% compared to control after 10 days.[1]

Note: The absence of specific quantitative data for this compound in a comparative context is a significant limitation. The data for glibenclamide and metformin are from separate studies and may not be directly comparable due to differences in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the hypoglycemic effect of compounds like this compound in vivo.

Induction of Diabetes Mellitus in Rodents (Streptozotocin Model)

This protocol describes the induction of type 1-like diabetes in rats using streptozotocin (STZ), a chemical toxic to pancreatic β-cells.

Materials:

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), ice-cold

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Glucometer and test strips

  • 5% glucose solution

Procedure:

  • Fast the rats overnight (12-14 hours) with free access to water.

  • Freshly prepare STZ solution in ice-cold citrate buffer at a concentration of 60 mg/mL.

  • Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.

  • Immediately after STZ administration, provide the rats with 5% glucose solution in their water bottles for the next 24 hours to prevent initial drug-induced hypoglycemia.

  • After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.

  • Rats with a fasting blood glucose level above 250 mg/dL are considered diabetic and can be used for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is used to assess the ability of an animal to clear a glucose load from the blood, providing insight into insulin sensitivity and glucose metabolism.

Materials:

  • Diabetic rats (induced as per the protocol above)

  • Glucose solution (2 g/kg body weight)

  • Oral gavage needle

  • Glucometer and test strips

Procedure:

  • Fast the diabetic rats overnight (12-14 hours) with free access to water.

  • Record the initial fasting blood glucose level (time 0).

  • Administer the test compound (e.g., this compound, glibenclamide, metformin) or vehicle orally at the desired dose.

  • After a specific time (e.g., 30 or 60 minutes) post-drug administration, administer the glucose solution orally via gavage.

  • Measure blood glucose levels at 30, 60, 90, and 120 minutes after the glucose load.

  • Plot the blood glucose concentration against time to determine the area under the curve (AUC) for glucose. A lower AUC indicates improved glucose tolerance.

Experimental Workflow

The following diagram outlines a typical workflow for screening and validating the hypoglycemic effect of a test compound in vivo.

In Vivo Hypoglycemic Agent Screening Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats) Diabetes_Induction Induction of Diabetes (e.g., STZ injection) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetic State (Blood Glucose > 250 mg/dL) Diabetes_Induction->Confirmation Grouping Grouping of Animals (Control, Standard, Test Groups) Confirmation->Grouping Treatment Daily Oral Administration of Test Compound/Vehicle/Standard Grouping->Treatment Monitoring Regular Monitoring (Blood Glucose, Body Weight) Treatment->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) at end of study Treatment->OGTT Sacrifice Sacrifice and Tissue Collection (Pancreas, Liver) Monitoring->Sacrifice OGTT->Sacrifice Analysis Biochemical & Histopathological Analysis Sacrifice->Analysis

Caption: A generalized workflow for in vivo hypoglycemic studies.

Conclusion

This compound exerts its hypoglycemic effect through a well-characterized sulfonylurea pathway involving the stimulation of insulin secretion from pancreatic β-cells. While its mechanism is understood, a direct and quantitative comparison of its in vivo efficacy against modern oral hypoglycemic agents like glibenclamide and metformin is not well-documented in recent literature. The provided experimental protocols offer a standardized framework for researchers to conduct such comparative studies to validate and position this compound within the current landscape of antidiabetic therapies. Further research is warranted to generate robust comparative data to fully elucidate the therapeutic potential of this compound.

References

A Side-by-Side Comparison of Glymidine and Tolbutamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two sulfonylurea drugs, Glymidine (as this compound sodium) and Tolbutamide. Both oral hypoglycemic agents have been used in the management of type 2 diabetes mellitus. This document summarizes their pharmacological profiles, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound and Tolbutamide, while both classified as sulfonylureas, possess distinct chemical structures that influence their pharmacological properties.

PropertyThis compound SodiumTolbutamide
Chemical Structure
alt text
alt text
IUPAC Name Sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide[1]N-[(butylamino)carbonyl]-4-methyl-benzenesulfonamide[2]
Molecular Formula C13H14N3NaO4S[1][3]C12H18N2O3S[4]
Molecular Weight 331.32 g/mol 270.35 g/mol

Mechanism of Action

Both this compound and Tolbutamide lower blood glucose primarily by stimulating insulin secretion from pancreatic β-cells. This action is mediated through their binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.

The binding of these drugs to SUR1 leads to the closure of the K-ATP channels. This, in turn, causes membrane depolarization, which opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, resulting in increased insulin release.

Additionally, this compound has been reported to inhibit hepatic lipolysis. Tolbutamide may also have extrapancreatic effects, such as increasing peripheral glucose utilization and decreasing hepatic gluconeogenesis.

cluster_pancreatic_beta_cell Pancreatic β-Cell cluster_extrapancreatic Extrapancreatic Effects This compound This compound SUR1 SUR1 Subunit of K-ATP Channel This compound->SUR1 Binds to Tolbutamide Tolbutamide Tolbutamide->SUR1 Binds to K_ATP_Channel K-ATP Channel Closure SUR1->K_ATP_Channel Induces Depolarization Membrane Depolarization K_ATP_Channel->Depolarization Leads to Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx Triggers Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Stimulates Blood_Glucose Blood Glucose Insulin_Secretion->Blood_Glucose Lowers Glymidine_Extra This compound Hepatic_Lipolysis Hepatic Lipolysis Inhibition Glymidine_Extra->Hepatic_Lipolysis Tolbutamide_Extra Tolbutamide Peripheral_Glucose Peripheral Glucose Utilization Tolbutamide_Extra->Peripheral_Glucose Hepatic_Gluco Hepatic Gluconeogenesis (Decreased) Tolbutamide_Extra->Hepatic_Gluco

Caption: Signaling pathway of this compound and Tolbutamide.

Pharmacokinetics

A comparative study on the pharmacokinetics of this compound and Tolbutamide in patients with and without liver disease provides valuable insights into their absorption, distribution, metabolism, and excretion.

ParameterThis compoundTolbutamideReference
Absorption Rapidly and completely absorbedReadily absorbed
Time to Peak (Tmax) ~4 hours3-5 hours,
Protein Binding 90%90%,
Elimination Half-life 3.8 hours4-7 hours,
Metabolism HepaticHepatic (CYP2C9)
Excretion Urine (mainly as metabolites) and fecesUrine (75-85% as metabolites) and feces

Efficacy and Potency

Direct comparative clinical trials on the efficacy of this compound versus Tolbutamide in reducing HbA1c are limited in recent literature. However, their potency can be inferred from their binding affinity to the SUR1 receptor and in vitro insulin secretion assays.

ParameterThis compoundTolbutamide
SUR1 Binding Affinity (Ki) Data not available~5 µmol/L
HbA1c Reduction Data from direct comparative trials are limited.Monotherapy associated with higher HbA1c levels compared to metformin in one meta-analysis.

It is important to note that while a lower Ki value generally suggests higher potency, clinical efficacy is influenced by multiple factors including pharmacokinetics and metabolism.

Safety and Tolerability

The adverse effect profiles of sulfonylureas are well-documented, with hypoglycemia being the most common. Direct comparative data on the frequency of specific adverse events for this compound versus Tolbutamide are scarce.

Adverse EventThis compoundTolbutamide
Hypoglycemia A known risk, as with all sulfonylureas.Common, especially with missed meals or increased exercise.
Gastrointestinal Effects Not specifically detailed in recent literature.Nausea, epigastric fullness, heartburn (1-10% frequency).
Weight Gain Likely, as with other sulfonylureas.A known side effect.
Cardiovascular Risk Not extensively studied in large-scale trials.An older study (UGDP) suggested an increased risk of cardiovascular mortality, though this has been debated.
Other Data not readily available.Headache, rash, changes in taste.

Experimental Protocols

Radioligand Binding Assay for SUR1 Affinity

This assay determines the binding affinity (Ki) of a compound to the SUR1 receptor.

start Start prep Prepare Membranes (from cells expressing SUR1) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]glibenclamide) - Unlabeled Competitor (this compound or Tolbutamide) prep->incubate separate Separate Bound from Free Ligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Data Analysis (Calculate IC₅₀ and Ki) measure->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

Objective: To determine the inhibitory constant (Ki) of this compound and Tolbutamide for the SUR1 receptor.

Materials:

  • Cell membranes expressing the SUR1 receptor.

  • Radiolabeled sulfonylurea (e.g., [³H]glibenclamide).

  • Unlabeled this compound and Tolbutamide.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Isolate cell membranes from a cell line overexpressing the SUR1 subunit.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor drug (this compound or Tolbutamide).

  • Separation: After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of the radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Insulin Secretion Assay

This assay measures the ability of a compound to stimulate insulin secretion from pancreatic β-cells.

Objective: To determine the dose-response relationship of this compound- and Tolbutamide-induced insulin secretion.

Materials:

  • Pancreatic β-cell line (e.g., INS-1, MIN6) or isolated pancreatic islets.

  • Culture medium.

  • Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations.

  • This compound and Tolbutamide.

  • ELISA or RIA kit for insulin quantification.

Procedure:

  • Cell Culture: Culture pancreatic β-cells to an appropriate confluency.

  • Pre-incubation: Wash the cells and pre-incubate them in a low-glucose KRB buffer to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with KRB buffer containing various concentrations of this compound or Tolbutamide, along with a fixed glucose concentration.

  • Sample Collection: After a defined incubation period, collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant using an ELISA or RIA kit.

  • Data Analysis: Plot the insulin concentration against the drug concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Conclusion

This compound and Tolbutamide are both sulfonylurea drugs that effectively stimulate insulin secretion from pancreatic β-cells by targeting the SUR1 subunit of the K-ATP channel. While they share a common mechanism of action, differences in their chemical structures likely contribute to variations in their pharmacokinetic profiles and potentially their clinical efficacy and safety.

Tolbutamide has been more extensively studied, with a known binding affinity for SUR1 and a well-documented clinical profile. Data for this compound, an older drug, is less readily available in recent literature, making a direct and comprehensive comparison challenging.

For researchers and drug development professionals, the provided experimental protocols offer a framework for conducting head-to-head in vitro comparisons of these and other sulfonylureas. Further clinical research would be necessary to definitively compare the long-term efficacy and safety of this compound and Tolbutamide in the management of type 2 diabetes.

References

Glymidine's Pancreatic KATP Channel Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of Type 2 diabetes therapeutics, the precision of drug action is paramount to maximizing efficacy while minimizing off-target effects. Glymidine (also known as Glycodiazine) is a sulfonylurea antihyperglycemic agent that exerts its therapeutic effect by inhibiting ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, calcium influx, and subsequent insulin secretion.[1] A critical attribute for any sulfonylurea is its selectivity for the pancreatic KATP channels over those found in other tissues, such as the heart and smooth muscle, to reduce the risk of cardiovascular side effects.

This guide provides a comparative analysis of KATP channel inhibitors, contextualizing the theoretical selectivity profile of this compound by examining experimental data from other well-characterized sulfonylureas. While specific quantitative data for this compound's activity on different KATP channel isoforms is not extensively available in publicly accessible literature, the principles of selectivity can be clearly illustrated by comparing compounds with known affinities.

Understanding KATP Channel Diversity

KATP channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. The tissue-specific expression of different SUR isoforms is the primary determinant of a sulfonylurea's pharmacological profile.

  • Pancreatic β-cells: Express the Kir6.2/SUR1 isoform.

  • Cardiac muscle: Predominantly expresses the Kir6.2/SUR2A isoform.

  • Smooth muscle (vascular): Expresses the Kir6.1/SUR2B and Kir6.2/SUR2B isoforms.

A high degree of selectivity for the SUR1 subunit is therefore a desirable characteristic for a sulfonylurea, as this would localize its action to the pancreas.

Comparative Inhibitory Potency of Sulfonylureas

To illustrate the concept of pancreatic selectivity, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various sulfonylureas on different KATP channel isoforms. A lower IC50 value indicates a higher inhibitory potency. The selectivity ratio is calculated to quantify the preference for the pancreatic isoform.

DrugPancreatic β-cell (Kir6.2/SUR1) IC50Cardiac Muscle (Kir6.2/SUR2A) IC50Smooth Muscle (Kir6.2/SUR2B) IC50Pancreatic Selectivity Ratio (Cardiac/Pancreatic)Pancreatic Selectivity Ratio (Smooth Muscle/Pancreatic)Reference
Glibenclamide ~4 nM~27 nMNot always specified, but high affinity~6.75-[2]
Gliclazide 184 nM19,500 nM37,900 nM~106~206[3]
Glimepiride 3.0 nM5.4 nM7.3 nM1.82.4[2][4]
Gliquidone 450 nM119,100 nM149,700 nM~265~333

Data presented as approximate values for comparative purposes. Experimental conditions can influence precise IC50 values.

This data highlights the varying degrees of selectivity among sulfonylureas. Gliclazide and Gliquidone demonstrate a significantly higher selectivity for pancreatic KATP channels compared to Glibenclamide and Glimepiride. An ideal profile for a drug like this compound would resemble that of Gliclazide or Gliquidone, with a substantially lower IC50 for the SUR1-containing channels.

Signaling Pathway of Sulfonylurea Action

The mechanism of action for sulfonylureas involves the direct binding to the SUR1 subunit of the KATP channel in pancreatic β-cells. This binding event initiates a signaling cascade that culminates in insulin release.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sulfonylurea (this compound) Sulfonylurea (this compound) KATP_Channel KATP Channel (Kir6.2/SUR1) Sulfonylurea (this compound)->KATP_Channel Binds to SUR1 Depolarization Membrane Depolarization KATP_Channel->Depolarization Inhibition of K⁺ efflux Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Depolarization->Ca_Channel Opens Insulin_Vesicle Insulin Vesicle Ca_Influx->Insulin_Vesicle Triggers fusion Insulin_Release Insulin Release Insulin_Vesicle->Insulin_Release

Caption: Sulfonylurea-mediated insulin secretion pathway.

Experimental Protocols

The determination of a sulfonylurea's selectivity for different KATP channel isoforms is primarily achieved through electrophysiological techniques, most notably the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane, providing a functional measure of KATP channel activity in an intact cellular environment.

1. Cell Preparation:

  • Culture cell lines stably expressing the desired KATP channel isoforms (e.g., HEK293 cells transfected with Kir6.2/SUR1, Kir6.2/SUR2A, or Kir6.2/SUR2B).
  • Alternatively, primary cells endogenously expressing the target channels can be used (e.g., isolated pancreatic islets, cardiomyocytes, or vascular smooth muscle cells).
  • Cells are plated on glass coverslips for mounting on the microscope stage.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 Na-ATP, 0.1 Na-ADP; pH adjusted to 7.2 with KOH. The low concentration of nucleotides is used to keep the KATP channels in an open state.

3. Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and mounted on a micromanipulator.
  • The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
  • A brief pulse of stronger suction is then applied to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
  • The cell is voltage-clamped at a holding potential of -70 mV. Voltage ramps or steps are applied to elicit KATP currents.
  • To isolate KATP currents, channel openers such as diazoxide (for SUR1) or pinacidil (for SUR2) can be used to maximally activate the channels.
  • The baseline KATP current is recorded.
  • The test compound (e.g., this compound) is then perfused into the bath at increasing concentrations.
  • The inhibition of the KATP current is measured at each concentration.

4. Data Analysis:

  • The percentage of current inhibition is plotted against the drug concentration.
  • The data is fitted with a Hill equation to determine the IC50 value for each KATP channel isoform.
  • Selectivity is determined by comparing the IC50 values across the different isoforms.

Experimental Workflow Diagram

The following diagram illustrates the key steps in determining the selectivity of a KATP channel inhibitor using the patch-clamp technique.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture/ Transfection (SUR1, SUR2A, SUR2B) Giga_Seal Achieve Gigaohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline KATP Current Whole_Cell->Baseline Drug_Application Apply Test Compound (Concentration Gradient) Baseline->Drug_Application Record_Inhibition Record Current Inhibition Drug_Application->Record_Inhibition Dose_Response Construct Dose-Response Curve Record_Inhibition->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc Selectivity Determine Selectivity Ratio IC50_Calc->Selectivity

Caption: Workflow for assessing KATP channel inhibitor selectivity.

Conclusion

Confirming the pancreatic selectivity of a sulfonylurea like this compound is crucial for its safety and efficacy profile. While direct comparative data for this compound is limited, the established methodologies and the data from other sulfonylureas provide a clear framework for this assessment. The ideal candidate would exhibit a significantly higher potency for the pancreatic Kir6.2/SUR1 KATP channel isoform over the cardiovascular (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) isoforms. This selectivity, quantifiable through techniques like whole-cell patch-clamp, minimizes the risk of adverse cardiovascular events and aligns with the principles of targeted drug therapy. Future studies providing specific IC50 values for this compound on these different channel subtypes would be invaluable for a definitive characterization of its selectivity profile.

References

Assessing the Cardiovascular Safety of Glymidine in the Context of Other Sulfonylureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cardiovascular safety of sulfonylureas (SUs), a widely used class of oral hypoglycemic agents for the management of type 2 diabetes, has been a subject of extensive research and debate. While these drugs effectively lower blood glucose by stimulating insulin secretion, concerns about their potential adverse cardiovascular effects have persisted for decades. This guide provides a comparative assessment of the cardiovascular safety of glymidine versus other prominent sulfonylureas. Due to a paucity of specific cardiovascular outcome data for this compound, this analysis contextualizes its potential risk profile by examining the substantial body of evidence available for other second-generation sulfonylureas, including glibenclamide (glyburide), gliclazide, glimepiride, and glipizide. We present a synthesis of data from major clinical trials and observational studies, detail relevant experimental protocols, and illustrate key signaling pathways.

Introduction: The Sulfonylurea Cardiovascular Controversy

Sulfonylureas have been a cornerstone of type 2 diabetes therapy for many years. Their mechanism of action involves binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to channel closure, membrane depolarization, calcium influx, and subsequent insulin exocytosis.[1] However, the presence of similar KATP channels in cardiomyocytes has raised concerns that non-selective SUs could interfere with the heart's natural protective mechanisms against ischemic injury, a phenomenon known as ischemic preconditioning.[2][3][4]

This concern has fueled a long-standing debate about the cardiovascular safety of this drug class, with some studies suggesting an increased risk of adverse cardiovascular events and mortality.[5] Importantly, emerging evidence indicates that the cardiovascular risk may not be a class effect, with potential differences existing between individual sulfonylureas.

This compound: An Overview

Comparative Cardiovascular Safety of Second-Generation Sulfonylureas

The following sections summarize the cardiovascular safety profiles of commonly prescribed second-generation sulfonylureas, drawing on data from comparative effectiveness research and observational studies.

Glibenclamide (Glyburide)

Glibenclamide is one of the older second-generation SUs and has been associated with a less favorable cardiovascular profile in some studies. It exhibits relatively low selectivity for pancreatic SUR1 over the cardiac SUR2A isoform of the KATP channel. This lack of selectivity is hypothesized to interfere with ischemic preconditioning.

Several observational studies have linked glyburide use with a higher risk of adverse cardiovascular events compared to other SUs, particularly gliclazide. For instance, one study found that glyburide use was associated with a 14% higher risk of acute coronary syndrome (ACS) events compared to gliclazide. However, other studies, particularly in high-risk populations, have not found a significant difference in adverse cardiovascular outcomes between glyburide and gliclazide.

Gliclazide

Gliclazide is often considered to have a more favorable cardiovascular safety profile among the sulfonylureas. It demonstrates a higher selectivity for pancreatic β-cell KATP channels over those in cardiac muscle. Some research suggests that gliclazide is associated with a lower risk of all-cause and cardiovascular-related mortality compared to glibenclamide. The Action in Diabetes and Vascular Disease: Preterax and Diamicron Modified Release Controlled Evaluation (ADVANCE) trial, a large-scale study, showed that intensive glucose control with a gliclazide-based regimen did not have a significant effect on major macrovascular events.

Glimepiride

Glimepiride is another widely used second-generation sulfonylurea. The Cardiovascular Outcome Study of Linagliptin versus Glimepiride in Patients with Type 2 Diabetes (CAROLINA) was a head-to-head cardiovascular outcome trial that compared glimepiride to the dipeptidyl peptidase-4 (DPP-4) inhibitor, linagliptin. The trial demonstrated that glimepiride was non-inferior to linagliptin in terms of major adverse cardiovascular events (MACE), suggesting a comparable cardiovascular safety profile to this newer class of antidiabetic drugs in the population studied.

Glipizide

Evidence regarding the cardiovascular safety of glipizide has been mixed. Some studies have not found a significant difference in overall mortality compared to other SUs like glyburide or glimepiride. However, a double-blind, randomized trial comparing glipizide to metformin in patients with type 2 diabetes and coronary artery disease found that treatment with metformin resulted in a significant reduction in major cardiovascular events compared to glipizide over a 5-year follow-up.

Data Presentation: Comparative Cardiovascular Outcomes

The following tables summarize quantitative data from key comparative studies on the cardiovascular safety of various sulfonylureas.

Table 1: Risk of Acute Coronary Syndrome (ACS) - Glyburide vs. Gliclazide

OutcomeComparisonAdjusted Odds Ratio (95% CI)Study PopulationReference
ACS-related hospitalization or deathGlyburide vs. Gliclazide1.14 (1.06 - 1.23)New users aged ≥66 years

Table 2: Composite Cardiovascular Outcomes in High-Risk Patients - Glyburide vs. Gliclazide

OutcomeComparisonAdjusted Hazard Ratio (95% CI)Study PopulationReference
Death, MI, or Heart FailureGlyburide vs. Gliclazide1.01 (0.86 - 1.18)Patients ≥66 years hospitalized for AMI or PCI

Table 3: Cardiovascular Outcomes - Glimepiride vs. Linagliptin (CAROLINA Trial)

OutcomeComparisonHazard Ratio (95% CI)Study PopulationReference
3-Point MACE (CV death, non-fatal MI, non-fatal stroke)Glimepiride vs. Linagliptin1.02 (0.88 - 1.19)T2D patients with high CV risk

Table 4: Cardiovascular Events - Glipizide vs. Metformin

OutcomeComparisonHazard Ratio (p-value)Study PopulationReference
Composite of nonfatal CV events and death from any causeGlipizide vs. Metformin0.54 (p=0.026) favoring metforminT2D patients with CAD

Experimental Protocols

Understanding the methodologies behind the data is crucial for a critical appraisal. Below are generalized protocols for the types of studies cited.

Nested Case-Control Study Protocol (for ACS Risk)
  • Cohort Definition: A large cohort of new users of the sulfonylureas of interest (e.g., glyburide and gliclazide) is identified from administrative health databases.

  • Case Identification: Cases are defined as individuals within the cohort who experience the primary outcome, such as hospitalization for acute coronary syndrome or ACS-related death.

  • Control Selection: For each case, a specified number of controls (e.g., four) are randomly selected from the cohort who have not yet experienced the outcome at the time of the case's event. Matching is typically performed based on age, sex, and duration of follow-up.

  • Exposure Assessment: Drug exposure is determined for the period immediately preceding the event for cases (and the corresponding time for controls).

  • Statistical Analysis: Multivariable conditional logistic regression is used to calculate the odds ratio for the association between the specific sulfonylurea and the outcome, adjusting for potential confounders such as baseline comorbidities and concomitant medication use.

Cardiovascular Outcome Trial (CVOT) Protocol (e.g., CAROLINA Trial)
  • Study Design: A randomized, double-blind, active-controlled, non-inferiority trial.

  • Participant Selection: Patients with type 2 diabetes and a high risk of cardiovascular events (e.g., established atherosclerotic cardiovascular disease or multiple cardiovascular risk factors) are enrolled.

  • Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., glimepiride) or the active comparator (e.g., linagliptin), in addition to standard of care.

  • Primary Endpoint: The primary outcome is typically a composite of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Follow-up: Patients are followed for a pre-specified period, and the incidence of the primary endpoint is recorded in both treatment arms.

  • Statistical Analysis: A time-to-first-event analysis is performed using a Cox proportional hazards model to calculate the hazard ratio and its confidence interval. Non-inferiority is established if the upper bound of the confidence interval for the hazard ratio is below a pre-specified margin.

Signaling Pathways and Experimental Workflows

Sulfonylurea Mechanism of Action

SU_Mechanism cluster_beta_cell Pancreatic β-cell SU Sulfonylurea SUR1 SUR1 Subunit SU->SUR1 Binds to KATP KATP Channel (Kir6.2) SUR1->KATP Closes Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Depolarization->Ca_channel Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx Insulin_vesicles Insulin Vesicles Ca_influx->Insulin_vesicles Triggers fusion of Insulin_secretion Insulin Secretion Insulin_vesicles->Insulin_secretion

Caption: Mechanism of insulin secretion stimulated by sulfonylureas in pancreatic β-cells.

Cardiovascular Outcome Trial Workflow

CVOT_Workflow cluster_setup Trial Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Population High CV Risk T2D Patients Screening Screening & Consent Patient_Population->Screening Randomization Randomization Screening->Randomization Drug_A Drug A (e.g., this compound) Randomization->Drug_A Drug_B Drug B (e.g., Other SU) Randomization->Drug_B Follow_up Long-term Follow-up Drug_A->Follow_up Drug_B->Follow_up Endpoint_Adjudication Adjudication of CV Events (MACE) Follow_up->Endpoint_Adjudication Statistical_Analysis Statistical Analysis (Hazard Ratio) Endpoint_Adjudication->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Caption: Generalized workflow of a cardiovascular outcome trial for antidiabetic drugs.

Discussion and Future Directions

The available evidence suggests that the cardiovascular safety of sulfonylureas may vary between individual agents. While some studies have raised concerns about glibenclamide, others, like the CAROLINA trial for glimepiride, have provided reassurance of its cardiovascular safety relative to a DPP-4 inhibitor. Gliclazide is often favored due to its higher pancreatic selectivity and data suggesting a better safety profile.

For this compound, the absence of dedicated cardiovascular outcome trials represents a significant knowledge gap. Researchers and drug development professionals should consider the following:

  • Preclinical Studies: In-depth preclinical studies are warranted to determine the selectivity of this compound for pancreatic SUR1 versus cardiac SUR2A KATP channels.

  • Observational Research: Real-world evidence from large administrative databases could provide initial insights into the cardiovascular risk of this compound compared to other sulfonylureas.

  • Prospective Clinical Trials: Ultimately, a well-designed, adequately powered randomized controlled trial would be necessary to definitively establish the cardiovascular safety of this compound.

Conclusion

References

Validating Glymidine's Mechanism of Action: A Knockout Model Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the validation of Glymidine's mechanism of action, focusing on the use of knockout (KO) animal models. This compound, a sulfonylurea-like hypoglycemic agent, is known to stimulate insulin secretion from pancreatic β-cells. The definitive validation of its molecular target is crucial for understanding its therapeutic action and for the development of next-generation antidiabetic drugs. This document outlines the experimental evidence supporting its mechanism and compares it with other sulfonylureas, emphasizing the pivotal role of genetic models.

The Molecular Mechanism of this compound and Sulfonylureas

This compound and other drugs of the sulfonylurea class exert their glucose-lowering effects by directly interacting with the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells.[1][2] In the resting state, these channels are open, maintaining a hyperpolarized membrane potential. Following a rise in blood glucose, cellular metabolism increases the intracellular ATP/ADP ratio. This leads to the closure of K-ATP channels, causing membrane depolarization. The depolarization activates voltage-gated calcium channels, leading to an influx of Ca2+ which, in turn, triggers the exocytosis of insulin-containing granules.[1][2]

Sulfonylureas bypass the need for an elevated ATP/ADP ratio by binding directly to the Sulfonylurea Receptor 1 (SUR1), a regulatory subunit of the K-ATP channel, and inducing its closure.[3] The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four SUR1 subunits.

Glymidine_Mechanism cluster_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Glycolysis & Oxidative Phosphorylation Glucose->Metabolism ATP ↑ ATP/ADP Ratio Metabolism->ATP K_ATP K-ATP Channel (Kir6.2/SUR1) ATP->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Activates Ca_Influx ↑ Intracellular Ca²⁺ Ca_Channel->Ca_Influx Mediates Insulin_Release Insulin Secretion Ca_Influx->Insulin_Release Triggers This compound This compound / Other Sulfonylureas This compound->K_ATP Directly Inhibits (Binds to SUR1)

Caption: Signaling pathway of glucose- and sulfonylurea-stimulated insulin secretion.

The SUR1 Knockout Model: The Key to Validation

To unequivocally demonstrate that SUR1 is the direct target of this compound, a SUR1 knockout (SUR1-/-) mouse model is the ideal tool. In these mice, the gene encoding the SUR1 protein (Abcc8) is deleted, resulting in non-functional K-ATP channels in pancreatic β-cells.

Phenotype of SUR1 Knockout Mice:

  • Impaired Glucose-Stimulated Insulin Secretion: SUR1-/- mice exhibit a marked reduction in insulin secretion in response to high glucose levels.

  • Glucose Intolerance: Consequently, these mice often display glucose intolerance.

  • Normoglycemia at Rest: Interestingly, under normal conditions, they can maintain normal blood glucose levels, suggesting the activation of compensatory, K-ATP channel-independent pathways for insulin release, such as feeding-stimulated or cholinergic pathways.

Experimental Validation Using Knockout Models

The central hypothesis is that if this compound's action is mediated exclusively through SUR1, it should have no hypoglycemic effect in mice lacking this protein. The experimental workflow to test this hypothesis is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups WT Wild-Type (WT) Mice WT_Vehicle WT + Vehicle WT->WT_Vehicle WT_Drug WT + this compound WT->WT_Drug Islet_Assay Ex Vivo Islet Insulin Secretion Assay WT->Islet_Assay KO SUR1 Knockout (KO) Mice KO_Vehicle KO + Vehicle KO->KO_Vehicle KO_Drug KO + this compound KO->KO_Drug KO->Islet_Assay IPGTT Intraperitoneal Glucose Tolerance Test (IPGTT) WT_Vehicle->IPGTT WT_Drug->IPGTT KO_Vehicle->IPGTT KO_Drug->IPGTT Analysis Measure Blood Glucose & Plasma Insulin Levels IPGTT->Analysis Islet_Assay->Analysis

Caption: Workflow for validating this compound's mechanism using knockout mice.
Predicted Experimental Outcomes

The following table summarizes the expected outcomes from in vivo and ex vivo experiments designed to validate this compound's SUR1-dependent mechanism.

Experiment Animal Model Treatment Expected Outcome Conclusion
Intraperitoneal Glucose Tolerance Test (IPGTT) Wild-TypeThis compoundImproved glucose tolerance; lower blood glucose and higher plasma insulin compared to vehicle.This compound is effective in normal animals.
SUR1 KnockoutThis compoundNo improvement in glucose tolerance; blood glucose and plasma insulin levels similar to vehicle.This compound is ineffective without its SUR1 target.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Wild-Type IsletsThis compoundPotentiation of insulin secretion at both low and high glucose concentrations.This compound directly stimulates β-cells.
SUR1 Knockout IsletsThis compoundNo stimulation of insulin secretion.The stimulatory effect of this compound requires SUR1.

Comparison with Alternative Sulfonylureas

The mechanism of action of this compound is shared with other sulfonylureas. Studies using SUR1 knockout models have confirmed the target for these drugs as well, making them excellent comparators.

Drug Class Primary Target Effect in Wild-Type Mice Effect in SUR1 Knockout Mice Reference
This compound Sulfonamide AntidiabeticSUR1 subunit of K-ATP channelStimulates insulin secretion, lowers blood glucose.Expected to have no effect on insulin secretion or blood glucose.(by inference)
Glibenclamide (Glyburide) 2nd Gen. SulfonylureaSUR1 subunit of K-ATP channelStimulates insulin secretion, lowers blood glucose.Ineffective at stimulating insulin or glucagon secretion.
Gliclazide 2nd Gen. SulfonylureaSUR1 subunit of K-ATP channelStimulates insulin secretion, lowers blood glucose.Shown to have some extrapancreatic effects, but insulin secretion is not stimulated.
Tolbutamide 1st Gen. SulfonylureaSUR1 subunit of K-ATP channelStimulates insulin secretion, lowers blood glucose.Ineffective at modulating glucagon secretion; expected to be ineffective for insulin.

Note: While a direct study of this compound on SUR1 KO mice is not prominently available, the identical mechanism to other sulfonylureas allows for a strong and scientifically-backed inference of its expected behavior.

Detailed Experimental Protocols

Intraperitoneal Glucose Tolerance Test (IPGTT)

This protocol assesses the in vivo response to a glucose challenge after administration of the test compound.

Materials:

  • Wild-type and SUR1 knockout mice (age and sex-matched).

  • This compound (or other sulfonylurea) solution and vehicle control.

  • Sterile D-glucose solution (e.g., 20%).

  • Handheld glucometer and test strips.

  • Equipment for blood collection (e.g., heparinized capillary tubes).

  • Animal scale.

Procedure:

  • Fasting: Fast mice for 5-6 hours with free access to water.

  • Baseline Measurement (t=0): Weigh each mouse. Obtain a baseline blood glucose reading from a small tail clip. A small blood sample can also be collected for baseline plasma insulin measurement.

  • Drug Administration: Administer this compound or vehicle control via the appropriate route (e.g., oral gavage or intraperitoneal injection) 30-60 minutes prior to the glucose challenge.

  • Glucose Challenge: Inject a 2g/kg body weight dose of the glucose solution intraperitoneally.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-glucose injection.

  • Insulin Measurement (Optional): Collect blood at time points such as 0, 15, and 30 minutes for subsequent analysis of plasma insulin levels using an ELISA kit.

  • Data Analysis: Plot blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.

Ex Vivo Insulin Secretion from Isolated Pancreatic Islets

This protocol measures the direct effect of a compound on insulin secretion from pancreatic islets, removing confounding systemic factors.

Materials:

  • Pancreata from wild-type and SUR1 knockout mice.

  • Collagenase P solution.

  • Ficoll or Histopaque density gradient.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with varying glucose concentrations (e.g., 2.8 mM for low, 16.7 mM for high).

  • This compound stock solution.

  • Insulin ELISA kit.

Procedure:

  • Islet Isolation: Cannulate the common bile duct, perfuse the pancreas with cold collagenase solution, and digest at 37°C. Purify the islets from the digested tissue using a density gradient.

  • Islet Culture: Culture the isolated islets overnight to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size into batches (e.g., 10 islets per replicate). Pre-incubate the islets in KRB buffer with low (2.8 mM) glucose for 1-2 hours at 37°C to establish a basal secretion rate.

  • Static Incubation: Transfer the islet batches to a multi-well plate containing KRB buffer with low (2.8 mM) or high (16.7 mM) glucose, with or without different concentrations of this compound.

  • Incubate: Incubate the plate for 1 hour at 37°C.

  • Sample Collection: At the end of the incubation, carefully collect the supernatant (which contains the secreted insulin) from each well.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secreted per islet per hour. Compare the insulin secretion levels across the different conditions (genotype, glucose concentration, and drug treatment).

Conclusion

The use of SUR1 knockout models provides the most definitive evidence for validating the mechanism of action of this compound and other sulfonylureas. The predicted lack of a hypoglycemic effect and failure to stimulate insulin secretion in SUR1-/- mice would confirm that the SUR1 subunit of the K-ATP channel is the essential molecular target for this compound's therapeutic action. This experimental paradigm is a cornerstone in pharmacodynamics, offering a clear, data-driven approach to mechanism validation for researchers in diabetes and drug development.

References

Safety Operating Guide

Essential Guide to Glymidine Disposal: Ensuring Laboratory Safety and Environmental Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of Glymidine, a sulfonamide antidiabetic drug. Adherence to these procedures is essential to minimize risks and ensure compliance with safety regulations.

Immediate Safety and Logistical Information

This compound, like all chemical compounds, requires careful handling throughout its lifecycle, including disposal. Improper disposal can lead to environmental contamination and potential health hazards.

Key Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

  • Avoid generating dust when handling the solid form of the compound.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • In case of a spill, follow established laboratory protocols for chemical cleanup.

Step-by-Step this compound Disposal Protocol

1. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash.

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., vials, pipettes, gloves), must be treated as chemical waste.

  • Segregate this compound waste from other chemical waste streams to prevent unintended reactions.

2. Waste Collection and Storage:

  • Collect all this compound waste in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with this compound and clearly labeled with "Hazardous Waste," the name "this compound," and the approximate quantity.

  • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

3. Professional Disposal:

  • Arrange for the disposal of the collected this compound waste through a licensed hazardous waste disposal company.

  • Provide the disposal company with all necessary information about the waste, including a Safety Data Sheet (SDS) if available, or at a minimum, the chemical name and any known hazards.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of chemical waste.

Alternative Disposal Method (for small quantities, if permitted by institutional policy):

In the absence of a take-back program or specific institutional guidelines, the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) provide general guidance for disposing of unused medicines.[1] However, for a research compound like this compound, professional disposal is the recommended and safest option. If your institution's environmental health and safety office approves the following method for small quantities:

  • Remove the this compound from its original container.

  • Mix it with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[1] This makes the chemical less attractive to children and pets and unrecognizable to anyone who might go through the trash.

  • Place the mixture in a sealed plastic bag or other container to prevent it from leaking.

  • Dispose of the sealed container in the household trash.

  • Scratch out all personal information on the prescription label of the empty container to protect your privacy before disposing of it.[1]

Important Note: Flushing of pharmaceuticals is generally not recommended due to the potential for water contamination.

Environmental Considerations

The release of pharmaceuticals into the environment is a growing concern. While specific data on the environmental hazards of this compound are not available, related compounds can be persistent in the environment and may have unintended effects on aquatic life and ecosystems. Proper disposal is crucial to prevent these potential impacts.

Experimental Protocols and Data

While this document focuses on disposal, understanding the compound's mechanism of action is vital for handling it safely.

Mechanism of Action of this compound

This compound is a sulfonylurea-like drug that lowers blood glucose levels. Its primary mechanism involves stimulating the release of insulin from the beta cells of the pancreas.

Signaling Pathway for this compound-Induced Insulin Secretion

Glymidine_Mechanism cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) on KATP Channel This compound->SUR1 Binds to KATP ATP-sensitive Potassium (KATP) Channel SUR1->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization Leads to Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers fusion of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Resulting in

Caption: Mechanism of action of this compound in pancreatic beta-cells.

Quantitative Data
PropertyValueSource
Molecular Formula C13H15N3O4S
Molar Mass 309.34 g/mol
Protein Binding ~90%
Elimination Half-life ~4 hours

This table summarizes key quantitative data for this compound, providing a quick reference for researchers.

By following these detailed procedures and understanding the properties of this compound, laboratory professionals can ensure a safe working environment and minimize their environmental impact. This commitment to responsible chemical handling builds trust and reinforces a culture of safety and excellence in research.

References

Essential Safety and Handling of Glymidine in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE) and Safety Measures

When handling Glymidine, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE and safety measures.

Safety Measure Recommendation Rationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects eyes from potential splashes or airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex).Prevents direct skin contact with the compound.
Body Protection A laboratory coat or a disposable gown made of a low-permeability fabric.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area. A dust mask or a respirator should be used if there is a risk of generating dust or aerosols, especially when handling larger quantities.Minimizes the inhalation of the powder, which could cause respiratory irritation.
Work Area A well-ventilated laboratory bench or a chemical fume hood.Ensures that any potential fumes or dust are safely removed from the breathing zone.
Hygiene Wash hands thoroughly with soap and water after handling the compound.A fundamental safety practice to prevent accidental ingestion or transfer of the compound.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is crucial for experimental accuracy and personal safety.

  • Preparation and Weighing:

    • Ensure the work area is clean and free of clutter.

    • Wear all required PPE as outlined in the table above.

    • To minimize dust inhalation, perform weighing of the powdered compound in a chemical fume hood or on a bench with minimal air currents.

    • Use a clean spatula and weighing paper or a weigh boat.

  • Dissolution:

    • Consult the relevant product information for solubility data. This compound is soluble in DMSO.

    • Add the solvent to the weighed this compound powder slowly and mix gently to dissolve.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound:

    • Unused or expired this compound should be disposed of as chemical waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[2]

    • One common method for the disposal of pharmaceutical powders is to mix the compound with an inert, non-combustible absorbent material (e.g., kitty litter or sand), place it in a sealed, labeled container, and arrange for disposal through a licensed chemical waste contractor.

  • Contaminated Materials:

    • Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a designated and clearly labeled laboratory waste container.

    • For items heavily contaminated, it is prudent to handle them as chemical waste.

  • Empty Containers:

    • Rinse empty containers thoroughly with an appropriate solvent (e.g., DMSO followed by a wash solvent like ethanol or acetone).

    • The rinsate should be collected and disposed of as chemical waste.

    • After thorough cleaning, the container can typically be disposed of as regular laboratory glassware or plastic waste, in accordance with institutional policies.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following generalized protocol for evaluating the in-vitro effects of a sulfonylurea compound can be adapted by researchers.

Protocol: In-vitro Insulin Secretion Assay in Pancreatic Beta-Cell Line (e.g., INS-1)

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed the INS-1 cells in 24-well plates.

    • Once the cells reach 80-90% confluency, wash them with a glucose-free Krebs-Ringer bicarbonate HEPES (KRBH) buffer.

    • Pre-incubate the cells in KRBH buffer containing a low concentration of glucose (e.g., 2.8 mM) for 1-2 hours.

    • Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) in the presence or absence of varying concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%).

  • Insulin Measurement:

    • Incubate the cells for a defined period (e.g., 1-2 hours) at 37°C.

    • Collect the supernatant to measure the amount of secreted insulin.

    • Quantify insulin levels using a commercially available insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the insulin secretion to the total protein content of the cells in each well.

    • Analyze the data to determine the effect of this compound on glucose-stimulated insulin secretion.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its handling.

Glymidine_Mechanism_of_Action Mechanism of Action of this compound cluster_pancreatic_beta_cell Pancreatic Beta-Cell This compound This compound SUR1 Sulfonylurea Receptor 1 (SUR1) This compound->SUR1 Binds to K_ATP_Channel ATP-sensitive K+ Channel SUR1->K_ATP_Channel Closes Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Exocytosis

Caption: Mechanism of action of this compound in pancreatic beta-cells.

Glymidine_Handling_Workflow This compound Handling Workflow Start Start Wear_PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Wear_PPE Weighing Weigh this compound in Fume Hood or Ventilated Area Wear_PPE->Weighing Dissolution Dissolve in Appropriate Solvent (e.g., DMSO) Weighing->Dissolution Experiment Perform Experiment Dissolution->Experiment Waste_Segregation Segregate Waste: - Unused Compound - Contaminated Materials - Empty Containers Experiment->Waste_Segregation Disposal Dispose of Waste According to Institutional Guidelines Waste_Segregation->Disposal Decontaminate Decontaminate Work Area Disposal->Decontaminate Remove_PPE Remove PPE Decontaminate->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End Wash_Hands->End

Caption: Recommended workflow for handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.